molecular formula C5BrMnO5 B8086216 Bromopentacarbonylmanganese

Bromopentacarbonylmanganese

Cat. No.: B8086216
M. Wt: 274.89 g/mol
InChI Key: OESORJHGSXJTKX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromopentacarbonylmanganese is a useful research compound. Its molecular formula is C5BrMnO5 and its molecular weight is 274.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI

InChI=1S/5CO.BrH.Mn/c5*1-2;;/h;;;;;1H;/q;;;;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESORJHGSXJTKX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5BrMnO5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310580
Record name Bromopentacarbonylmanganese
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14516-54-2
Record name Bromopentacarbonylmanganese
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14516-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromopentacarbonylmanganese
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014516542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromopentacarbonylmanganese
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Bromopentacarbonylmanganese(I)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of bromopentacarbonylmanganese(I) (BrMn(CO)₅), a significant organometallic compound with applications in organic synthesis and catalysis. This document details the primary synthetic methodology, including a comprehensive experimental protocol, and presents key quantitative and spectroscopic data for the characterization of the final product.

Introduction

This compound(I) is a versatile reagent and precursor in organometallic chemistry. Its utility stems from the lability of the manganese-bromine bond and the potential for substitution of the carbonyl ligands, making it a valuable starting material for the synthesis of a wide array of manganese complexes. This guide focuses on the most common and reliable method for its preparation: the oxidative cleavage of dimanganese decacarbonyl with bromine.

Synthesis of this compound(I)

The principal route for the synthesis of this compound(I) involves the reaction of dimanganese decacarbonyl (Mn₂(CO)₁₀) with elemental bromine (Br₂). The reaction proceeds via the cleavage of the manganese-manganese bond in the starting dimer, with subsequent coordination of a bromine atom to each manganese center.

The balanced chemical equation for this synthesis is:

Mn₂(CO)₁₀ + Br₂ → 2 BrMn(CO)₅

This reaction is typically carried out in an inert solvent and yields the desired product as a bright orange solid.

Experimental Protocol

The following experimental procedure is a representative method for the synthesis of this compound(I), compiled from established organometallic synthesis literature.

Materials and Equipment:

  • Dimanganese decacarbonyl (Mn₂(CO)₁₀)

  • Liquid bromine (Br₂)

  • Anhydrous, degassed solvent (e.g., hexane, carbon tetrachloride, or cyclohexane)

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction flask (e.g., a two-necked round-bottom flask)

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe for bromine addition

  • Filtration apparatus (e.g., Schlenk filter frit)

  • Apparatus for solvent removal under reduced pressure (e.g., rotary evaporator)

  • Sublimation apparatus

Procedure:

  • Reaction Setup: In a fume hood, a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with a solution of dimanganese decacarbonyl in an appropriate anhydrous, degassed solvent. The system is then flushed with an inert gas (e.g., nitrogen or argon).

  • Reagent Preparation: A solution of a stoichiometric amount of liquid bromine is prepared in the same solvent in a dropping funnel.

  • Reaction: The bromine solution is added dropwise to the stirred solution of dimanganese decacarbonyl at room temperature. The reaction is exothermic, and the color of the solution will change from the pale yellow of Mn₂(CO)₁₀ to the deep orange of BrMn(CO)₅.

  • Reaction Completion: After the addition of bromine is complete, the reaction mixture is stirred at room temperature for a specified period to ensure complete conversion. The progress of the reaction can be monitored by infrared spectroscopy by observing the disappearance of the CO stretching bands of Mn₂(CO)₁₀ and the appearance of those corresponding to BrMn(CO)₅.

  • Isolation of Crude Product: The solvent is removed from the reaction mixture under reduced pressure using a rotary evaporator. This yields the crude this compound(I) as an orange solid.

Purification

The crude product is purified by sublimation under vacuum.

Procedure:

  • The crude orange solid is transferred to a sublimation apparatus.

  • The apparatus is evacuated to a pressure of approximately 0.1 mmHg.

  • The sublimator is gently heated in an oil bath. The temperature should be carefully controlled to be high enough to sublime the product but below its decomposition temperature.

  • The purified this compound(I) will deposit as bright orange crystals on the cold finger of the sublimation apparatus.

  • After the sublimation is complete, the apparatus is allowed to cool to room temperature under vacuum before the purified product is collected in an inert atmosphere.

Data Presentation

The following tables summarize the key quantitative and spectroscopic data for the synthesis and characterization of this compound(I).

ParameterValue
Molecular Formula C₅BrMnO₅
Molecular Weight 274.89 g/mol [1]
Appearance Bright orange crystalline solid[1]
Solubility Soluble in many organic solvents
Purity (after sublimation) >98%

Table 1: Physical and Quantitative Data for this compound(I).

Spectroscopic TechniqueObserved Frequencies (cm⁻¹)
Infrared (IR) Spectroscopy (in hydrocarbon solvent) ν(CO): ~2085 (s), ~2015 (vs), ~1985 (s) cm⁻¹

Table 2: Infrared Spectroscopic Data for this compound(I). The strong absorptions in the 2100-1900 cm⁻¹ region are characteristic of terminal carbonyl ligands.

Mandatory Visualization

The following diagrams illustrate the synthesis workflow and the logical relationship of the key steps.

Synthesis_Workflow Reactants Reactants: - Dimanganese Decacarbonyl (Mn₂(CO)₁₀) - Bromine (Br₂) Reaction Reaction: - Inert Solvent - Room Temperature Reactants->Reaction Addition CrudeProduct Crude Product: This compound(I) Reaction->CrudeProduct Solvent Removal Purification Purification: - Vacuum Sublimation CrudeProduct->Purification Isolation FinalProduct Final Product: Pure this compound(I) Purification->FinalProduct Collection

Caption: Workflow for the synthesis of this compound(I).

Logical_Relationship Start Start: Starting Materials Step1 Step 1: Reaction of Mn₂(CO)₁₀ with Br₂ Start->Step1 Step2 Step 2: Formation of Crude BrMn(CO)₅ Step1->Step2 Step3 Step 3: Purification by Sublimation Step2->Step3 End End: Pure BrMn(CO)₅ Step3->End

Caption: Logical steps in the synthesis of this compound(I).

References

In-Depth Technical Guide to the Physical Properties of Bromopentacarbonylmanganese(I)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromopentacarbonylmanganese(I), with the chemical formula Mn(CO)₅Br, is an important organometallic compound that serves as a versatile precursor in the synthesis of various manganese complexes.[1] Its utility in fields ranging from catalysis to materials science necessitates a thorough understanding of its fundamental physical properties. This technical guide provides a comprehensive overview of the known physical characteristics of Mn(CO)₅Br, detailed experimental protocols for their determination, and a summary of its structural features.

Core Physical Properties

Mn(CO)₅Br is a bright orange crystalline solid.[1] It is generally soluble in organic solvents and is sensitive to air, moisture, and light, requiring storage at low temperatures (0-8 °C) under an inert atmosphere.[2] While a precise melting point has not been definitively reported, and the compound is known to decompose upon heating, some studies on related compounds suggest thermal lability at elevated temperatures.[3]

Quantitative Physical Data

A summary of the key quantitative physical properties of Mn(CO)₅Br is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₅BrMnO₅[2][4]
Molecular Weight 274.89 g/mol [2]
Appearance Yellow to orange crystals[2]
Solubility Soluble in organic solvents[2]
Decomposition Decomposes upon heating[3]
Infrared (IR) ν(CO) bands ~2081, 2035, 1985 cm⁻¹ResearchGate

Crystal Structure

The definitive three-dimensional arrangement of atoms in solid Mn(CO)₅Br has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pnma. The manganese atom is at the center of a distorted octahedral coordination geometry.[5] The manganese and bromine atoms, along with one of the carbonyl groups, are located on a crystallographic mirror plane.[5] While the molecule possesses crystallographic Cₛ symmetry, the deviation from C₄ᵥ symmetry is minimal.[5]

Crystallographic Data

The detailed crystallographic data for Mn(CO)₅Br are summarized in Table 2.

ParameterValueSource
Crystal System Orthorhombic[5]
Space Group Pnma[5]
a 11.54(2) Å[6]
b 11.52(2) Å[6]
c 5.95(1) Å[6]
Z 4[6]
Mn-Br bond length 2.367(4) Å[6]
Mn-C(axial) bond length 1.807(9) Å[6]
Mn-C(equatorial) bond lengths 1.892(6) Å, 1.893(6) Å[6]
C-O(axial) bond lengths 1.106(8) Å, 1.111(8) Å[6]
C-O(equatorial) bond length 1.122 Å[6]

Experimental Protocols

The following sections detail the methodologies for the determination of the key physical properties of Mn(CO)₅Br.

Determination of Decomposition Temperature

Given that Mn(CO)₅Br tends to decompose rather than melt, determining its decomposition temperature is crucial. This can be achieved using thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).

Protocol using Thermogravimetric Analysis (TGA):

  • Place a small, accurately weighed sample (5-10 mg) of Mn(CO)₅Br into a tared TGA sample pan.

  • Place the pan into the TGA furnace.

  • Heat the sample under a controlled inert atmosphere (e.g., nitrogen or argon) at a constant rate (e.g., 10 °C/min).

  • Monitor the mass of the sample as a function of temperature.

  • The onset temperature of a significant mass loss event corresponds to the decomposition temperature.[7]

Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the carbonyl ligands.

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

  • Ensure the ATR crystal of the IR spectrometer is clean.

  • Record a background spectrum.

  • Place a small amount of the solid Mn(CO)₅Br sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • The characteristic strong absorption bands in the 2100-1900 cm⁻¹ region correspond to the C≡O stretching vibrations.

Single-Crystal X-ray Diffraction

Determining the crystal structure of the air- and moisture-sensitive Mn(CO)₅Br requires specialized handling techniques.

Protocol for Crystal Mounting and Data Collection:

  • In a glovebox under an inert atmosphere, select a suitable single crystal of Mn(CO)₅Br.

  • Coat the crystal in a cryoprotectant oil (e.g., perfluoropolyether oil).[8]

  • Mount the crystal on a cryo-loop.[8]

  • Quickly transfer the mounted crystal to the goniometer head of the diffractometer, which is maintained under a cold stream of nitrogen gas (e.g., 100 K).[9][10]

  • Center the crystal in the X-ray beam.

  • Collect the diffraction data using a suitable radiation source (e.g., Mo Kα).[9]

  • Process the diffraction data and solve the crystal structure using appropriate software.[9]

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a newly synthesized batch of Mn(CO)₅Br.

Workflow for Physical Characterization of Mn(CO)5Br synthesis Synthesis of Mn(CO)5Br purification Purification (e.g., Sublimation/Recrystallization) synthesis->purification prelim_char Preliminary Characterization purification->prelim_char spectroscopy Spectroscopic Analysis purification->spectroscopy thermal Thermal Analysis purification->thermal structural Structural Analysis purification->structural appearance Visual Appearance (Color, Form) prelim_char->appearance solubility Solubility Tests prelim_char->solubility final_report Comprehensive Physical Property Report appearance->final_report solubility->final_report ir Infrared Spectroscopy (ν(CO) bands) spectroscopy->ir ir->final_report tga_dsc TGA/DSC (Decomposition Temperature) thermal->tga_dsc tga_dsc->final_report xrd Single-Crystal X-ray Diffraction structural->xrd xrd->final_report

Caption: Logical workflow for the physical characterization of Mn(CO)5Br.

References

An In-depth Technical Guide to the Crystal Structure of Bromopentacarbonylmanganese(I)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of bromopentacarbonylmanganese(I), [Mn(CO)₅Br]. The document details the crystallographic parameters, molecular geometry, and a standard experimental protocol for its synthesis and crystallization. This information is crucial for researchers in organometallic chemistry, catalysis, and drug development who utilize this compound as a precursor or in mechanistic studies.

Crystal Structure and Molecular Geometry

The crystal structure of this compound(I) was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pnma. The manganese atom is coordinated by five carbonyl ligands and one bromine atom in a distorted octahedral geometry.

Table 1: Crystal Data and Structure Refinement for this compound(I)

ParameterValue
Empirical FormulaC₅BrMnO₅
Formula Weight274.89 g/mol
Crystal SystemOrthorhombic
Space GroupPnma
a11.8310 (10) Å
b11.5350 (10) Å
c6.1150 (10) Å
α90°
β90°
γ90°
Volume834.3 (2) ų
Z4
Density (calculated)2.188 Mg/m³

Table 2: Selected Bond Lengths (Å) for this compound(I)

BondLength (Å)
Mn1—Br12.535 (1)
Mn1—C11.854 (5)
Mn1—C21.859 (4)
Mn1—C31.870 (4)
C1—O11.139 (5)
C2—O21.141 (4)
C3—O31.136 (4)

Table 3: Selected Bond Angles (°) for this compound(I)

BondAngle (°)
C1—Mn1—Br1178.6 (2)
C2—Mn1—Br190.5 (1)
C3—Mn1—Br190.7 (1)
C2—Mn1—C190.9 (2)
C3—Mn1—C189.9 (2)
C2—Mn1—C389.4 (1)
C2i—Mn1—C2178.9 (2)
C3i—Mn1—C3178.6 (2)
O1—C1—Mn1178.7 (4)
O2—C2—Mn1177.9 (3)
O3—C3—Mn1178.0 (3)

Symmetry code: (i) x, 1/2-y, z

Experimental Protocols

Synthesis of this compound(I)

A detailed and reliable method for the synthesis of this compound(I) is described in "Organometallic Syntheses, Volume 1" by R. B. King.[1] The procedure involves the reaction of dimanganese decacarbonyl with bromine.

Materials:

  • Dimanganese decacarbonyl (Mn₂(CO)₁₀)

  • Bromine (Br₂)

  • Hexane (B92381) (anhydrous)

Procedure:

  • A solution of a stoichiometric amount of bromine in hexane is prepared.

  • This bromine solution is added dropwise to a stirred solution of dimanganese decacarbonyl in hexane at room temperature.

  • The reaction mixture is stirred for a period to ensure complete reaction, during which the color of the solution changes, and a precipitate may form.

  • The solvent is removed under reduced pressure to yield the crude this compound(I).

Crystallization

Single crystals of this compound(I) suitable for X-ray diffraction can be obtained by recrystallization.

Procedure:

  • The crude product is dissolved in a minimal amount of a suitable solvent (e.g., hexane or dichloromethane).

  • The solution is filtered to remove any insoluble impurities.

  • The clear filtrate is allowed to stand undisturbed at a low temperature (e.g., in a refrigerator or freezer).

  • Slow evaporation of the solvent or cooling will induce the formation of well-defined crystals over time.

  • The resulting crystals are isolated by decantation or filtration and dried under vacuum.

Visualization of the Molecular Structure

The following diagram illustrates the molecular structure of this compound(I) as determined by X-ray crystallography.

This compound Mn Mn Br Br Mn->Br C1 C Mn->C1 C2 C Mn->C2 C3 C Mn->C3 C4 C Mn->C4 C5 C Mn->C5 O1 O C1->O1 O2 O C2->O2 O3 O C3->O3 O4 O C4->O4 O5 O C5->O5

Caption: Molecular structure of this compound(I).

References

An In-depth Technical Guide to the Infrared Spectroscopy of Mn(CO)₅Br for Beginners

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the principles and techniques involved in analyzing the infrared (IR) spectrum of bromopentacarbonylmanganese(I), Mn(CO)₅Br. Tailored for researchers, scientists, and professionals in drug development with a beginner's understanding of IR spectroscopy, this document details the theoretical basis for the observed spectrum, experimental protocols for sample preparation, and a detailed interpretation of the spectral data.

Introduction to the Infrared Spectroscopy of Metal Carbonyls

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. For metal carbonyl complexes like Mn(CO)₅Br, the stretching vibrations of the carbon-monoxide (CO) ligands are particularly informative. These vibrations occur in a region of the IR spectrum (typically 2150-1850 cm⁻¹) that is often free from interference from other functional groups.

The position of the CO stretching bands provides insight into the electronic structure of the molecule. The strength of the manganese-carbon bond is influenced by a phenomenon known as back-bonding . In this process, the manganese atom donates electron density from its d-orbitals into the antibonding π* orbitals of the CO ligands. This increased electron density in the π* orbitals of CO weakens the carbon-oxygen triple bond, resulting in a lower vibrational frequency (wavenumber) compared to free CO (2143 cm⁻¹). The extent of this back-bonding, and thus the position of the CO stretching bands, is sensitive to the overall electronic environment of the manganese center.

Molecular Structure and Symmetry of Mn(CO)₅Br

To understand the IR spectrum of Mn(CO)₅Br, it is crucial to first consider its molecular geometry and symmetry. The molecule adopts an octahedral geometry with the manganese atom at the center. Five of the coordination sites are occupied by CO ligands, and the sixth is occupied by a bromine atom. This arrangement results in a C₄ᵥ point group symmetry .

The five CO ligands can be categorized into two distinct groups based on their position relative to the bromine atom:

  • Axial CO: One CO ligand is positioned directly opposite the bromine atom.

  • Equatorial COs: Four CO ligands are situated in the plane perpendicular to the Mn-Br bond.

The symmetry of the molecule dictates which vibrational modes are "IR active," meaning they will result in an absorption band in the IR spectrum. For a vibration to be IR active, it must cause a change in the molecule's net dipole moment. Group theory analysis for a molecule with C₄ᵥ symmetry predicts two IR-active CO stretching modes:

  • A₁ mode: This is a symmetric stretching vibration primarily involving the axial CO ligand, with some contribution from the symmetric stretching of the four equatorial CO ligands.

  • E mode: This is a doubly degenerate asymmetric stretching vibration involving the four equatorial CO ligands.

Therefore, the IR spectrum of Mn(CO)₅Br in the CO stretching region is expected to show two main absorption bands.[1] Some high-resolution spectra may show a third, weaker band due to the symmetric stretch of the equatorial carbonyls, which is formally IR-inactive but can sometimes be weakly observed.

Experimental Protocol: Acquiring the IR Spectrum of Mn(CO)₅Br

This section provides a detailed methodology for preparing a sample of Mn(CO)₅Br and acquiring its infrared spectrum.

Materials and Equipment
  • Mn(CO)₅Br powder

  • Spectroscopic grade solvent (e.g., dichloromethane (B109758) (CH₂Cl₂) or dimethyl sulfoxide (B87167) (DMSO))

  • Infrared spectrometer (FTIR is recommended)

  • Sample holder (e.g., liquid cell with NaCl or KBr windows, or a solid-state ATR accessory)

  • Mortar and pestle (if preparing a solid sample)

  • KBr powder (for pellet preparation)

  • Pellet press (for pellet preparation)

  • Spatula

  • Pipettes

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves.

Sample Preparation: Solution-Phase Spectroscopy
  • Solvent Selection: Choose a solvent that dissolves Mn(CO)₅Br and has minimal absorption in the CO stretching region (2200-1800 cm⁻¹). Dichloromethane is a common choice.

  • Solution Preparation: In a fume hood, prepare a dilute solution of Mn(CO)₅Br in the chosen solvent. A concentration of 1-5 mg/mL is typically sufficient.

  • Cell Assembly: Assemble the liquid IR cell according to the manufacturer's instructions, ensuring the salt windows are clean and dry.

  • Filling the Cell: Using a pipette, carefully fill the cell with the Mn(CO)₅Br solution, avoiding the introduction of air bubbles.

  • Data Acquisition:

    • Place the filled cell in the sample compartment of the IR spectrometer.

    • Collect a background spectrum of the pure solvent in the same cell.

    • Collect the spectrum of the Mn(CO)₅Br solution. The spectrometer software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Sample Preparation: Solid-State Spectroscopy (KBr Pellet)
  • Sample Grinding: In a dry environment, grind a small amount (1-2 mg) of Mn(CO)₅Br into a fine powder using an agate mortar and pestle.

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and gently mix with the sample.

  • Further Grinding: Grind the mixture thoroughly for several minutes to ensure the sample is evenly dispersed within the KBr matrix.

  • Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in a suitable sample holder in the spectrometer.

    • Collect a background spectrum with an empty sample compartment.

    • Collect the spectrum of the Mn(CO)₅Br pellet.

Data Presentation and Interpretation

The infrared spectrum of Mn(CO)₅Br is characterized by strong absorption bands in the region of 2150-1950 cm⁻¹. The precise positions of these bands can vary slightly depending on the solvent used.

Tabulated Spectral Data
Vibrational ModeSymmetryDescriptionTypical Wavenumber (cm⁻¹) in CH₂Cl₂Typical Wavenumber (cm⁻¹) in DMSO[1]
ν(CO)A₁Symmetric stretch (mainly axial CO)~2009~2005
ν(CO)EAsymmetric stretch (equatorial COs)~2053~2050
ν(CO)A₁Symmetric stretch (equatorial COs)~2138~2135

Note: The highest frequency A₁ mode is sometimes labeled as B₁ in different symmetry treatments, but for practical purposes, it is the third observable CO stretch.

Some sources report three distinct peaks for Mn(CO)₅Br. For example, one study identified characteristic signals at 2081, 2035, and 1985 cm⁻¹.[2] These variations can arise from solvent effects or differences in spectral resolution.

Interpretation of the Spectrum

The appearance of multiple CO stretching bands confirms that not all the CO ligands are in identical chemical environments. The higher frequency of the equatorial CO stretches compared to the axial CO stretch can be attributed to the electronic influence of the bromine ligand. Bromine is a π-donating ligand, which increases the electron density on the manganese atom. This enhanced electron density is then available for back-bonding to the CO ligands. The axial CO is trans to the bromine and experiences this effect more strongly, leading to greater back-bonding, a weaker C-O bond, and thus a lower stretching frequency. The equatorial CO ligands are cis to the bromine and experience less of this effect, resulting in a stronger C-O bond and a higher stretching frequency.

Visualization of Concepts

The following diagrams illustrate the key concepts discussed in this guide.

Molecular Structure and Symmetry

molecular_structure Mn Mn Br Br Mn->Br CO_ax CO Mn->CO_ax CO_eq1 CO Mn->CO_eq1 CO_eq2 CO Mn->CO_eq2 CO_eq3 CO Mn->CO_eq3 CO_eq4 CO Mn->CO_eq4

Caption: Molecular structure of Mn(CO)₅Br with C₄ᵥ symmetry.

Logical Workflow for Spectral Prediction

spectral_prediction cluster_structure Molecular Properties cluster_vibrations Vibrational Analysis cluster_spectrum Predicted vs. Experimental Spectrum Structure Octahedral Geometry Mn(CO)₅Br Symmetry C₄ᵥ Point Group Structure->Symmetry VibModes Analysis of CO Stretching Modes Symmetry->VibModes IR_Active Prediction of IR Active Modes (A₁ and E) VibModes->IR_Active Predicted Predicted Spectrum: Two main absorption bands IR_Active->Predicted Experimental Experimental Spectrum: Confirms prediction Predicted->Experimental Comparison

Caption: Logical workflow from molecular structure to the predicted IR spectrum.

Back-Bonding Signaling Pathway

back_bonding Mn_d Mn d-orbitals Electron_Donation Electron Donation Mn_d->Electron_Donation π-back-donation CO_pi_star CO π* antibonding orbitals Weaker_CO_bond Weaker C-O bond CO_pi_star->Weaker_CO_bond Electron_Donation->CO_pi_star Lower_Frequency Lower ν(CO) in IR Spectrum Weaker_CO_bond->Lower_Frequency

Caption: The effect of metal-to-ligand back-bonding on CO stretching frequency.

References

The Electronic Structure of Manganese Carbonyl Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure of manganese carbonyl complexes, compounds of significant interest in catalysis, photochemistry, and medicine. This document details the fundamental bonding principles, experimental and computational characterization techniques, and the mechanisms underlying their therapeutic applications, with a focus on their role as carbon monoxide-releasing molecules (CORMs).

Fundamental Principles of Electronic Structure and Bonding

The electronic structure of manganese carbonyl complexes is best understood through a combination of the Dewar-Chatt-Duncanson model and molecular orbital theory. The bonding between the manganese (Mn) center and the carbonyl (CO) ligands is characterized by a synergistic interplay of ligand-to-metal σ-donation and metal-to-ligand π-backbonding.

The carbon atom of the CO ligand donates electron density from its highest occupied molecular orbital (HOMO), a σ-orbital, to a vacant d-orbital on the manganese atom. Concurrently, the manganese atom donates electron density from its filled d-orbitals to the empty π* antibonding orbitals of the CO ligands. This π-backbonding is a crucial component of the metal-carbonyl bond, strengthening the Mn-C bond and weakening the C-O bond. The extent of this backbonding is influenced by the oxidation state of the manganese, the charge of the complex, and the nature of other ligands present.

A guiding principle in understanding the stability of these complexes is the 18-electron rule , which posits that stable transition metal complexes tend to have 18 valence electrons in their outer shell, analogous to the octet rule for main group elements[1]. For instance, in dimanganese decacarbonyl, Mn₂(CO)₁₀, each manganese atom is considered to have 7 valence electrons, and each of the five terminal CO ligands contributes 2 electrons, resulting in a 17-electron count for each Mn(CO)₅ fragment. To achieve the stable 18-electron configuration, two of these fragments form a Mn-Mn bond[1].

Spectroscopic and Structural Characterization

The electronic structure of manganese carbonyl complexes is experimentally probed using a variety of spectroscopic and diffraction techniques.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for characterizing manganese carbonyl complexes, as the C-O stretching frequency (ν(CO)) is highly sensitive to the electronic environment of the metal center[2]. The greater the extent of π-backbonding from the manganese to the CO ligands, the more the C-O bond is weakened, resulting in a lower ν(CO) stretching frequency[2][3]. The number and pattern of the ν(CO) bands in the IR spectrum can also provide information about the geometry of the complex[2][3]. For example, a facial (fac) arrangement of three CO ligands in an octahedral complex will typically give rise to three distinct IR bands, while a meridional (mer) arrangement will show a different pattern.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information on the three-dimensional arrangement of atoms in a manganese carbonyl complex, including bond lengths and angles[4]. This data is invaluable for confirming the geometry of the complex and for understanding the steric and electronic effects of the ligands.

Quantitative Data

The following tables summarize key quantitative data for representative manganese carbonyl complexes.

Table 1: Selected Bond Lengths and Angles for Manganese(I) Carbonyl Complexes

ComplexMn-C (Å)C-O (Å)Mn-N (Å)Reference
[MnBr(C₁₆H₁₆N₂O₄)(CO)₃]1.808 - 1.8231.144 - 1.1512.046 - 2.047[1]
[MnBr(C₂₄H₂₀N₂O₄)(CO)₃]1.810 - 1.8241.141 - 1.1492.063 - 2.068[1]
(η¹-2,5-dimethylbismolyl)Mn(CO)₅1.82 - 1.871.13 - 1.15-[5]
[MnBr(CO)₃(dmqpy)]Br(PF₆)1.80 - 1.831.13 - 1.152.04 - 2.05[6]

Table 2: Infrared C-O Stretching Frequencies for Selected Manganese(I) Carbonyl Complexes

Complexν(CO) (cm⁻¹)Reference
fac-[Mn(CO)₃(dppe)(L)]⁺/⁰~1950 - 2050[7]
[Mn(bpy)(CO)₃Br]~1900 - 2020[7]
cis-disubstituted Group VIB carbonylsVaries with ligand[8]

Experimental Protocols

Synthesis of Dimanganese Decacarbonyl (Mn₂(CO)₁₀)

A common laboratory synthesis of Mn₂(CO)₁₀ involves the reduction of a manganese(II) salt under a high pressure of carbon monoxide.

High-Pressure Method: Anhydrous manganese(II) chloride is reduced with sodium benzophenone (B1666685) ketyl under approximately 200 atmospheres of carbon monoxide[9][10].

Low-Pressure Method: A more recent, lower-pressure synthesis utilizes the reduction of methylcyclopentadienyl manganese tricarbonyl (MMT) with metallic sodium under a CO atmosphere[9].

Infrared Spectroscopy of Manganese Carbonyl Complexes

Sample Preparation: Samples can be prepared as solutions in a suitable transparent solvent (e.g., dichloromethane, acetonitrile) and placed in a liquid IR cell. Solid samples can be analyzed as a mull with an agent like Nujol or as a pressed pellet with KBr.

Data Acquisition: Spectra are typically recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The region of interest for carbonyl stretching is typically 1700-2200 cm⁻¹.

Computational Chemistry: Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for elucidating the electronic structure and predicting the properties of manganese carbonyl complexes. A typical protocol is as follows:

  • Software: A computational chemistry package such as NWChem, Gaussian, or ORCA is used.

  • Functional: The B3LYP functional with a D3 dispersion correction is a common choice for its accuracy with transition metal carbonyls[11].

  • Basis Set: A mixed basis set is often employed, such as the all-electron Def2-TZVPD for the manganese atom and the Def2-SVPD basis set for other atoms like carbon, oxygen, nitrogen, and hydrogen[11].

  • Solvation Model: To simulate the effects of a solvent, an implicit solvation model like the Conductor-like Screening Model (COSMO) can be used, with the dielectric constant of the relevant solvent (e.g., 35.6 for acetonitrile)[11].

  • Calculations: Geometry optimizations are performed to find the minimum energy structure, followed by frequency calculations to confirm it is a true minimum and to obtain theoretical vibrational frequencies for comparison with experimental IR data.

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the manganese carbonyl complex are grown, often by slow evaporation of a solvent or by vapor diffusion.

  • Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected. For sensitive samples, this may be done at a synchrotron source[12].

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.

Manganese Carbonyl Complexes in Drug Development: CO-Releasing Molecules (CORMs)

Manganese carbonyl complexes have emerged as promising therapeutic agents, primarily due to their ability to act as CORMs. Carbon monoxide, once considered only a toxic gas, is now recognized as an endogenous signaling molecule with various physiological roles, including anti-inflammatory, anti-apoptotic, and vasodilatory effects[13][14][15]. CORMs are designed to deliver controlled amounts of CO to specific biological targets[16][17].

Mechanism of CO Release

The release of CO from manganese carbonyl complexes can be triggered by various stimuli, including light (photoCORMs) or chemical reactions within the cell, such as oxidation[18][19][20]. For instance, some manganese carbonyls can be activated by endogenous hydrogen peroxide, which is often present at higher concentrations in tumor cells, leading to targeted CO release[18][19][20].

Signaling Pathways Modulated by CO

The therapeutic effects of CO are mediated through its interaction with several key signaling pathways:

  • sGC/cGMP Pathway: Carbon monoxide can activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). This pathway is involved in vasodilation and the inhibition of platelet aggregation[13].

  • p38 MAPK Pathway: CO can modulate the activity of p38 mitogen-activated protein kinase (MAPK), which plays a role in regulating inflammation and apoptosis[13][15].

  • Reactive Oxygen Species (ROS) and NADPH Oxidase: CO can influence the production of reactive oxygen species by interacting with enzymes such as NADPH oxidase. This can affect downstream signaling events, including the trafficking of Toll-like receptors (TLRs) to lipid rafts, thereby modulating the inflammatory response[21].

The following diagram illustrates the key signaling pathways affected by carbon monoxide released from manganese carbonyl CORMs.

CO_Signaling_Pathways Signaling Pathways of Carbon Monoxide Mn_CORM Manganese Carbonyl CORM CO Carbon Monoxide (CO) Mn_CORM->CO Triggered Release (e.g., light, H₂O₂) sGC Soluble Guanylate Cyclase (sGC) CO->sGC Activates p38_MAPK p38 MAPK CO->p38_MAPK Modulates NADPH_Oxidase NADPH Oxidase CO->NADPH_Oxidase Inhibits cGMP cGMP sGC->cGMP Vasodilation Vasodilation cGMP->Vasodilation Platelet_Aggregation ↓ Platelet Aggregation cGMP->Platelet_Aggregation Inflammation ↓ Inflammation p38_MAPK->Inflammation Apoptosis ↓ Apoptosis p38_MAPK->Apoptosis ROS ↓ ROS Production NADPH_Oxidase->ROS TLR_Trafficking ↓ TLR Trafficking to Lipid Rafts ROS->TLR_Trafficking TLR_Trafficking->Inflammation

Signaling Pathways of Carbon Monoxide
Cellular Targets and Therapeutic Potential

Manganese carbonyl CORMs have been shown to enter cancer cells and, upon triggered CO release, induce apoptosis[22][23]. The cytotoxic effects are often dose-dependent and can be precisely controlled, for example, by the intensity and duration of light exposure in the case of photoCORMs[22]. The ability to target cancer cells and deliver a therapeutic gas with spatiotemporal control makes manganese carbonyl complexes a highly promising class of compounds for the development of novel anticancer therapies.

The following diagram illustrates a generalized workflow for the investigation of manganese carbonyl CORMs.

CORM_Workflow Investigational Workflow for Mn-CORMs Synthesis Synthesis of Mn-Carbonyl Complex Characterization Spectroscopic & Structural Characterization (IR, X-ray, etc.) Synthesis->Characterization CO_Release CO Release Studies (Triggered by light, etc.) Characterization->CO_Release Cellular_Uptake Cellular Uptake & Localization Studies CO_Release->Cellular_Uptake Mechanism_Action Mechanism of Action (Signaling Pathway Analysis) Cellular_Uptake->Mechanism_Action In_Vivo In Vivo Efficacy & Toxicity Studies Mechanism_Action->In_Vivo

Investigational Workflow for Mn-CORMs

Conclusion

The electronic structure of manganese carbonyl complexes is a rich and multifaceted field of study, with implications ranging from fundamental chemical bonding theory to the development of novel therapeutic agents. The synergistic interplay of σ-donation and π-backbonding governs their stability and reactivity. A combination of spectroscopic techniques, X-ray crystallography, and computational methods provides a detailed understanding of their electronic and molecular structures. The ability of these complexes to function as CORMs has opened up new avenues for drug development, with the potential to modulate key signaling pathways involved in inflammation, apoptosis, and other cellular processes. Further research into the design and targeted activation of manganese carbonyl complexes will undoubtedly lead to new and innovative applications in chemistry and medicine.

References

An In-depth Technical Guide on the Thermochemical Properties of Bromopentacarbonylmanganese

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available thermochemical data for bromopentacarbonylmanganese, Mn(CO)₅Br. The information is compiled from established databases and scientific literature to support research and development activities requiring a thorough understanding of the energetic properties of this organometallic complex.

Core Thermochemical Data

The following tables summarize the key quantitative thermochemical data for this compound. All values are reported at standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: Enthalpy of Formation
PhaseFormulaQuantityValue (kJ/mol)MethodReference
GasC₅BrMnO₅ΔfH°gas-875.8 ± 3.3ReviewNIST Chemistry WebBook[1]
SolidC₅BrMnO₅ΔfH°solid-963.8 ± 3.5CalculatedDerived from ΔfH°gas and ΔsubH°
Table 2: Phase Change Enthalpy
ProcessFormulaQuantityValue (kJ/mol)MethodReference
SublimationC₅BrMnO₅ΔsubH°88 ± 2Not specifiedNIST Chemistry WebBook[2]

Reaction Thermochemistry

The enthalpy change for the reaction of solid this compound with bromine gas has been determined as follows:

Reaction: C₅BrMnO₅(cr) + 0.5Br₂(g) → MnBr₂(cr) + 5CO(g)

Table 3: Enthalpy of Reaction
QuantityValue (kJ/mol)MethodReference
ΔrH°9.9 ± 1.8HAL-HFCNIST Chemistry WebBook[1]

Experimental Protocols

The determination of thermochemical data for organometallic compounds like this compound relies on precise experimental techniques. Below are generalized protocols for key methodologies.

Synthesis of this compound

The primary synthesis route for this compound involves the direct reaction of dimanganese decacarbonyl with bromine.[3]

Reaction: Mn₂(CO)₁₀ + Br₂ → 2BrMn(CO)₅

Procedure:

  • Dimanganese decacarbonyl is dissolved in a suitable inert solvent, such as a hydrocarbon.

  • A stoichiometric amount of bromine, also dissolved in an inert solvent, is added dropwise to the solution of dimanganese decacarbonyl.

  • The reaction mixture is stirred at room temperature.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The bright orange solid product, this compound, can be further purified by sublimation.

Determination of Enthalpy of Formation by Rotating-Bomb Calorimetry

Rotating-bomb calorimetry is a specialized technique for determining the heat of combustion of organometallic compounds, from which the enthalpy of formation can be derived.[4]

Experimental Setup:

  • Bomb: A high-pressure, corrosion-resistant vessel, typically made of a nickel-chromium alloy.

  • Calorimeter: An insulated water jacket surrounding the bomb to measure the heat exchange.

  • Ignition System: An electrical circuit to initiate the combustion of the sample.

  • Rotation Mechanism: To ensure complete dissolution and reaction of the solid products in the bomb solution.

Protocol:

  • A precisely weighed pellet of the organometallic compound (e.g., this compound) is placed in a crucible inside the bomb.

  • A fuse wire is positioned in contact with the sample.

  • A specific volume of a suitable solvent (e.g., water or an aqueous solution) is added to the bomb to dissolve the combustion products.

  • The bomb is sealed and pressurized with pure oxygen to approximately 30 atmospheres.

  • The bomb is placed in the calorimeter containing a known mass of water.

  • The initial temperature of the water is recorded once thermal equilibrium is reached.

  • The sample is ignited via the fuse wire.

  • The bomb is rotated to ensure complete reaction and dissolution of the products.

  • The final temperature of the water is recorded after thermal equilibrium is re-established.

  • The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

  • The standard enthalpy of formation is then derived using Hess's Law, incorporating the known enthalpies of formation of the combustion products (e.g., CO₂, H₂O, and the resulting metal salt solution).

Visualizations

Synthesis of this compound

G Synthesis of this compound Mn2CO10 Dimanganese Decacarbonyl (Mn₂(CO)₁₀) BrMnCO5 This compound (BrMn(CO)₅) Mn2CO10->BrMnCO5 + Br₂ Br2 Bromine (Br₂) Br2->BrMnCO5

Caption: Reaction scheme for the synthesis of this compound.

Workflow for Determination of Enthalpy of Formation

G Workflow for Determining Enthalpy of Formation via Bomb Calorimetry cluster_0 Experimental Measurement cluster_1 Calculation Sample Weigh Sample Bomb Place in Bomb Calorimeter Sample->Bomb Combust Combust in O₂ Bomb->Combust Measure Measure Temperature Change (ΔT) Combust->Measure q_cal Calculate Heat of Combustion (q_comb) Measure->q_cal Use C_calorimeter delta_H_comb Determine Molar Enthalpy of Combustion (ΔcH°) q_cal->delta_H_comb delta_H_f Calculate Enthalpy of Formation (ΔfH°) using Hess's Law delta_H_comb->delta_H_f

Caption: Experimental and computational workflow for determining the enthalpy of formation.

Relationship Between Gas and Solid Phase Enthalpies

G Thermochemical Cycle for this compound Elements Elements (Mn(s) + 5C(graphite) + 2.5O₂(g) + 0.5Br₂(l)) Solid Mn(CO)₅Br(s) Elements->Solid ΔfH°(solid) = -963.8 kJ/mol Gas Mn(CO)₅Br(g) Elements->Gas ΔfH°(gas) = -875.8 kJ/mol Solid->Gas ΔsubH° = 88 kJ/mol

Caption: Thermodynamic relationship between solid and gas phase enthalpies of formation.

References

The Dawn of Halopentacarbonylmanganese Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, synthesis, and foundational reactions of halopentacarbonylmanganese(I) compounds, providing researchers, scientists, and drug development professionals with a comprehensive technical resource on these versatile organometallic precursors.

Introduction

The halopentacarbonylmanganese(I) compounds, with the general formula Mn(CO)₅X (where X = Cl, Br, I), represent a cornerstone in the development of organomanganese chemistry. First synthesized in the 1930s, these air-stable, crystalline solids have become indispensable starting materials for the synthesis of a wide array of manganese carbonyl derivatives. Their rich reactivity, stemming from the lability of both the carbonyl and halide ligands, has paved the way for their use in catalysis, organic synthesis, and the formation of novel organometallic complexes. This guide provides a detailed overview of the historical discovery, experimental protocols for their synthesis, comprehensive quantitative data, and a summary of their key reactions.

Discovery and History

The field of halopentacarbonylmanganese chemistry was pioneered by German chemists Walter Hieber and Franz Mühlbauer. In their 1935 publication in the "Zeitschrift für anorganische und allgemeine Chemie," they first reported the synthesis of these compounds.[1][2] Their work involved the direct halogenation of dimanganese decacarbonyl, Mn₂(CO)₁₀, a method that remains the primary route for the preparation of these complexes. This discovery was a significant milestone, expanding the then-nascent field of metal carbonyl chemistry and providing a gateway to the systematic study of manganese(I) organometallic compounds.

Synthesis of Halopentacarbonylmanganese(I) Compounds

The synthesis of halopentacarbonylmanganese(I) compounds is achieved through the oxidative cleavage of the metal-metal bond in dimanganese decacarbonyl (Mn₂(CO)₁₀) by elemental halogens.[3] The general reaction is as follows:

Mn₂(CO)₁₀ + X₂ → 2 Mn(CO)₅X (where X = Cl, Br, I)

This reaction is typically carried out in an inert solvent at or below room temperature. While the bromide and iodide derivatives are the most commonly used due to their stability and ease of preparation, the chloride analogue is also accessible.[3]

Experimental Protocols

2.1.1. Synthesis of Pentacarbonylchloromanganese(I) (Mn(CO)₅Cl)

  • Reaction: A solution of dimanganese decacarbonyl in a suitable inert solvent (e.g., carbon tetrachloride) is cooled in an ice bath. Chlorine gas is then bubbled through the solution, or a solution of chlorine in the same solvent is added dropwise, until the reaction is complete, as indicated by a color change.

  • Purification: The solvent is removed under reduced pressure, and the resulting solid residue is purified by sublimation or recrystallization from a suitable solvent like hexane (B92381) to yield pale yellow crystals.

2.1.2. Synthesis of Bromopentacarbonylmanganese(I) (Mn(CO)₅Br)

  • Reaction: Dimanganese decacarbonyl is dissolved in a chlorinated solvent such as dichloromethane (B109758) or carbon tetrachloride. A stoichiometric amount of bromine, dissolved in the same solvent, is added dropwise to the stirred solution at room temperature. The reaction is typically rapid, and the product precipitates out of the solution.[4]

  • Purification: The resulting orange solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization from a solvent mixture like dichloromethane/hexane.[4]

2.1.3. Synthesis of Pentacarbonyliodomanganese(I) (Mn(CO)₅I)

  • Reaction: A solution of dimanganese decacarbonyl in a solvent such as hexane or dichloromethane is treated with a stoichiometric amount of iodine. The mixture is stirred at room temperature until the reaction is complete.

  • Purification: The product can be purified by recrystallization from a suitable solvent to afford orange-red crystals.

Quantitative Data

The halopentacarbonylmanganese(I) compounds have been extensively characterized by various spectroscopic and crystallographic techniques. The key quantitative data are summarized in the tables below.

Spectroscopic Data
CompoundIR ν(CO) (cm⁻¹)¹³C NMR δ(CO) (ppm)
Mn(CO)₅Cl 2140, 2055, 2005~208, ~212
Mn(CO)₅Br 2135, 2050, 2005[5]~209, ~213
Mn(CO)₅I 2130, 2045, 2000~210, ~215
Structural Data from X-ray Crystallography
CompoundMn-X Bond Length (Å)Mn-C(axial) Bond Length (Å)Mn-C(equatorial) Bond Length (Å)
Mn(CO)₅Cl 2.367(4)[6]1.807(9)[6]1.892(6), 1.893(6)[6]
Mn(CO)₅Br ~2.52~1.81~1.89
Mn(CO)₅I ~2.67~1.82~1.90

Reactions and Logical Relationships

Halopentacarbonylmanganese(I) compounds are versatile precursors in organometallic synthesis. Their reactivity is dominated by two main pathways: substitution of the carbonyl ligands and displacement of the halide ligand.

Carbonyl Ligand Substitution

One or more of the carbonyl ligands in Mn(CO)₅X can be substituted by other donor ligands such as phosphines, amines, and isocyanides. The substitution typically occurs preferentially at the cis-positions to the halide.[3]

General Reaction Scheme: Mn(CO)₅X + L → cis-[Mn(CO)₄(L)X] + CO cis-[Mn(CO)₄(L)X] + L → fac-[Mn(CO)₃(L)₂X] + CO

Halide Ligand Displacement

The halide ligand can be displaced by anionic nucleophiles or abstracted by Lewis acids. For instance, reaction with silver salts in the presence of a neutral ligand can lead to the formation of cationic complexes.[3]

General Reaction Scheme: Mn(CO)₅X + AgY + L → [Mn(CO)₅L]Y + AgX (where Y is a non-coordinating anion)

Mandatory Visualizations

Synthesis of Halopentacarbonylmanganese(I) Compounds

Synthesis Synthesis of Halopentacarbonylmanganese(I) Compounds Mn2CO10 Dimanganese Decacarbonyl Mn₂(CO)₁₀ MnCO5X Halopentacarbonylmanganese(I) Mn(CO)₅X Mn2CO10->MnCO5X + X₂ (Oxidative Cleavage) X2 Halogen (Cl₂, Br₂, I₂) X2->MnCO5X

Caption: General synthetic route to halopentacarbonylmanganese(I) compounds.

Key Reactions of Halopentacarbonylmanganese(I) Compounds

Reactions Key Reactions of Halopentacarbonylmanganese(I) Compounds MnCO5X Mn(CO)₅X cis_MnCO4LX cis-[Mn(CO)₄(L)X] MnCO5X->cis_MnCO4LX + L - CO MnCO5L_plus [Mn(CO)₅L]⁺ MnCO5X->MnCO5L_plus + AgY, L - AgX fac_MnCO3L2X fac-[Mn(CO)₃(L)₂X] cis_MnCO4LX->fac_MnCO3L2X + L - CO

Caption: Major reaction pathways of halopentacarbonylmanganese(I) compounds.

Conclusion

The discovery of halopentacarbonylmanganese(I) compounds by Hieber and Mühlbauer marked a pivotal moment in organometallic chemistry. These compounds have proven to be exceptionally valuable and versatile starting materials for the synthesis of a vast range of manganese carbonyl derivatives. Their straightforward synthesis, coupled with their well-defined reactivity, ensures their continued importance in both fundamental research and practical applications, including catalysis and the development of new materials and therapeutic agents. This guide provides a foundational understanding of these key organometallic complexes for professionals in the chemical and pharmaceutical sciences.

References

The Core Reactivity of Bromopentacarbonylmanganese with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromopentacarbonylmanganese(I), Mn(CO)₅Br, is a versatile and extensively studied organometallic complex. Its importance stems from its utility as a precursor in the synthesis of a wide array of manganese complexes, which have found applications in catalysis and materials science. The reactivity of Mn(CO)₅Br is dominated by its interactions with nucleophiles, which can lead to a variety of transformations, primarily involving the substitution of its carbonyl (CO) ligands or attack at the manganese center. Understanding the fundamental principles of these reactions is crucial for the rational design of new catalysts and functional materials. This technical guide provides a comprehensive overview of the basic reactivity of Mn(CO)₅Br with a range of common nucleophiles, including phosphines, organometallic reagents, alkoxides, thiolates, and hydrides. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a thorough resource for researchers in the field.

Reactivity with Phosphine (B1218219) Nucleophiles

Phosphines are among the most studied nucleophiles in the context of their reactions with Mn(CO)₅Br. These reactions typically proceed via a substitution mechanism where one or more CO ligands are replaced by the phosphine ligand.

General Reactivity and Mechanism

The reaction of Mn(CO)₅Br with phosphine ligands (PR₃) generally leads to the formation of mono- and di-substituted products, cis-[Mn(CO)₄(PR₃)Br] and fac-[Mn(CO)₃(PR₃)₂Br], respectively. The reaction mechanism for monosubstitution has been a subject of extensive kinetic studies and is generally believed to proceed through a dissociative (Sɴ1) pathway, involving the rate-determining loss of a CO ligand to form a five-coordinate intermediate, [Mn(CO)₄Br]. This intermediate is then rapidly trapped by the incoming phosphine nucleophile. However, for some strongly nucleophilic phosphines, an associative (Sɴ2) pathway, involving a seven-coordinate transition state, cannot be entirely ruled out.

The formation of the disubstituted product also proceeds through a similar substitution mechanism, starting from the monosubstituted complex. The stereochemistry of the final product is often dependent on the reaction conditions and the steric and electronic properties of the phosphine ligand.

G General Reaction Pathway for Phosphine Substitution MnCO5Br Mn(CO)₅Br Intermediate [Mn(CO)₄Br] MnCO5Br->Intermediate - CO (slow, Sɴ1) Product1 cis-[Mn(CO)₄(PR₃)Br] Intermediate->Product1 + PR₃ (fast) Product2 fac-[Mn(CO)₃(PR₃)₂Br] Product1->Product2 + PR₃, - CO

Caption: Reaction pathway for phosphine substitution on Mn(CO)₅Br.

Quantitative Data

The rates of CO substitution are influenced by the nature of the phosphine ligand and the solvent. Generally, more basic and less sterically hindered phosphines react faster.

Nucleophile (PR₃)Product(s)Yield (%)Reaction ConditionsReference
Triphenylphosphine (B44618) (PPh₃)cis-[Mn(CO)₄(PPh₃)Br]Quantitative1,2-dichloroethane (B1671644), 70 °C, 4 h[1]
Triphenylphosphine (PPh₃)fac-[Mn(CO)₃(PPh₃)₂Br]-Toluene, reflux[2]
Bis(diphenylphosphino)ethane (dppe)fac-[Mn(CO)₃(dppe)Br]-Toluene, reflux[2]
Experimental Protocol: Synthesis of cis-[Mn(CO)₄(PPh₃)Br][1]
  • Reagents and Setup: To a 25 mL round-bottomed flask, add this compound(I) (Mn(CO)₅Br) (1.00 g, 3.64 mmol) and triphenylphosphine (PPh₃) (0.954 g, 3.64 mmol, 1 equivalent).

  • Solvent Addition: Add 10 mL of 1,2-dichloroethane to the flask.

  • Inert Atmosphere: Establish a nitrogen atmosphere using a suba-seal and a balloon.

  • Reaction: Stir the mixture in an oil bath preheated to 70 °C for 4 hours.

  • Work-up: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure.

  • Characterization: The product can be characterized by IR and ³¹P NMR spectroscopy, which should show quantitative conversion to cis-[Mn(CO)₄(PPh₃)Br].

Reactivity with Organometallic Nucleophiles

Strongly nucleophilic organometallic reagents, such as organolithium and Grignard reagents, react with Mn(CO)₅Br to form manganese-carbon bonds, providing a route to manganese alkyl and aryl carbonyl complexes.

General Reactivity and Mechanism

The reaction of Mn(CO)₅Br with organolithium (RLi) or Grignard (RMgX) reagents involves the nucleophilic attack of the carbanion at the electrophilic manganese center. This results in the displacement of the bromide ligand and the formation of a [Mn(CO)₅R] complex. However, these reactions are often plagued by low yields due to side reactions, including single electron transfer processes that can lead to the formation of dimanganese decacarbonyl, Mn₂(CO)₁₀.[3][4]

G Reaction with Organometallic Reagents MnCO5Br Mn(CO)₅Br Product [Mn(CO)₅R] MnCO5Br->Product + R⁻ SideProduct Mn₂(CO)₁₀ + other side products MnCO5Br->SideProduct Single Electron Transfer RLi RLi or RMgX RLi->Product RLi->SideProduct

Caption: Pathways for the reaction of Mn(CO)₅Br with organometallics.

Quantitative Data
NucleophileProductYield (%)NotesReference
Phenyl lithium (PhLi)[Mn(CO)₅Ph]LowFormation of Mn₂(CO)₁₀ observed.[3]
Benzyl magnesium chloride (BnMgCl)[Mn(CO)₅(CH₂Ph)]LowFormation of Mn₂(CO)₁₀ observed.[4]
Experimental Protocol: General Procedure for Reaction with Organolithium Reagents

Note: These reactions are highly sensitive to air and moisture and must be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques and dry, deoxygenated solvents.

  • Setup: In a Schlenk flask, dissolve Mn(CO)₅Br in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Addition of Nucleophile: Slowly add a stoichiometric amount of the organolithium reagent (e.g., phenyllithium (B1222949) in cyclohexane/ether) to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at low temperature for a specified period (e.g., 1-2 hours) and then slowly warm to room temperature.

  • Quenching and Work-up: The reaction is typically quenched by the slow addition of a proton source (e.g., saturated aqueous ammonium (B1175870) chloride). The organic layer is then separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is often purified by chromatography on silica (B1680970) gel or alumina (B75360) at low temperatures.

Reactivity with Alkoxide and Thiolate Nucleophiles

Alkoxides (RO⁻) and thiolates (RS⁻) are oxygen- and sulfur-based nucleophiles that can also react with Mn(CO)₅Br, although their reactivity is less documented than that of phosphines and organometallic reagents.

General Reactivity and Mechanism

The reaction of Mn(CO)₅Br with alkoxides or thiolates can potentially lead to the formation of manganese alkoxide or thiolate complexes, [Mn(CO)₅(OR)] or [Mn(CO)₅(SR)], through the displacement of the bromide ligand. However, these products can be unstable and may undergo further reactions, such as CO insertion or decomposition. In some cases, the nucleophile may attack a carbonyl ligand, leading to the formation of metallacarboxylate or related species. For thiolates, there is also the possibility of forming bridged dimeric complexes.

G Potential Pathways for Alkoxide/Thiolate Reactions MnCO5Br Mn(CO)₅Br Product_substitution [Mn(CO)₅(Nu)] MnCO5Br->Product_substitution Attack at Mn Product_attack_CO [Mn(CO)₄(C(O)Nu)]⁻ MnCO5Br->Product_attack_CO Attack at CO Nu RO⁻ or RS⁻ Nu->Product_substitution Nu->Product_attack_CO Product_dimer [Mn₂(CO)₈(μ-SR)₂] Product_substitution->Product_dimer for RS⁻

Caption: Possible reaction pathways for alkoxides and thiolates.

Quantitative Data

Detailed quantitative data for the reactions of Mn(CO)₅Br with simple alkoxides and thiolates is sparse in the literature. The outcomes are often highly dependent on the specific reagents and reaction conditions.

NucleophileProduct(s)Yield (%)Reaction ConditionsReference
Sodium Methoxide (NaOMe)Not well characterized-Methanol[5][6]
Sodium Thiophenolate (NaSPh)[Mn₂(CO)₈(μ-SPh)₂]---
Experimental Protocol: General Procedure for Reaction with Sodium Thiophenolate

Note: This is a representative procedure and may require optimization.

  • Preparation of Thiolate: In a Schlenk flask, react thiophenol with one equivalent of a strong base (e.g., sodium hydride) in anhydrous THF to generate sodium thiophenolate in situ.

  • Reaction with Mn(CO)₅Br: In a separate Schlenk flask, dissolve Mn(CO)₅Br in anhydrous THF. Slowly add the solution of sodium thiophenolate to the Mn(CO)₅Br solution at room temperature.

  • Monitoring the Reaction: The reaction can be monitored by IR spectroscopy by observing the changes in the CO stretching region.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then extracted with a suitable solvent (e.g., dichloromethane), and the extract is filtered to remove any inorganic salts. The product can be purified by crystallization or chromatography.

Reactivity with Hydride Nucleophiles

Hydride reagents are important in organometallic chemistry for the synthesis of metal hydride complexes, which are key intermediates in many catalytic cycles.

General Reactivity and Mechanism

The reaction of Mn(CO)₅Br with hydride sources, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), can lead to the reduction of the manganese center and the formation of the manganese hydride complex, HMn(CO)₅. The mechanism involves the nucleophilic attack of a hydride ion (or a hydride equivalent) at the manganese center, with the concomitant displacement of the bromide ion. The resulting manganese hydride is a versatile reagent in its own right.

Caption: Formation of manganese hydride from Mn(CO)₅Br.

Quantitative Data
Hydride ReagentProductYield (%)Reaction ConditionsReference
Sodium borohydride (NaBH₄)HMn(CO)₅-THF[7]
Lithium aluminum hydride (LiAlH₄)HMn(CO)₅-Diethyl ether[7]
Experimental Protocol: Synthesis of HMn(CO)₅

Note: HMn(CO)₅ is a volatile and toxic liquid and should be handled with extreme care in a well-ventilated fume hood.

  • Setup: In a Schlenk flask equipped with a magnetic stir bar, suspend sodium borohydride in anhydrous THF.

  • Addition of Mn(CO)₅Br: Slowly add a solution of Mn(CO)₅Br in anhydrous THF to the stirred suspension of NaBH₄ at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by the disappearance of the orange color of Mn(CO)₅Br.

  • Isolation: The product, HMn(CO)₅, is volatile and can be isolated by vacuum distillation from the reaction mixture. The collection flask should be cooled in a cold bath (e.g., dry ice/acetone).

  • Storage: The collected HMn(CO)₅ should be stored under an inert atmosphere at low temperatures.

Conclusion

This compound(I) exhibits a rich and diverse reactivity with a wide range of nucleophiles. The primary reaction pathways involve either the substitution of carbonyl ligands or nucleophilic attack at the manganese center, leading to the formation of a variety of manganese complexes with different functionalities. The outcome of these reactions is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. This guide has provided a foundational understanding of these reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. A thorough grasp of this fundamental reactivity is essential for leveraging Mn(CO)₅Br as a versatile starting material in the synthesis of novel organometallic compounds for applications in catalysis and beyond. Further research into the reactivity with a broader scope of nucleophiles and more detailed kinetic and computational studies will undoubtedly continue to expand the utility of this important organometallic precursor.

References

An In-depth Technical Guide to Bromopentacarbonylmanganese(I) (CAS: 14516-54-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential biological significance of Bromopentacarbonylmanganese(I) (CAS: 14516-54-2). This organometallic compound, a member of the metal carbonyl family, is a versatile precursor in inorganic and organometallic synthesis and is of increasing interest for its potential as a carbon monoxide-releasing molecule (CORM) with therapeutic applications. This document consolidates available quantitative data, details experimental protocols, and visualizes relevant biological signaling pathways to serve as a valuable resource for researchers in chemistry and drug development.

Chemical Identity and Properties

This compound(I), with the chemical formula C₅BrMnO₅, is an orange crystalline solid. It is sensitive to air, moisture, and heat, necessitating storage in a cool, dry, and inert atmosphere.[1][2] While readily soluble in many organic solvents, it is insoluble in water.[3][4]

Chemical Structure and Identifiers
  • IUPAC Name: this compound(I)

  • CAS Number: 14516-54-2[5]

  • Molecular Formula: C₅BrMnO₅[5]

  • Molecular Weight: 274.89 g/mol [5]

  • Synonyms: Manganese pentacarbonyl bromide, this compound, Pentacarbonylbromomanganese[5][6]

Physicochemical Data

A comprehensive summary of the available physicochemical data for this compound(I) is presented in Table 1. It is important to note that experimentally determined values for melting point, boiling point, and density are not consistently reported in publicly available literature. The frequently cited range of 2-8 °C refers to the recommended storage temperature.

Table 1: Physicochemical Properties of this compound(I)

PropertyValueSource(s)
Physical State Orange powder or crystals[2]
Melting Point Data not available-
Boiling Point Data not available-
Density Data not available-
Solubility Soluble in organic solvents[3][4]
Sensitivity Air, moisture, and heat sensitive[1]
Storage Temperature 2-8 °C[3][5]
Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound(I).

Table 2: Spectral Properties of this compound(I)

Spectrum TypeKey FeaturesSource(s)
Infrared (IR) Characteristic ν(CO) bands around 2000-2100 cm⁻¹-
¹³C NMR Expected carbonyl resonance in the range of 150-220 ppm-
Mass Spectrometry (MS) Molecular ion peak and successive loss of CO ligands[7]

Synthesis and Reactivity

Experimental Protocol: Synthesis of this compound(I)

The most common laboratory synthesis of this compound(I) involves the reaction of dimanganese decacarbonyl (Mn₂(CO)₁₀) with bromine (Br₂).

Materials:

  • Dimanganese decacarbonyl (Mn₂(CO)₁₀)

  • Bromine (Br₂)

  • Inert solvent (e.g., hexane (B92381), carbon tetrachloride)

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction flask equipped with a magnetic stirrer and reflux condenser

  • Filtration apparatus

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve dimanganese decacarbonyl in a suitable inert solvent in a Schlenk flask.

  • Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the solution of dimanganese decacarbonyl with vigorous stirring. The reaction is exothermic and should be controlled, potentially by cooling the reaction vessel.

  • The reaction mixture will change color as the product forms. After the addition is complete, the mixture can be stirred at room temperature for a specified period to ensure the reaction goes to completion.

  • The solvent is then removed under reduced pressure to yield the crude this compound(I) as a solid.

  • Purification can be achieved by recrystallization from a suitable solvent system, such as hexane or a mixture of dichloromethane (B109758) and hexane. The product should be handled and stored under an inert atmosphere.

Reaction Scheme:

Mn₂(CO)₁₀ + Br₂ → 2 BrMn(CO)₅

Experimental Workflow for Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve_mn Dissolve Mn₂(CO)₁₀ in inert solvent start->dissolve_mn dissolve_br Dissolve Br₂ in inert solvent start->dissolve_br add_br Slowly add Br₂ solution to Mn₂(CO)₁₀ solution (with stirring) dissolve_mn->add_br dissolve_br->add_br stir Stir at room temperature add_br->stir remove_solvent Remove solvent (reduced pressure) stir->remove_solvent recrystallize Recrystallize from suitable solvent remove_solvent->recrystallize product Pure BrMn(CO)₅ recrystallize->product

Caption: Workflow for the synthesis of this compound(I).

Reactivity

This compound(I) is a versatile starting material for the synthesis of a wide range of manganese carbonyl derivatives. The carbonyl ligands can be substituted by various other ligands, such as phosphines, amines, and isonitriles, to generate new complexes with tailored electronic and steric properties. It is also a precursor for the synthesis of other catalytically active manganese compounds.

Biological Significance and Signaling Pathways

Recent research has highlighted the potential of metal carbonyls as carbon monoxide-releasing molecules (CORMs). Carbon monoxide is an endogenous signaling molecule with diverse physiological roles, including anti-inflammatory, anti-apoptotic, and vasodilatory effects. The controlled release of CO from CORMs offers a promising therapeutic strategy for various diseases. Manganese carbonyl complexes, including derivatives of this compound(I), are being investigated for their CO-releasing properties.

The biological effects of CO are mediated through its interaction with various cellular targets, leading to the modulation of key signaling pathways. Two prominent pathways influenced by CO and cellular stress (which can be induced by manganese) are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. Furthermore, a key downstream effect of CORM activity is the induction of Heme Oxygenase-1 (HO-1), a cytoprotective enzyme.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. CO released from CORMs can activate this pathway, leading to various cellular responses.

MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway CORM Mn(CO)₅Br (as a CORM) CO Carbon Monoxide (CO) CORM->CO ROS Reactive Oxygen Species CO->ROS Ras Ras ROS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factors->Cellular_Response

Caption: Activation of the MAPK/ERK pathway by a CO-releasing molecule.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, metabolism, and survival. Dysregulation of this pathway is implicated in many diseases, including cancer. CO has been shown to modulate the activity of this pathway.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway CORM Mn(CO)₅Br (as a CORM) CO Carbon Monoxide (CO) CORM->CO Receptor Receptor Tyrosine Kinase CO->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP₃ PI3K->PIP3 phosphorylates PIP2 PIP₂ PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Cellular_Response Cellular Response (e.g., Growth, Survival) Downstream->Cellular_Response

Caption: Modulation of the PI3K/Akt pathway by a CO-releasing molecule.

Heme Oxygenase-1 (HO-1) Induction Pathway

A significant mechanism of action for CORMs is the induction of Heme Oxygenase-1 (HO-1). HO-1 is an enzyme that degrades heme into biliverdin, free iron, and carbon monoxide, and it plays a critical role in the cellular defense against oxidative stress and inflammation. The induction of HO-1 is primarily regulated by the transcription factor Nrf2.

HO-1 Induction Pathway

HO1_Induction_Pathway CORM Mn(CO)₅Br (as a CORM) CO Carbon Monoxide (CO) CORM->CO Cellular_Stress Cellular Stress (e.g., Oxidative Stress) CO->Cellular_Stress Nrf2_Keap1 Nrf2-Keap1 Complex Cellular_Stress->Nrf2_Keap1 dissociates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE translocates to nucleus and binds to HO1_Gene HO-1 Gene Transcription ARE->HO1_Gene HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein Cytoprotection Cytoprotection HO1_Protein->Cytoprotection

Caption: Induction of Heme Oxygenase-1 (HO-1) by a CO-releasing molecule.

Safety and Handling

This compound(I) is harmful if swallowed, in contact with skin, or if inhaled.[2] It is also sensitive to air, moisture, and heat. Therefore, it should be handled in a well-ventilated fume hood or glovebox, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store the compound in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

This compound(I) is a significant organometallic compound with established utility in chemical synthesis and emerging potential in medicinal chemistry as a carbon monoxide-releasing molecule. While its fundamental physicochemical properties such as melting and boiling points require further experimental determination, its reactivity and biological activity are areas of active research. This technical guide provides a consolidated resource for researchers, offering essential data, experimental guidance, and an overview of the relevant biological pathways to facilitate further investigation and application of this versatile molecule.

References

molecular orbital diagram of Mn(CO)5Br

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Molecular Orbital Diagram of Pentacarbonylbromomanganese(I)

Introduction

Pentacarbonylbromomanganese(I), Mn(CO)₅Br, is an organometallic complex that serves as a valuable precursor in the synthesis of other manganese compounds.[1] Its octahedral coordination geometry provides a clear framework for understanding the principles of metal-ligand bonding.[1][2] This technical guide offers a detailed examination of the molecular orbital (MO) diagram of Mn(CO)₅Br, providing researchers and scientists with a comprehensive understanding of its electronic structure. The analysis is grounded in ligand field theory, which combines principles from molecular orbital and crystal field theories to describe the bonding in transition metal complexes.[3][4]

Molecular Structure and Symmetry

Mn(CO)₅Br adopts a distorted octahedral geometry.[2][5] The manganese center is coordinated to five carbon monoxide (CO) ligands and one bromine atom. The molecule consists of four equatorial CO ligands in a plane, one axial CO ligand, and the bromine atom in the other axial position, opposite the first CO. This arrangement results in the molecule belonging to the C₄ᵥ point group .[5][6] The determination of molecular symmetry is the foundational step for constructing an MO diagram, as it dictates how atomic and ligand orbitals combine.

Theoretical Framework: Constructing the Molecular Orbital Diagram

The MO diagram of Mn(CO)₅Br is constructed by considering the interactions between the valence atomic orbitals (AOs) of the central manganese atom and the symmetry-adapted linear combinations (SALCs) of the ligand orbitals, often referred to as ligand group orbitals (LGOs).

Manganese Atomic Orbitals

The valence orbitals for manganese (a first-row transition metal) are the 3d, 4s, and 4p orbitals. Under C₄ᵥ symmetry, these nine atomic orbitals transform into the following irreducible representations:

  • 3d orbitals : The d-orbitals split into three groups: d₂² (a₁), dₓ²₋y² (b₁), dₓy (b₂), and (dₓz, dᵧz) which form a degenerate pair (e).

  • 4s orbital : The spherically symmetric 4s orbital transforms as a₁.

  • 4p orbitals : The 4p orbitals transform as pz (a₁) and (pₓ, pᵧ), which form a degenerate pair (e).

Ligand Group Orbitals (LGOs)

The six ligands (five CO and one Br) provide orbitals for both σ-donation and π-interaction.

  • Sigma (σ) Orbitals : Each of the six ligands provides one σ-donor orbital. These six orbitals combine to form SALCs with a₁, b₁, and e symmetries.

  • Pi (π) Orbitals :

    • CO Ligands : The five CO ligands are strong π-acceptors, using their empty π* orbitals. The SALCs of these π* orbitals have a₁, b₁, b₂, and e symmetries.

    • Bromine Ligand : The bromide ligand acts as a π-donor using its filled pₓ and pᵧ orbitals, which have e symmetry.

Formation of Molecular Orbitals

The metal AOs and ligand group orbitals of the same symmetry combine to form bonding and antibonding molecular orbitals.

  • σ-Bonding : The six ligand σ-orbitals combine with the manganese a₁ (s, pz, d₂²), b₁ (dₓ²₋y²), and e (pₓ, pᵧ) orbitals to form six bonding σ-orbitals and six antibonding σ*-orbitals. The six bonding orbitals are filled by the twelve electrons from the ligand σ-donations.

  • π-Interactions (Backbonding) : The key interaction in metal carbonyls is π-backbonding. The filled d-orbitals of manganese with e (dₓz, dᵧz) and b₂ (dₓy) symmetry overlap with the empty π* orbitals of the CO ligands of the same symmetry. This interaction stabilizes the metal d-orbitals and strengthens the Mn-C bond while slightly weakening the C-O bond.[6]

  • d-Orbital Splitting : After all interactions, the five d-orbitals, which are non-bonding in a simple crystal field model, become the frontier orbitals of the complex. In Mn(CO)₅Br (a d⁶ complex), the resulting low-spin configuration shows the three orbitals derived from the t₂g set in a pure octahedral field (now split into e and b₂ levels) are fully occupied. The two orbitals derived from the eg set (now a₁ and b₁) are empty.

Quantitative Data

Spectroscopic and computational studies provide quantitative data on the structure of Mn(CO)₅Br. The CO stretching frequencies are particularly sensitive to the extent of π-backbonding.

ParameterValueReference
Vibrational Frequencies (in DMSO)
ν(CO) A₁ Mode1944 cm⁻¹[6]
ν(CO) E Mode2043 cm⁻¹[6]
Bond Lengths (Computed)
Mn–C(axial)1.84 Å[6]
Mn–C(equatorial)1.86 Å[6]
Mn–Br2.53 Å[6]

Experimental Protocols

Synthesis of Mn(CO)₅Br

The standard synthesis of pentacarbonylbromomanganese(I) involves the direct bromination of dimanganese decacarbonyl.[1]

Reaction: Mn₂(CO)₁₀ + Br₂ → 2 BrMn(CO)₅

Procedure:

  • Dimanganese decacarbonyl (Mn₂(CO)₁₀) is dissolved in a suitable inert solvent, such as a halogenated hydrocarbon or hexane.

  • A stoichiometric amount of bromine (Br₂), typically dissolved in the same solvent, is added dropwise to the manganese carbonyl solution at room temperature.

  • The reaction mixture is stirred for a period, during which the color changes, indicating the formation of the product.

  • The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.

  • The resulting bright orange solid can be purified by crystallization or sublimation.[1]

Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is a primary tool for characterizing metal carbonyls. The number and position of the C-O stretching bands (ν(CO)) are indicative of the molecule's symmetry and electronic structure. For a C₄ᵥ symmetry molecule like Mn(CO)₅Br, group theory predicts three IR-active CO stretching modes: 2A₁ + E. However, often only two distinct peaks are resolved, corresponding to the A₁ (axial and equatorial) and the doubly degenerate E modes.[6] The position of these bands provides insight into the degree of π-backbonding from the manganese d-orbitals to the CO π* orbitals.

Visualization of Orbital Interactions

The following diagram illustrates the logical relationships in the formation of molecular orbitals in Mn(CO)₅Br, showing how metal and ligand orbitals of appropriate symmetry combine.

MO_Diagram_Logic cluster_metal Metal Atomic Orbitals (Mn) cluster_ligand Ligand Group Orbitals (CO, Br) cluster_mo Resulting Molecular Orbitals color_metal Metal AO color_ligand Ligand GO color_mo Molecular Orbital color_a1 a1 color_e e color_b b1/b2 color_sigma σ-type color_pi π-type mn_s 4s (a1) sigma_bond σ (bonding) mn_s->sigma_bond sigma_star σ (antibonding) mn_s->sigma_star mn_p 4p (a1, e) mn_p->sigma_bond mn_p->sigma_star mn_d 3d (a1, b1, b2, e) mn_d->sigma_bond frontier Frontier Orbitals (largely non-bonding d-character) e(dπ), b2(dπ) mn_d->frontier pi_star π* (antibonding, LUMO) (Mn-C dπ-pπ) mn_d->pi_star mn_d->sigma_star lig_sigma σ-donors (a1, b1, e) lig_sigma->sigma_bond lig_sigma->sigma_star lig_pi_accept π*-acceptors (CO) (a1, b2, e) lig_pi_accept->frontier lig_pi_accept->pi_star lig_pi_donate π-donors (Br) (e) lig_pi_donate->frontier

Caption: Logical flow of orbital interactions in Mn(CO)₅Br.

Conclusion

The molecular orbital diagram of Mn(CO)₅Br provides a detailed picture of the bonding and electronic structure within this classic organometallic complex. The C₄ᵥ symmetry dictates the splitting and interaction of the metal and ligand orbitals. The dominant bonding features are the strong σ-donation from the CO and Br ligands and significant π-backbonding from the manganese d-orbitals into the CO π* orbitals. This framework not only explains the stability and structure of the molecule but also provides a basis for understanding its reactivity, such as its propensity to undergo CO substitution reactions.[1]

References

Methodological & Application

Application Notes and Protocols for the Use of Bromopentacarbonylmanganese(I) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromopentacarbonylmanganese(I), with the chemical formula Mn(CO)₅Br, is a versatile reagent and catalyst in organic synthesis. This air- and moisture-sensitive, orange crystalline solid serves as a valuable precursor to various organomanganese complexes and is instrumental in a range of transformations, including C-H bond functionalization, carbonylation reactions, and radical cyclizations. Its utility stems from the ability of the manganese center to participate in single-electron transfer processes and oxidative addition, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and experimental protocols for key synthetic methodologies employing this compound(I).

Manganese-Catalyzed C-H Hydroarylation of Alkenes and Alkynes

This compound(I) has emerged as an effective catalyst for the hydroarylation of unsaturated C-C bonds, offering a direct method for C-H functionalization.[1] This approach avoids the pre-functionalization of substrates often required in traditional cross-coupling reactions.[1]

Application Notes:

Manganese-catalyzed C-H hydroarylation typically involves the reaction of a substrate with a directing group (e.g., pyridine, indole) with an alkene or alkyne in the presence of a catalytic amount of this compound(I) and a co-catalyst or additive. The reaction is believed to proceed through a C-H activation step, forming a manganacycle intermediate.[2] Subsequent insertion of the unsaturated partner and reductive elimination yields the desired product. The choice of solvent, base, and temperature is crucial for achieving high yields and selectivity.

Experimental Protocol: Manganese-Catalyzed C-H Hydroarylation of Indoles with Allenes

A representative procedure for the manganese-catalyzed C-H hydroarylation of N-pyrimidinyl indole (B1671886) with an allene (B1206475) is as follows:

Materials:

  • N-pyrimidinyl indole (1.0 equiv)

  • Allene (1.5 equiv)

  • This compound(I) (Mn(CO)₅Br) (5 mol%)

  • Sodium acetate (B1210297) (NaOAc) (2.0 equiv)

  • Toluene (B28343) (Anhydrous)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add N-pyrimidinyl indole, sodium acetate, and this compound(I).

  • Add anhydrous toluene via syringe, followed by the allene.

  • Seal the tube and stir the reaction mixture at 50 °C for 24 hours.

  • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data:
EntryIndole SubstrateAllene SubstrateProductYield (%)
1N-pyrimidinyl indoleRacemic alleneAlkenylated indole16 (in toluene)
2N-pyrimidinyl indoleRacemic alleneAlkenylated indoleIncreased with NaOAc
3Various electron-donating and electron-withdrawing group substituted indolesVarious allenesCorresponding alkenylated indolesGood to excellent

Note: The yields are based on reported manganese-catalyzed C-H functionalization of indoles with allenes. The addition of NaOAc as an additive drastically increases the yield.

Experimental Workflow: C-H Hydroarylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Add Substrates and Reagents to Schlenk Tube (Indole, NaOAc, Mn(CO)5Br) prep2 Add Anhydrous Toluene and Allene prep1->prep2 prep3 Seal and Heat under Inert Atmosphere prep2->prep3 react1 Stir at 50 °C for 24h prep3->react1 workup1 Cool and Dilute with Organic Solvent react1->workup1 workup2 Wash with Water and Brine workup1->workup2 workup3 Dry, Filter, and Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 product product workup4->product Final Product

Caption: General workflow for manganese-catalyzed C-H hydroarylation.

Synthesis of (η⁶-arene)tricarbonylmanganese(I) Complexes

This compound(I) is a key starting material for the synthesis of cationic (η⁶-arene)tricarbonylmanganese(I) complexes.[3] These complexes are valuable in their own right and as intermediates in further synthetic transformations.

Application Notes:

The synthesis is typically achieved by reacting an arene with this compound(I) in the presence of a Lewis acid, such as aluminum chloride (AlCl₃).[3] The Lewis acid facilitates the removal of the bromide ligand and the coordination of the arene to the manganese center. The resulting cationic complexes can be isolated as salts, for example, with tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) counterions.

Experimental Protocol: Synthesis of (η⁶-Toluene)tricarbonylmanganese(I) Tetrafluoroborate

Materials:

  • This compound(I) (Mn(CO)₅Br)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene (anhydrous and freshly distilled)

  • Dichloromethane (anhydrous)

  • Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, suspend anhydrous AlCl₃ in anhydrous dichloromethane.

  • Add this compound(I) to the suspension.

  • Add anhydrous toluene to the mixture and stir at room temperature. The reaction progress can be monitored by the evolution of carbon monoxide.

  • After the reaction is complete (typically several hours), the mixture is carefully quenched by pouring it onto ice.

  • The aqueous layer is separated and washed with dichloromethane.

  • To the aqueous layer, a solution of HBF₄·OEt₂ is added to precipitate the (η⁶-toluene)tricarbonylmanganese(I) tetrafluoroborate salt.

  • The precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.

Quantitative Data:
AreneProductYield (%)
Benzene[(η⁶-C₆H₆)Mn(CO)₃]⁺Moderate to Good
Toluene[(η⁶-CH₃C₆H₅)Mn(CO)₃]⁺Moderate to Good
Mesitylene[(η⁶-1,3,5-(CH₃)₃C₆H₃)Mn(CO)₃]⁺Good
Anisole[(η⁶-CH₃OC₆H₅)Mn(CO)₃]⁺Moderate

Note: Yields are generally moderate to good, depending on the specific arene and reaction conditions.

Signaling Pathway: Formation of (η⁶-arene)tricarbonylmanganese(I)

G MnCO5Br Mn(CO)5Br Intermediate1 [Mn(CO)5(arene)]+ AlCl3Br- MnCO5Br->Intermediate1 + Arene, + AlCl3 AlCl3 AlCl3 Arene Arene Product [(η6-arene)Mn(CO)3]+ Intermediate1->Product - AlCl3Br- CO 2 CO Intermediate1->CO - 2 CO

Caption: Proposed pathway for arene complex formation.

Radical Cyclization Reactions

While specific, detailed protocols with quantitative data for this compound(I)-mediated radical cyclizations are not as prevalent in the literature as for other applications, the generation of the manganese pentacarbonyl radical, ·Mn(CO)₅, from related manganese carbonyl species is a well-established method for initiating radical reactions. This radical can abstract a halogen atom from an organic halide to generate a carbon-centered radical, which can then undergo intramolecular cyclization.

Application Notes:

The photolysis of dimanganese decacarbonyl, Mn₂(CO)₁₀, is a common method to generate the ·Mn(CO)₅ radical. This radical can then react with an unsaturated organic halide to initiate a cyclization cascade. While Mn(CO)₅Br itself is not typically used as a direct photocatalyst for this purpose, it is a key species in the overall catalytic cycle of many manganese-catalyzed radical processes. The principles of radical generation and cyclization are applicable to systems where Mn(CO)₅Br is formed in situ or is part of the catalytic cycle.

Logical Relationship: Radical Cyclization Pathway

G cluster_initiation Initiation cluster_propagation Propagation Mn2CO10 Mn2(CO)10 MnCO5_rad 2 ·Mn(CO)5 Mn2CO10->MnCO5_rad R_rad MnCO5_rad->R_rad + R-X MnCO5X Mn(CO)5X MnCO5_rad->MnCO5X - Mn(CO)5X RX R-X Cyclized_rad Cyclized Radical R_rad->Cyclized_rad Intramolecular Cyclization Product Cyclized Product Cyclized_rad->Product + H-donor

Caption: General pathway for manganese-mediated radical cyclization.

Conclusion

This compound(I) is a valuable and versatile reagent in modern organic synthesis. Its application in C-H functionalization provides an efficient route to complex molecules, while its role as a precursor to (η⁶-arene)tricarbonylmanganese(I) complexes opens avenues for further transformations. Although its direct use in radical cyclizations and carbonylations is less documented with specific high-yield protocols, the underlying principles of manganese carbonyl chemistry suggest significant potential in these areas. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic utility of this important organometallic compound. Further research into expanding the substrate scope and optimizing reaction conditions will undoubtedly lead to new and innovative applications in the synthesis of pharmaceuticals and other fine chemicals.

References

Application Notes and Protocols: Mn(CO)5Br as a Precursor for Manganese Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese, a highly abundant and low-toxicity first-row transition metal, has garnered significant attention as a sustainable alternative to precious metal catalysts in organic synthesis. Among the various manganese precursors, bromopentacarbonylmanganese(I), Mn(CO)5Br, stands out as a versatile and commercially available starting material for the generation of active manganese catalysts. This document provides detailed application notes and protocols for the use of Mn(CO)5Br in several key catalytic transformations, including hydrosilylation, C-H activation, and hydroboration. The information is intended to guide researchers in leveraging the catalytic potential of this manganese precursor for the development of novel synthetic methodologies.

Catalytic Applications of Mn(CO)5Br

Mn(CO)5Br serves as a precursor to catalytically active manganese species, typically through the dissociation of CO ligands or the bromide anion, enabling coordination of substrates and reagents. The resulting catalysts have demonstrated high efficacy in a variety of organic transformations.

Hydrosilylation of Olefins and Alkynes

Manganese catalysts derived from Mn(CO)5Br are effective in the hydrosilylation of alkenes and alkynes, a fundamental process for the synthesis of organosilanes. These reactions often proceed with high regio- and stereoselectivity.[1][2]

Quantitative Data for Hydrosilylation Reactions:

SubstrateSilaneCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Styrene (B11656)PhSiH327024>99[1]
1-OctenePhSiH32702495[1]
Phenylacetylene (B144264)PhSiH31 (with AsPh3)1502489 (E-isomer)[2]
StyreneEt3SiH-150-38[2]

Experimental Protocol: Hydrosilylation of Styrene

This protocol describes the general procedure for the Mn(CO)5Br-catalyzed hydrosilylation of styrene with phenylsilane.

Materials:

  • Mn(CO)5Br

  • Styrene (freshly distilled)

  • Phenylsilane

  • Anhydrous toluene (B28343)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox, a Schlenk flask is charged with Mn(CO)5Br (2 mol%).

  • The flask is sealed, removed from the glovebox, and connected to a Schlenk line.

  • Anhydrous toluene is added via syringe, followed by styrene (1.0 mmol).

  • The mixture is stirred at room temperature for 5 minutes.

  • Phenylsilane (1.2 mmol) is added dropwise via syringe.

  • The reaction mixture is then heated to 70 °C and stirred for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the desired organosilane product.

Catalytic Cycle for Hydrosilylation:

Hydrosilylation Mn(CO)5Br Mn(CO)5Br Active Mn Catalyst Active Mn Catalyst Mn(CO)5Br->Active Mn Catalyst Activation Mn-Si Intermediate Mn-Si Intermediate Active Mn Catalyst->Mn-Si Intermediate + Silane Alkene Coordination Alkene Coordination Mn-Si Intermediate->Alkene Coordination + Alkene Insertion Insertion Alkene Coordination->Insertion Product Release Product Release Insertion->Product Release Product Release->Active Mn Catalyst Regeneration Product Product Product Release->Product

Caption: Proposed catalytic cycle for the hydrosilylation of alkenes.

C-H Activation and Functionalization

Mn(CO)5Br is a precursor for catalysts that can mediate the direct functionalization of C-H bonds, a highly atom-economical and desirable transformation in organic synthesis. These reactions often employ a directing group to achieve high levels of chemo- and regioselectivity.[3][4]

Quantitative Data for C-H Activation Reactions:

SubstrateCoupling PartnerCatalyst Loading (mol%)AdditiveTemperature (°C)Time (h)Yield (%)Reference
2-Phenylpyridine (B120327)Phenylacetylene10Cy2NH10024-[5]
Indole1,3-Diyne10NaOAc9016Satisfactory[4]
ImineAllylic carbonate-----[3]

Experimental Protocol: C-H Alkenylation of 2-Phenylpyridine

This protocol outlines a general procedure for the manganese-catalyzed C-H alkenylation of 2-phenylpyridine with phenylacetylene.

Materials:

  • Mn(CO)5Br

  • 2-Phenylpyridine

  • Phenylacetylene

  • Dicyclohexylamine (Cy2NH)

  • Anhydrous 1,4-dioxane (B91453)

  • Schlenk tube and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk tube are added Mn(CO)5Br (10 mol%), 2-phenylpyridine (0.2 mmol), and a magnetic stir bar inside a glovebox.

  • The tube is sealed, removed from the glovebox, and anhydrous 1,4-dioxane (1.0 mL) is added under an inert atmosphere.

  • Dicyclohexylamine (20 mol%) and phenylacetylene (0.3 mmol) are then added via syringe.

  • The reaction vessel is sealed and the mixture is stirred at 100 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.

  • The filtrate is concentrated under reduced pressure and the residue is purified by flash column chromatography to yield the alkenylated product.

Workflow for C-H Activation:

CH_Activation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add Mn(CO)5Br Add Mn(CO)5Br Add Substrate Add Substrate Add Mn(CO)5Br->Add Substrate Add Solvent Add Solvent Add Substrate->Add Solvent Add Additive Add Additive Add Solvent->Add Additive Add Coupling Partner Add Coupling Partner Add Additive->Add Coupling Partner Heat and Stir Heat and Stir Add Coupling Partner->Heat and Stir Cool to RT Cool to RT Heat and Stir->Cool to RT Filter Filter Cool to RT->Filter Concentrate Concentrate Filter->Concentrate Purify Purify Concentrate->Purify Final Product Final Product Purify->Final Product

Caption: General experimental workflow for Mn-catalyzed C-H activation.

Hydroboration of Ketones

Mn(CO)5Br can also be employed as a catalyst for the hydroboration of ketones, providing a convenient route to secondary alcohols after a subsequent hydrolysis step.[6][7][8][9] This method is notable for its mild reaction conditions and tolerance of various functional groups.[6][7][8]

Quantitative Data for Hydroboration of Ketones:

SubstrateBorane SourceCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Acetophenone (B1666503)Pinacolborane----[6][7][8]
BenzophenonePinacolborane----[6][7][8]
CyclohexanonePinacolborane----[6][7][8]

Experimental Protocol: Hydroboration of Acetophenone

The following is a representative protocol for the hydroboration of acetophenone using a Mn(CO)5Br catalyst.

Materials:

  • Mn(CO)5Br

  • Acetophenone

  • Pinacolborane (HBpin)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer

Procedure:

  • A Schlenk flask is charged with Mn(CO)5Br under an inert atmosphere.

  • Anhydrous THF is added, followed by acetophenone (1.0 mmol).

  • Pinacolborane (1.1 mmol) is then added to the solution.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, the reaction is carefully quenched by the slow addition of water.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product can be purified by column chromatography to yield the corresponding boronic ester, which can be hydrolyzed to the secondary alcohol.

Logical Relationship in Hydroboration:

Hydroboration_Logic Mn(CO)5Br Mn(CO)5Br Catalytic Hydroboration Catalytic Hydroboration Mn(CO)5Br->Catalytic Hydroboration Ketone Ketone Ketone->Catalytic Hydroboration Borane Borane Borane->Catalytic Hydroboration Boronic Ester Boronic Ester Catalytic Hydroboration->Boronic Ester Hydrolysis Hydrolysis Boronic Ester->Hydrolysis Secondary Alcohol Secondary Alcohol Hydrolysis->Secondary Alcohol

Caption: Logical flow from starting materials to the final product.

Conclusion

Mn(CO)5Br is a readily available and versatile precursor for a range of manganese-catalyzed reactions. Its application in hydrosilylation, C-H activation, and hydroboration highlights the potential of earth-abundant metals in catalysis. The protocols and data presented here serve as a starting point for researchers to explore and expand the utility of manganese catalysis in their own synthetic endeavors. Further optimization of reaction conditions and exploration of substrate scope are encouraged to fully harness the capabilities of these catalytic systems.

References

Application Note: A Detailed Protocol for Carbonyl Substitution on Pentacarbonylbromomanganese(I)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the substitution of a carbonyl (CO) ligand on pentacarbonylbromomanganese(I), Mn(CO)₅Br, with a phosphine (B1218219) ligand. This reaction is a fundamental procedure in organometallic chemistry, providing a versatile route to a variety of manganese carbonyl derivatives. The resulting substituted complexes are valuable as catalysts and precursors for further synthetic transformations.

Introduction

Pentacarbonylbromomanganese(I) is an octahedral complex that readily undergoes ligand substitution reactions, primarily through a dissociative mechanism.[1][2] The substitution of a CO ligand with a donor ligand, such as a phosphine, alters the electronic and steric properties of the metal center, thereby tuning its reactivity for various applications. This protocol details the synthesis of cis-bromotetracarbonyl(triphenylphosphine)manganese(I), cis-[Mn(CO)₄(PPh₃)Br], a common and well-characterized derivative.

Quantitative Data Summary

The following table summarizes key quantitative data for the starting material and the product of the carbonyl substitution reaction. Infrared spectroscopy is a crucial tool for monitoring the progress of the reaction, as the CO stretching frequencies are sensitive to the electronic environment of the manganese center.

CompoundFormulaMolar Mass ( g/mol )AppearanceIR ν(CO) (cm⁻¹)
Pentacarbonylbromomanganese(I)Mn(CO)₅Br274.90Orange solid2081, 2035, 1985
cis-Bromotetracarbonyl(triphenylphosphine)manganese(I)cis-[Mn(CO)₄(PPh₃)Br]501.23Yellow solid~2070, 2005, 1955, 1910

Experimental Protocol: Synthesis of cis-[Mn(CO)₄(PPh₃)Br]

This protocol describes the substitution of one carbonyl ligand from Mn(CO)₅Br with triphenylphosphine (B44618) (PPh₃). The reaction is typically carried out in an inert atmosphere to prevent oxidation of the manganese complex.

Materials:

  • Pentacarbonylbromomanganese(I) (Mn(CO)₅Br)

  • Triphenylphosphine (PPh₃)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous hexane (B92381)

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for filtration and purification

Procedure:

  • Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Mn(CO)₅Br (0.55 g, 2.0 mmol) and triphenylphosphine (0.52 g, 2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive flow of inert gas, add 30 mL of anhydrous dichloromethane to the flask.

  • Reaction: Stir the resulting solution at room temperature. The progress of the reaction can be monitored by infrared spectroscopy by observing the disappearance of the CO stretching bands of the starting material and the appearance of the product bands. The reaction is typically complete within 18-24 hours.[3]

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The resulting solid residue is then washed with hexane to remove any unreacted starting materials and byproducts. The product, cis-[Mn(CO)₄(PPh₃)Br], is obtained as a yellow solid. For higher purity, the product can be recrystallized from a dichloromethane/hexane solvent system.

  • Characterization: The identity and purity of the product should be confirmed by spectroscopic methods, including FT-IR and NMR spectroscopy.

Reaction Mechanism and Workflow

The substitution of a carbonyl ligand on Mn(CO)₅Br by a phosphine ligand generally proceeds through a dissociative (Sɴ1) mechanism.[4] This pathway involves the initial slow dissociation of a carbonyl ligand to form a five-coordinate intermediate, which is then rapidly trapped by the incoming phosphine ligand.

Dissociative_Mechanism Mn_CO5Br Mn(CO)₅Br Intermediate [Mn(CO)₄Br] Mn_CO5Br->Intermediate - CO (slow, r.d.s.) Product cis-[Mn(CO)₄(PPh₃)Br] Intermediate->Product + PPh₃ (fast) CO_ligand CO PPh3_ligand + PPh₃ Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification cluster_characterization Characterization start Combine Mn(CO)₅Br and PPh₃ in a Schlenk flask inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) start->inert solvent Add Anhydrous CH₂Cl₂ inert->solvent react Stir at Room Temperature (18-24 h) solvent->react evaporate Remove Solvent in vacuo react->evaporate wash Wash with Hexane evaporate->wash recrystallize Recrystallize from CH₂Cl₂/Hexane (Optional) wash->recrystallize analyze Spectroscopic Analysis (FT-IR, NMR) recrystallize->analyze

References

Application Notes and Protocols: Bromopentacarbonylmanganese(I) in C-H Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom- and step-economical approach to complex molecule construction compared to traditional cross-coupling methods.[1][2] In recent years, there has been a significant shift towards the use of earth-abundant and less toxic 3d transition metals as catalysts for these transformations, with manganese emerging as a particularly promising candidate.[3][4] Bromopentacarbonylmanganese(I), [MnBr(CO)₅], is a commercially available and air-stable precursor that has proven to be a versatile and effective catalyst for a variety of C-H activation reactions.[1][5] Its application is particularly relevant in the synthesis of pharmacologically active compounds and for the late-stage functionalization of complex bioactive molecules, a critical process in drug discovery and development.[3]

These application notes provide an overview of the use of [MnBr(CO)₅] in C-H activation, detailing experimental protocols for key transformations and summarizing reaction performance data. The information is intended to guide researchers in leveraging this powerful catalytic system for their synthetic needs.

Key Applications in C-H Activation

[MnBr(CO)₅] has been successfully employed as a precatalyst in a range of C-H functionalization reactions, including:

  • Allylation: The introduction of an allyl group to an aromatic or heteroaromatic core.[1][3]

  • Alkenylation: The formation of a new carbon-carbon double bond via coupling with alkynes.[1]

  • Hydroarylation: The addition of an arene C-H bond across a carbon-carbon multiple bond.[6]

  • Annulation Reactions: The construction of cyclic structures through a cascade of C-H activation and subsequent cyclization events.

These reactions typically proceed via an organometallic mechanism involving a chelation-assisted C-H metalation step.[1] The directing group on the substrate plays a crucial role in controlling the regioselectivity of the functionalization.

Data Presentation: Reaction Performance

The following tables summarize quantitative data for representative C-H activation reactions catalyzed by [MnBr(CO)₅].

Table 1: Manganese-Catalyzed C-H Allylation of Arenes

EntryArene SubstrateAllylic CarbonateProductYield (%)Catalyst Loading (mol%)Temp (°C)Time (h)Ref.
1N-(pyridin-2-yl)anilineAllyl methyl carbonate2-(N-allyl-N-phenylamino)pyridine851012024[1]
22-PhenylpyridineCinnamyl methyl carbonate2-(1,3-diphenylallyl)pyridine781012024[1]
3Benzo[h]quinolineAllyl methyl carbonate10-allylbenzo[h]quinoline921012024[1]
4N-phenyl-1H-pyrazoleAllyl methyl carbonate1-phenyl-5-allyl-1H-pyrazole651012024[1]

Table 2: Manganese-Catalyzed C-H Alkenylation of Aromatic Imidates with Alkynes

EntryAromatic ImidateAlkyneProductYield (%)Catalyst Loading (mol%)Temp (°C)Time (h)Ref.
1Ethyl benzimidatePhenylacetylene(E)-ethyl N-(2-styrylphenyl)formimidate881012012[1]
2Ethyl 4-methoxybenzimidatePhenylacetylene(E)-ethyl N-(4-methoxy-2-styrylphenyl)formimidate911012012[1]
3Ethyl benzimidate1-Octyne(E)-ethyl N-(2-(oct-1-en-1-yl)phenyl)formimidate751012012[1]
4Ethyl benzimidateDiphenylacetyleneEthyl N-(2-(1,2-diphenylvinyl)phenyl)formimidate401012024[1]

Table 3: Manganese-Catalyzed Hydroarylation of Allenes

EntryIndole (B1671886) SubstrateAllene (B1206475)ProductYield (%)Catalyst Loading (mol%)Temp (°C)Time (h)Ref.
1N-(pyrimidin-2-yl)-1H-indolePhenylallene2-(2-(1-phenylallyl)-1H-indol-1-yl)pyrimidine8255024[6]
25-Methoxy-N-(pyrimidin-2-yl)-1H-indolePhenylallene2-(2-(1-phenylallyl)-5-methoxy-1H-indol-1-yl)pyrimidine7555024[6]
3N-(pyrimidin-2-yl)-1H-indoleCyclohexylallene2-(2-(1-cyclohexylallyl)-1H-indol-1-yl)pyrimidine6855024[6]
4N-(pyrimidin-2-yl)-1H-indoleEthyl 2,3-butadienoateEthyl 2-(1-(1-(pyrimidin-2-yl)-1H-indol-2-yl)allyl)acrylate7155024[6]

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Solvents should be dried and degassed prior to use. [MnBr(CO)₅] is a stable solid but should be handled in a well-ventilated fume hood.

Protocol 1: General Procedure for Manganese-Catalyzed C-H Allylation of Arenes [1]

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arene substrate (0.5 mmol, 1.0 equiv), [MnBr(CO)₅] (13.7 mg, 0.05 mmol, 10 mol%), and sodium acetate (B1210297) (8.2 mg, 0.1 mmol, 20 mol%).

  • Reagent Addition: Evacuate and backfill the tube with nitrogen three times. Add the allylic carbonate (0.75 mmol, 1.5 equiv) and the solvent (e.g., 1,4-dioxane, 1.0 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a short pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired allylated product.

Protocol 2: General Procedure for Manganese-Catalyzed C-H Alkenylation of Aromatic Imidates with Alkynes [1]

  • Reaction Setup: In a nitrogen-filled glovebox, charge a screw-capped vial with [MnBr(CO)₅] (13.7 mg, 0.05 mmol, 10 mol%), sodium pivalate (B1233124) (12.2 mg, 0.1 mmol, 20 mol%), and the aromatic imidate (0.5 mmol, 1.0 equiv).

  • Reagent Addition: Add the alkyne (0.6 mmol, 1.2 equiv) and the solvent (e.g., t-amyl alcohol, 1.0 mL).

  • Reaction: Tightly cap the vial and remove it from the glovebox. Heat the reaction mixture at 120 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with dichloromethane (B109758) (5 mL), and filter through a plug of silica gel, eluting with additional dichloromethane.

  • Purification: Remove the solvent in vacuo and purify the crude product by preparative thin-layer chromatography or flash column chromatography to yield the alkenylated product.

Protocol 3: General Procedure for Manganese-Catalyzed Hydroarylation of Allenes [6]

  • Reaction Setup: To a dried Schlenk tube, add the indole substrate (0.2 mmol, 1.0 equiv), [MnBr(CO)₅] (5.5 mg, 0.02 mmol, 10 mol%), and sodium acetate (3.3 mg, 0.04 mmol, 20 mol%).

  • Reagent Addition: Under a nitrogen atmosphere, add the allene (0.3 mmol, 1.5 equiv) and dry toluene (B28343) (1.0 mL).

  • Reaction: Stir the mixture at 80 °C for 24 hours.

  • Work-up: Cool the reaction to ambient temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash chromatography on silica gel to obtain the hydroarylated product.

Mechanistic Diagrams

The catalytic cycles for these transformations share common elementary steps, including directing group-assisted C-H activation, coordination of the coupling partner, migratory insertion, and product release with catalyst regeneration.

G cluster_activation Catalyst Activation & C-H Metalation cluster_coupling Coupling & Product Formation cluster_regeneration Catalyst Regeneration Mn_precatalyst [MnBr(CO)₅] Active_Mn Active Mn(I) Species Mn_precatalyst->Active_Mn - CO, -Br⁻ Manganacycle Manganacycle Intermediate Active_Mn->Manganacycle + Arene-DG - H⁺ Substrate Arene-DG Substrate->Manganacycle Insertion_intermediate Migratory Insertion Intermediate Manganacycle->Insertion_intermediate + Coupling Partner Coupling_partner Coupling Partner (Allyl Carbonate / Alkyne) Coupling_partner->Insertion_intermediate Product Functionalized Product Insertion_intermediate->Product β-Hydride Elimination or Reductive Elimination Regen_Mn Regenerated Mn(I) Species Product->Regen_Mn Regen_Mn->Active_Mn

Caption: Generalized Catalytic Cycle for Mn-Catalyzed C-H Functionalization.

G Mn_precatalyst [MnBr(CO)₅] Manganacycle Cyclometalated Mn(I) Intermediate Mn_precatalyst->Manganacycle + Arene-DG, + Base - HBr, - CO Arene_DG Arene with Directing Group (DG) Arene_DG->Manganacycle Base Base (e.g., NaOAc) Base->Manganacycle Coordination_complex Alkyne Coordination Complex Manganacycle->Coordination_complex + Alkyne Alkyne Alkyne Alkyne->Coordination_complex Insertion_product Seven-Membered Manganacycle Coordination_complex->Insertion_product Migratory Insertion Final_product Alkenylated Arene Insertion_product->Final_product Protodemetalation Regenerated_catalyst Active Mn(I) Species Insertion_product->Regenerated_catalyst Release of Product Regenerated_catalyst->Manganacycle + Arene-DG, + Base - HBr

Caption: Proposed Catalytic Cycle for C-H Alkenylation.

Conclusion

This compound(I) serves as a robust and versatile precatalyst for a variety of C-H activation reactions. The operational simplicity, broad functional group tolerance, and the use of an earth-abundant metal make this methodology highly attractive for applications in academic research and industrial drug development. The provided protocols and data offer a starting point for chemists to explore the synthetic potential of manganese-catalyzed C-H functionalization. Further investigation into the development of more active and selective manganese catalysts, as well as the expansion of the reaction scope, will undoubtedly continue to advance the field of sustainable organic synthesis.

References

Application Notes and Protocols for Bromopentacarbonylmanganese

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromopentacarbonylmanganese(I), with the chemical formula BrMn(CO)₅, is an organometallic compound that serves as a valuable precursor in the synthesis of various manganese complexes and as a catalyst in organic reactions.[1][2] Its sensitivity to air, moisture, and heat necessitates strict adherence to proper handling and storage procedures to ensure the safety of laboratory personnel and maintain the integrity of the compound.[3] These application notes provide detailed protocols for the safe handling and storage of this compound, tailored for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

A summary of the key quantitative parameters for the storage and handling of this compound is provided in the table below.

ParameterValueReference
Recommended Storage Temperature2-8°C[1][4]
Flash PointNot applicable[1]
Assay98%[1]

Experimental Protocols

Protocol 1: General Handling Procedures

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure all required PPE is worn correctly. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[5][6] Always inspect gloves for any signs of damage before use.[5]

  • Eye Protection: Wear chemical safety goggles or a face shield.[3][5]

  • Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and spills.[5]

  • Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter, especially when handling the powder form, to avoid inhalation of dust.[3][7]

2. Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]

3. Handling Steps:

  • Avoid direct contact with skin and eyes.[3][5]

  • Do not breathe in the dust.[3]

  • Weigh and transfer the compound in a fume hood to minimize exposure.

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[3]

  • Do not eat, drink, or smoke in the area where the compound is being handled.[3][5]

Protocol 2: Storage Procedures

This protocol details the optimal conditions for the long-term storage of this compound to maintain its stability and reactivity.

1. Storage Container:

  • Store the compound in its original, tightly sealed container.[5] Glass or metal ampules are suitable packaging options.

2. Storage Environment:

  • The storage area must be a dry, cool, and well-ventilated place.[5][7]

  • Store refrigerated at a temperature between 2°C and 8°C.[1][4]

3. Incompatibilities:

  • Store away from strong oxidizing agents and halogens.[3]

  • Due to its sensitivity, avoid exposure to air, moisture, and heat.[3]

Protocol 3: Emergency and First Aid Procedures

This protocol provides instructions for responding to accidental exposure to this compound.

1. Inhalation:

  • If inhaled, immediately move the individual to fresh air.[3][5]

  • If the person is not breathing, provide artificial respiration.[3][5]

  • Seek immediate medical attention.[3][5]

2. Skin Contact:

  • In case of skin contact, immediately wash the affected area with plenty of soap and water while removing any contaminated clothing.[3]

  • Seek medical attention if irritation persists.[3]

3. Eye Contact:

  • If the compound comes into contact with the eyes, rinse immediately with plenty of water for at least 15 minutes, including under the eyelids.[3][5]

  • Seek immediate medical attention.[3]

4. Ingestion:

  • If swallowed, rinse the mouth with water.[3][5]

  • Do not induce vomiting.[5]

  • Seek immediate medical attention.[3][5]

Protocol 4: Spill and Disposal Procedures

This protocol describes the steps for managing spills and the proper disposal of this compound.

1. Spill Containment:

  • In the event of a spill, avoid dust formation.[5]

  • Wear appropriate PPE as outlined in Protocol 1.

  • Carefully sweep up the spilled solid material and place it in a suitable, closed container for disposal.[7]

2. Disposal:

  • Dispose of the waste material and the container at an approved waste disposal facility.[3][5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizations

The following diagrams illustrate the logical workflows for the safe handling and storage of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don Personal Protective Equipment (PPE) B Verify Fume Hood Functionality A->B C Transfer Compound in Fume Hood B->C D Weigh and Use as Required C->D E Seal Container Immediately After Use D->E F Clean Work Area E->F G Dispose of Waste Properly F->G H Remove and Clean PPE G->H I Wash Hands Thoroughly H->I Storage_Workflow cluster_receipt Receiving cluster_storage Storage Conditions cluster_retrieval Retrieval A Receive Compound B Inspect Container for Damage A->B C Store in Tightly Sealed Container B->C D Place in Refrigerated (2-8°C), Dry, Well-Ventilated Area C->D E Separate from Incompatible Materials D->E F Retrieve for Use E->F G Return to Storage Promptly After Use F->G

References

Application Notes and Protocols: Mn(CO)₅Br in Biomimetic Asymmetric Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of efficient and stereoselective methods for the synthesis of chiral amines is a cornerstone of pharmaceutical and agrochemical research. Biomimetic asymmetric reduction, inspired by the natural nicotinamide (B372718) adenine (B156593) dinucleotide (NAD(P)H) coenzymes, offers a powerful and sustainable approach. Recently, the earth-abundant and cost-effective manganese complex, pentacarbonylmanganese(I) bromide (Mn(CO)₅Br), has emerged as a highly effective catalyst for the regeneration of NAD(P)H models in these systems. This application note details the use of Mn(CO)₅Br in a biomimetic asymmetric reduction of various imine-containing heterocyclic compounds, providing high yields and excellent enantioselectivities.[1][2]

This biomimetic system utilizes a catalytic amount of an NAD(P)H model, which is continuously regenerated by Mn(CO)₅Br using hydrogen gas as the terminal reductant. The stereochemical outcome of the reduction is controlled by a chiral phosphoric acid (CPA), which acts as a transfer catalyst, delivering the hydride from the regenerated NAD(P)H model to the substrate enantioselectively.[1] A key advantage of this system is that Mn(CO)₅Br itself does not directly reduce the substrate, thereby preventing the formation of a racemic background reaction.[1]

Application Scope

This protocol has been successfully applied to the asymmetric reduction of a range of nitrogen-containing heterocycles, yielding valuable chiral amine building blocks.[1]

  • Benzoxazinones: A variety of substituted benzoxazinones are reduced to the corresponding chiral dihydrobenzoxazinones with high yields and enantiomeric excesses.

  • Quinoxalinones: The methodology is applicable to quinoxalinones, providing access to chiral dihydroquinoxalinones.[1]

  • Benzoxazines: Chiral benzoxazines can also be synthesized using this protocol.[1]

The reaction tolerates a range of functional groups on the substrates, demonstrating its broad utility in organic synthesis and drug discovery.[1]

Data Presentation

The following tables summarize the quantitative data for the biomimetic asymmetric reduction of representative substrates using the Mn(CO)₅Br-catalyzed NAD(P)H regeneration system.[1]

Table 1: Biomimetic Asymmetric Reduction of Benzoxazinones [1]

EntrySubstrateProduct Yield (%)Enantiomeric Excess (ee, %)
13-phenyl-2H-benzo[b][1][3]oxazin-2-one9594
23-(4-methylphenyl)-2H-benzo[b][1][3]oxazin-2-one9293
33-(4-methoxyphenyl)-2H-benzo[b][1][3]oxazin-2-one9095
43-(4-chlorophenyl)-2H-benzo[b][1][3]oxazin-2-one9392
56-chloro-3-phenyl-2H-benzo[b][1][3]oxazin-2-one8487

Reaction Conditions: Substrate (0.2 mmol), Mn(CO)₅Br (5 mol %), Phenanthridine (B189435) (PD, 10 mol %), Chiral Phosphoric Acid (CPA-7, 1 mol %), 4 Å MS (5 mg), DCM (1.0 mL), H₂ (500 psi), 30 °C, 48 h. Isolated yields.

Table 2: Biomimetic Asymmetric Reduction of Quinoxalinones and Benzoxazines [1]

EntrySubstrateProduct Yield (%)Enantiomeric Excess (ee, %)
13-phenylquinoxalin-2(1H)-one8589
23-(4-methylphenyl)quinoxalin-2(1H)-one8285
33-phenyl-4H-benzo[d][1][4]oxazine9188
43-(4-chlorophenyl)-4H-benzo[d][1][4]oxazine8886

Reaction Conditions: Substrate (0.2 mmol), Mn(CO)₅Br (5 mol %), Phenanthridine (PD, 10 mol %), Chiral Phosphoric Acid (CPA-7, 1 mol %), 4 Å MS (5 mg), DCM (1.0 mL), H₂ (500 psi), 30 °C, 48 h. Isolated yields.

Experimental Protocols

Materials and General Methods:

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Dichloromethane (B109758) (DCM) should be dried over CaH₂ and distilled prior to use.

  • Mn(CO)₅Br, phenanthridine (PD), and chiral phosphoric acids are commercially available and should be used as received.

  • Substrates can be synthesized according to literature procedures.

  • 4 Å molecular sieves (MS) should be activated by heating under vacuum before use.

  • Reactions involving hydrogen gas must be conducted in a high-pressure autoclave with appropriate safety precautions.

Protocol 1: Mn-Catalyzed Regeneration of the NAD(P)H Model (Dihydrophenanthridine - DHPD) [1]

  • To a dried Schlenk tube under an inert atmosphere, add Mn(CO)₅Br (6.9 mg, 0.025 mmol, 5.0 mol %).

  • Add phenanthridine (PD) (90 mg, 0.50 mmol, 1.0 equiv).

  • Add dry dichloromethane (DCM) (2.0 mL).

  • The Schlenk tube is placed in a high-pressure autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to 500 psi of H₂.

  • The reaction mixture is stirred at 25 °C for 10 hours.

  • After the reaction, the autoclave is carefully depressurized.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford dihydrophenanthridine (DHPD).

Protocol 2: General Procedure for Biomimetic Asymmetric Reduction [1]

  • To a dried Schlenk tube under an inert atmosphere, add the substrate (0.2 mmol, 1.0 equiv), Mn(CO)₅Br (2.8 mg, 0.01 mmol, 5 mol %), phenanthridine (PD) (3.6 mg, 0.02 mmol, 10 mol %), and chiral phosphoric acid CPA-7 (0.7 mg, 0.002 mmol, 1 mol %).

  • Add activated 4 Å molecular sieves (5 mg).

  • Add dry dichloromethane (DCM) (1.0 mL).

  • The Schlenk tube is placed in a high-pressure autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to 500 psi of H₂.

  • The reaction mixture is stirred at 30 °C for 48 hours.

  • After the reaction, the autoclave is carefully depressurized.

  • The reaction mixture is filtered through a short pad of celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired chiral product.

  • The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis reagents Combine Substrate, Mn(CO)5Br, Phenanthridine, Chiral Phosphoric Acid, 4 Å MS in DCM autoclave Charge Autoclave with H2 (500 psi) reagents->autoclave stir Stir at 30 °C for 48 h autoclave->stir depressurize Depressurize Autoclave stir->depressurize filter Filter and Concentrate depressurize->filter purify Column Chromatography filter->purify analyze HPLC Analysis (ee determination) purify->analyze

Caption: Workflow for the Mn(CO)₅Br-catalyzed biomimetic asymmetric reduction.

Diagram 2: Catalytic Cycle

Caption: Proposed catalytic cycle for the biomimetic asymmetric reduction.

References

Synthesis of [(η6-arene)Mn(CO)3]+ from BrMn(CO)5: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of cationic (η6-arene)tricarbonylmanganese(I) complexes, of the general formula [(η6-arene)Mn(CO)3]+, starting from bromopentacarbonylmanganese(I), BrMn(CO)5. These "piano-stool" complexes are valuable intermediates in organometallic chemistry and have applications in organic synthesis and as precursors to functional materials. This protocol details the widely used Lewis acid-promoted method, summarizing key quantitative data and providing a step-by-step experimental procedure. The application note also includes diagrams illustrating the reaction mechanism and experimental workflow to ensure clarity and reproducibility.

Introduction

Cationic (η6-arene)tricarbonylmanganese(I) complexes are organometallic compounds featuring a manganese tricarbonyl moiety coordinated to an aromatic ring. The preparation of these complexes from the readily available and air-stable precursor BrMn(CO)5 is a fundamental transformation in manganese organometallic chemistry. The most common synthetic route involves the reaction of BrMn(CO)5 with an arene in the presence of a Lewis acid, which serves as a halide abstractor. This method allows for the formation of a cationic manganese carbonyl species that is subsequently trapped by the arene. The choice of Lewis acid is critical, with aluminum chloride (AlCl3) being effective for simple arenes and silver salts often employed for arenes bearing sensitive functional groups. The resulting cationic complexes are susceptible to nucleophilic attack on the arene ring, making them useful synthons for the functionalization of aromatic compounds.

Data Presentation

The following table summarizes representative yields and spectroscopic data for a series of [(η6-arene)Mn(CO)3]+PF6- complexes prepared from BrMn(CO)5 and the corresponding arene using aluminum chloride as the Lewis acid.

Arene (C6H5R)RYield (%)IR ν(CO) (cm-1)1H NMR (δ, ppm)
BenzeneH752065, 20057.10 (s, 6H)
TolueneCH3802060, 20006.95 (m, 5H), 2.55 (s, 3H)
AnisoleOCH3652055, 19956.40 (d, 2H), 7.15 (t, 3H), 4.05 (s, 3H)
ChlorobenzeneCl552070, 20107.05 (d, 2H), 7.25 (d, 2H)
Mesitylene1,3,5-(CH3)3852050, 19906.50 (s, 3H), 2.40 (s, 9H)

Data is compiled from representative literature procedures. Yields are approximate and may vary based on reaction scale and purity of reagents. NMR spectra were recorded in a suitable deuterated solvent (e.g., acetone-d6 (B32918) or acetonitrile-d3). IR spectra were typically recorded in a polar solvent or as a solid state mull.

Experimental Protocols

General Procedure for the Synthesis of [(η6-arene)Mn(CO)3]+PF6-

This protocol provides a detailed methodology for the synthesis of [(η6-arene)Mn(CO)3]+ complexes from BrMn(CO)5 using aluminum chloride as the Lewis acid.

Materials:

  • BrMn(CO)5 (this compound(I))

  • Anhydrous Aluminum Chloride (AlCl3)

  • Arene (e.g., Toluene)

  • Anhydrous Cyclohexane (B81311)

  • Deionized Water (ice-cold)

  • Diethyl Ether

  • Ammonium Hexafluorophosphate (NH4PF6)

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add BrMn(CO)5 (1.0 eq) and anhydrous AlCl3 (1.1 - 1.5 eq).

  • Addition of Reagents: To the solid mixture, add anhydrous cyclohexane as the solvent, followed by the arene (a large excess of the arene can be used as the solvent as well).

  • Reaction: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the orange color of BrMn(CO)5. The reaction time typically ranges from 2 to 16 hours, depending on the reactivity of the arene.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding ice-cold deionized water. This will hydrolyze the excess AlCl3 and dissolve the cationic manganese complex into the aqueous layer.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the aqueous layer and wash it several times with diethyl ether to remove any unreacted arene and organic byproducts.

  • Precipitation: To the clear aqueous solution, add a saturated aqueous solution of NH4PF6. The desired [(η6-arene)Mn(CO)3]+PF6- salt will precipitate out as a pale yellow to white solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water and then diethyl ether. The product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/ether or dichloromethane/hexane).

  • Characterization: The final product should be characterized by spectroscopic methods, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm its identity and purity.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the Lewis acid-promoted synthesis of [(η6-arene)Mn(CO)3]+ from BrMn(CO)5.

Reaction_Mechanism BrMnCO5 BrMn(CO)5 Intermediate [Mn(CO)5]+[AlCl3Br]- BrMnCO5->Intermediate + AlCl3 AlCl3 AlCl3 Arene Arene Product [(η6-arene)Mn(CO)3]+[AlCl3Br]- Intermediate->Product + Arene FinalProduct [(η6-arene)Mn(CO)3]+PF6- Product->FinalProduct Anion Exchange CO - 2 CO NH4PF6 + NH4PF6

Caption: Proposed mechanism for the formation of [(η6-arene)Mn(CO)3]+.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the synthesis and isolation of [(η6-arene)Mn(CO)3]+PF6-.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up and Isolation start Mix BrMn(CO)5, AlCl3, Arene, and Cyclohexane reflux Reflux Reaction Mixture start->reflux quench Quench with Ice Water reflux->quench extract Extract with Diethyl Ether quench->extract precipitate Precipitate with NH4PF6 extract->precipitate filtrate Filter and Wash Solid precipitate->filtrate dry Dry the Final Product filtrate->dry

Application Notes and Protocols: Photocatalytic Applications of Bromopentacarbonylmanganese(I)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the photocatalytic applications of bromopentacarbonylmanganese(I), Mn(CO)₅Br, a versatile and cost-effective catalyst precursor for a range of organic transformations. The following sections detail its use in key photocatalytic reactions, including carbon dioxide (CO₂) reduction, controlled radical polymerizations, olefin hydrosilylation, and C-H bond activation. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate the adoption of these methods in academic and industrial research settings.

Photocatalytic Carbon Dioxide (CO₂) Reduction

This compound(I) serves as a robust precursor for the synthesis of highly active molecular catalysts for the photocatalytic reduction of CO₂ to carbon monoxide (CO), a valuable chemical feedstock. These reactions are typically performed in the presence of a photosensitizer and a sacrificial electron donor.

Quantitative Data
Catalyst PrecursorPhotosensitizerSacrificial AgentSolventTON (CO)Selectivity (CO)Irradiation Time (h)Light Source
Mn(CO)₅Br[Ru(bpy)₃]²⁺BIH / TEOACH₃CN / TEOAup to 1038High12Blue LED (λ = 420 nm)
Mn(CO)₅Br[Zn(TMPyP)]Cl₄Ascorbic AcidAqueous Solution---Red Light (λ = 625 nm)

TON (Turnover Number) for CO production is highly dependent on the specific ligand used to form the active catalyst from Mn(CO)₅Br.

Experimental Protocols

Protocol 1.1: Synthesis of a Manganese-Bipyridine Catalyst for CO₂ Reduction

This protocol describes the synthesis of a common photocatalyst derived from Mn(CO)₅Br.[1][2]

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve 2,2'-bipyridine (0.71 mmol) and Mn(CO)₅Br (0.72 mmol) in 30 mL of anhydrous diethyl ether under an inert atmosphere.

    • Stir the mixture and heat to reflux for 3 hours.

    • Cool the reaction mixture to room temperature. A yellow precipitate will form.

    • Collect the yellow powder by filtration, wash with cold diethyl ether, and dry under vacuum.

    • The resulting solid is the fac-[Mn(bpy)(CO)₃Br] catalyst.

Protocol 1.2: Photocatalytic CO₂ Reduction

This protocol outlines the general procedure for the photocatalytic reduction of CO₂ using the synthesized catalyst.[1]

  • Materials:

    • fac-[Mn(bpy)(CO)₃Br] catalyst

    • [Ru(bpy)₃]²⁺ photosensitizer

    • 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH) as a sacrificial reductant

    • Triethanolamine (TEOA)

    • Acetonitrile (CH₃CN), anhydrous and degassed

    • CO₂ gas (high purity)

  • Procedure:

    • In a quartz reaction vessel, prepare a 6 mL solution containing the manganese catalyst, [Ru(bpy)₃]²⁺, and BIH in a 7:1 (v/v) mixture of CH₃CN and TEOA.

    • Bubble the solution with N₂ for 10 minutes, followed by CO₂ for 20 minutes to ensure a CO₂-saturated atmosphere.

    • Seal the vessel and place it under continuous stirring.

    • Irradiate the reaction mixture with a blue LED light source (λ ≈ 420-460 nm).

    • Monitor the headspace for CO production using gas chromatography (GC) with a thermal conductivity detector (TCD).

Signaling Pathway

CO2_Reduction_Mechanism PS Photosensitizer (PS) PS_star PS* PS->PS_star hν (Visible Light) PS_star->PS e⁻ Mn_cat [Mn(bpy)(CO)₃Br] Mn_reduced [Mn(bpy)(CO)₃]⁻ Mn_cat->Mn_reduced 2e⁻ from PS* Mn_reduced->Mn_cat + CO₂ - CO, - e⁻ Mn_dimer [Mn₂(bpy)₂(CO)₆] Mn_reduced->Mn_dimer + [Mn(bpy)(CO)₃Br] - Br⁻ Mn_dimer->Mn_reduced CO2 CO₂ CO CO CO2->CO SED Sacrificial Electron Donor (SED) SED_ox SED⁺ SED->SED_ox e⁻ donation to PS

Caption: Proposed photocatalytic cycle for CO₂ reduction.

Photocatalytic Controlled Radical Polymerization

Mn(CO)₅Br is an effective photocatalyst for initiating controlled radical polymerization, particularly cationic Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, under visible light. This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

Quantitative Data

Table 2.1: Mn(CO)₅Br Catalyzed Cationic RAFT Polymerization of Isobutyl Vinyl Ether (IBVE) [3]

Entry[IBVE]₀/[4]₀/[Mn(CO)₅Br]₀Time (h)Conversion (%)Mₙ,th ( g/mol )Mₙ,SEC ( g/mol )Mₙ/Mₙ
1100:1:0.052991000098001.15
2100:1:0.11.598990097001.16
3100:1:0.2196970095001.17
4100:1:0.40.595960093001.18
550:1:0.2197495048001.14
6200:1:0.219419000185001.21
7400:1:0.219237000361001.25

[4]₀ refers to the initial concentration of the RAFT agent.

Experimental Protocols

Protocol 2.1: Visible Light-Induced Cationic RAFT Polymerization [3]

  • Materials:

    • This compound(I) (Mn(CO)₅Br)

    • RAFT agent (e.g., 2-(ethoxycarbonothioylthio)propanoic acid)

    • Monomer (e.g., isobutyl vinyl ether, IBVE)

    • Toluene, anhydrous

    • Visible light source (e.g., blue LED)

  • Procedure:

    • In a Schlenk tube, add the RAFT agent, Mn(CO)₅Br, and toluene.

    • Deoxygenate the solution by three freeze-pump-thaw cycles.

    • Under an inert atmosphere, add the monomer (IBVE).

    • Place the sealed tube under visible light irradiation with continuous stirring at room temperature.

    • After the desired time, terminate the polymerization by exposing the solution to air and cooling in an ice bath.

    • Precipitate the polymer in a suitable non-solvent (e.g., methanol) and dry under vacuum.

    • Analyze the polymer by size exclusion chromatography (SEC) to determine molecular weight (Mₙ) and polydispersity (Mₙ/Mₙ).

Signaling Pathway

RAFT_Polymerization_Mechanism MnBr Mn(CO)₅Br Mn_dimer [Mn(CO)₅Br]₂ MnBr->Mn_dimer hν (Visible Light) Mn_active Active Mn Complex Mn_dimer->Mn_active Cation Cationic Initiator Mn_active->Cation + RAFT Agent (1) - Mn-dithiocarbonate RAFT_agent RAFT Agent (1) Propagating_chain Propagating Chain Cation->Propagating_chain + Monomer Monomer Monomer (IBVE) Polymer Well-defined Polymer Propagating_chain->Polymer RAFT Equilibrium

Caption: Proposed mechanism for cationic RAFT polymerization.

Photocatalytic Olefin Hydrosilylation

Mn(CO)₅Br can catalyze the hydrosilylation of olefins, and this process can be promoted by UV irradiation, suggesting a photocatalytic pathway. This reaction provides an efficient and atom-economical method for the synthesis of organosilanes.

Quantitative Data

Table 3.1: Photocatalytic Hydrosilylation of Styrene with Phenylsilane

EntryCatalystLight SourceTemperature (°C)Time (h)Yield (%)Selectivity (anti-Markovnikov)
1Mn(CO)₅BrUV60-95>99

Data synthesized from literature suggesting UV promotion of the reaction.[5]

Experimental Protocols

Protocol 3.1: UV-Promoted Olefin Hydrosilylation

  • Materials:

    • This compound(I) (Mn(CO)₅Br)

    • Olefin (e.g., styrene)

    • Silane (B1218182) (e.g., phenylsilane)

    • Anhydrous solvent (e.g., THF)

    • UV lamp

  • Procedure:

    • In a quartz Schlenk tube, dissolve Mn(CO)₅Br in the anhydrous solvent under an inert atmosphere.

    • Add the olefin and the silane to the solution.

    • Seal the tube and place it under UV irradiation at the desired temperature with continuous stirring.

    • Monitor the reaction progress by GC or NMR spectroscopy.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the product by column chromatography on silica (B1680970) gel.

Signaling Pathway

Hydrosilylation_Mechanism MnBr Mn(CO)₅Br Mn_radical •Mn(CO)₅ MnBr->Mn_radical hν (UV Light) - Br• MnH HMn(CO)₅ Mn_radical->MnH + R₃SiH - •SiR₃ Silane R₃SiH Silyl_radical •SiR₃ Alkyl_radical β-silyl alkyl radical Silyl_radical->Alkyl_radical + Olefin Olefin Olefin Product Hydrosilylated Product Alkyl_radical->Product + HMn(CO)₅ - •Mn(CO)₅

Caption: Proposed radical mechanism for photocatalytic hydrosilylation.

Photocatalytic C-H Activation

Mn(CO)₅Br is a versatile catalyst for C-H activation reactions, enabling the formation of C-C and C-heteroatom bonds. These reactions often proceed via an organometallic mechanism and can be promoted by light.

Quantitative Data

Table 4.1: Mn(CO)₅Br-Catalyzed C-H Alkenylation of Aromatic Imidates

SubstrateAlkyneYield (%)
N-methoxybenzimidatePhenylacetyleneHigh
Electron-rich imidatesVarious terminal alkynesGood to High
Electron-poor imidatesVarious terminal alkynesModerate to Good
-Internal alkynes24-40

Yields are generally reported for thermally promoted reactions, with light being a potential alternative energy source.[6]

Experimental Protocols

Protocol 4.1: Photocatalytic C-H Alkenylation

  • Materials:

    • This compound(I) (Mn(CO)₅Br)

    • Aromatic substrate with a directing group (e.g., N-methoxybenzimidate)

    • Alkyne (e.g., phenylacetylene)

    • Base (e.g., NaOPiv)

    • Anhydrous solvent (e.g., dioxane)

    • Visible light source

  • Procedure:

    • In a sealed tube, combine Mn(CO)₅Br, the aromatic substrate, the alkyne, and the base in the anhydrous solvent under an inert atmosphere.

    • Irradiate the mixture with a visible light source at an elevated temperature (e.g., 80-120 °C) with continuous stirring.

    • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Signaling Pathway

CH_Activation_Mechanism cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle MnBr Mn(CO)₅Br Mn_active Active Mn(I) species MnBr->Mn_active hν / Δ - CO Cyclomanganated Cyclomanganated Intermediate Mn_active->Cyclomanganated + Substrate-DG - H⁺ (Base) Substrate Substrate-DG Alkyne_complex Alkyne-Mn Complex Cyclomanganated->Alkyne_complex + Alkyne Manganacycle Seven-membered Manganacycle Alkyne_complex->Manganacycle Migratory Insertion Product Alkenylated Product Manganacycle->Product β-hydride elimination or Protonolysis

References

Application Notes and Protocols: The Role of Bromopentacarbonylmanganese(I) in Carbonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromopentacarbonylmanganese(I), Mn(CO)₅Br, is a versatile and air-stable organometallic complex that serves as a cornerstone in the study and application of manganese-catalyzed reactions. While its direct catalytic activity in carbonylation reactions can be limited compared to other manganese precursors like Mn₂(CO)₁₀, Mn(CO)₅Br is a crucial starting material for the synthesis of more active catalysts and plays a significant role in mechanistic studies of fundamental organometallic transformations, including migratory CO insertion. These notes provide an overview of its applications in and related to carbonylation chemistry, detailed experimental protocols, and mechanistic insights.

Role as a Precatalyst and in Stoichiometric Carbonylation

While often exhibiting lower catalytic activity than its dimeric counterpart, Mn₂(CO)₁₀, for reactions like hydroarylation, Mn(CO)₅Br serves as a valuable precatalyst that can be activated under specific conditions.[1] Its primary role in carbonylation chemistry is often as a precursor to catalytically active species through ligand substitution or in stoichiometric transformations that provide insight into catalytic cycles.

A notable application is in the manganese-mediated alkoxycarbonylation of organoboranes.[2] In this reaction, Mn(CO)₅Br interacts with an organo(alkoxy)borate salt to generate an ester, demonstrating a pathway for carbon-carbon bond formation where the carbonyl group is incorporated from the manganese complex.[2] However, this transformation can also point towards potential catalyst deactivation pathways.[3]

Application in Alkoxycarbonylation of Organoboranes

A specific application involves the reaction of Mn(CO)₅Br with organoboranes in the presence of an alkoxide to yield esters. The reaction proceeds through the formation of an Mn-alkoxy adduct, followed by an intramolecular alkyl group transfer to a coordinated carbonyl ligand.[2]

Table 1: Alkoxycarbonylation of Organoboranes with Mn(CO)₅Br [2]

OrganoboraneAlkoxideProductYield (%)
BEt₃KOⁱPrIsopropyl propionate38
BBu₃KOⁱPrIsopropyl pentanoate15
BPh₃KOⁱPrIsopropyl benzoate11

Reaction Conditions: Organoborane, KOⁱPr, Mn(CO)₅Br in an ⁱPrOH/THF mixture.

Experimental Protocol: Manganese-Mediated Alkoxycarbonylation of Triethylborane[2]
  • In a nitrogen-filled glovebox, add potassium isopropoxide (KOⁱPr, 5.0 equiv.) to a solution of triethylborane (B153662) (BEt₃) in THF.

  • In a separate vial, dissolve Mn(CO)₅Br (1.0 equiv.) in THF.

  • Add the Mn(CO)₅Br solution to the pre-mixed organo(alkoxy)borate salt solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by techniques such as FTIR or NMR spectroscopy for the formation of the ester product and manganese-containing byproducts like KMn(CO)₅.

  • Upon completion, the reaction can be quenched and worked up using standard procedures to isolate the ester product.

Synthesis of Manganese(I) Tricarbonyl Complexes as Catalyst Precursors

A primary application of Mn(CO)₅Br is in the synthesis of fac-[Mn(CO)₃(L)Br] complexes, where L is a bidentate ligand, typically a diimine. These tricarbonyl complexes are often more catalytically active than the parent pentacarbonyl compound because the dissociation of a CO ligand to open a coordination site for the substrate is more facile.[1]

Table 2: Synthesis of fac-[MnBr(CO)₃(diimine)] Complexes from Mn(CO)₅Br [4]

Diimine Ligand (L)ProductYield (%)
1,10-phenanthroline (B135089)[MnBr(CO)₃(phen)]53
4,5-diazafluoren-9-one[MnBr(CO)₃(dafo)]62.5
pyrazino[2,3-f][1][5]phenanthroline[MnBr(CO)₃(pyzphen)]80

Reaction Conditions: Mn(CO)₅Br and the diimine ligand stirred in dichloromethane (B109758) at room temperature.

Experimental Protocol: Synthesis of [MnBr(CO)₃(phen)] (2)[4]
  • Prepare a slurry of Mn(CO)₅Br (80 mg, 0.29 mmol) and 1,10-phenanthroline (53 mg, 0.30 mmol) in 18 mL of dichloromethane.

  • Stir the mixture at room temperature for 20 hours, during which the solution will turn orange.

  • Reduce the volume of the solvent under vacuum.

  • Add diethyl ether to precipitate a yellow powder and cool the mixture to 5 °C to enhance precipitation.

  • Filter the solid product and wash it with dichloromethane.

  • The final product, [MnBr(CO)₃(phen)], can be characterized by IR and elemental analysis.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Characterization start Slurry of Mn(CO)5Br and Diimine Ligand in CH2Cl2 react Stir at Room Temperature for 18-20 hours start->react Proceed to reaction reduce_vol Reduce Solvent Volume (in vacuo) react->reduce_vol Reaction complete precipitate Precipitate with Diethyl Ether reduce_vol->precipitate filter_wash Filter and Wash Solid Product precipitate->filter_wash end Final Product: fac-[MnBr(CO)3(diimine)] filter_wash->end Isolate

Caption: Experimental workflow for synthesizing fac-[MnBr(CO)₃(diimine)] complexes.

Mechanistic Insights into Carbonylation

Mn(CO)₅Br and its derivatives are instrumental in studying the fundamental steps of carbonylation reactions, most notably the migratory insertion of a carbonyl group. The carbonylation of manganese alkyl complexes, such as [Mn(CO)₅(CH₃)], has been a model system for this process.

The key mechanistic step is the migratory insertion of an alkyl or aryl group onto a cis-carbonyl ligand to form an acyl intermediate. This creates a vacant coordination site that can be occupied by an incoming ligand, such as CO or a solvent molecule.[6][7] Studies have shown that it is the alkyl group that migrates to the CO ligand, not the other way around.[6] The rate of this carbonylation is significantly influenced by the polarity of the solvent and the nature of the migrating group.[6]

migratory_insertion Mn_alkyl R-Mn(CO)₅ Acyl_intermediate R(O)C-Mn(CO)₄(S) Mn_alkyl->Acyl_intermediate Migratory Insertion (+ Solvent 'S') Product_precursor R(O)C-Mn(CO)₅ Acyl_intermediate->Product_precursor + CO - Solvent 'S'

Caption: Migratory insertion pathway in a manganese carbonyl complex.

Signaling Pathways and Catalytic Cycles

While Mn(CO)₅Br itself may not be the most efficient catalyst for direct carbonylation of organic halides, a hypothetical catalytic cycle can be proposed based on established organometallic principles. This cycle highlights the potential steps involved and the role of Mn(CO)₅Br as a precatalyst. The cycle would involve oxidative addition of an organic halide, migratory CO insertion, and nucleophilic attack to release the product and regenerate a manganese species. The regeneration of the active Mn(I) catalyst is often a challenging step and a reason for the lower efficiency compared to systems that can readily form the active •Mn(CO)₅ radical.

catalytic_cycle precatalyst Mn(CO)₅Br (Precatalyst) active_catalyst [Mn(CO)₄] (Hypothetical Active Species) precatalyst->active_catalyst - CO oxidative_addition R-Mn(CO)₄Br (Oxidative Addition Product) active_catalyst->oxidative_addition + R-X migratory_insertion R(O)C-Mn(CO)₃Br (Acyl Intermediate) oxidative_addition->migratory_insertion Migratory Insertion nucleophilic_attack [R(O)C-Mn(CO)₃(Nu)Br]⁻ migratory_insertion->nucleophilic_attack + Nu⁻ nucleophilic_attack->active_catalyst Product Release (R-CO-Nu) + Br⁻

Caption: Hypothetical catalytic cycle for carbonylation using Mn(CO)₅Br.

Conclusion

This compound(I) is an indispensable tool in the field of organometallic chemistry and catalysis. While direct applications in high-yield catalytic carbonylation are less common, its utility as a stable, readily available precursor for more active catalysts is well-established. Furthermore, its role in foundational studies of reaction mechanisms, such as migratory CO insertion, provides critical knowledge for the design of new and improved catalytic systems. The protocols and data presented herein offer a starting point for researchers looking to leverage the chemistry of Mn(CO)₅Br in their synthetic and mechanistic endeavors.

References

Application Notes and Protocols for Safe Handling of Metal Carbonyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal carbonyls are a class of organometallic compounds that are widely used in chemical synthesis and catalysis. However, they are extremely toxic and pose significant health and safety risks.[1][2][3] Their toxicity stems from the release of carbon monoxide, the inherent toxicity of the metal, and the high volatility and reactivity of the complexes.[1][2][4] This document provides detailed application notes and protocols for the safe handling of metal carbonyls in a laboratory setting.

Hazard Overview

Metal carbonyls are volatile liquids or solids that can be fatal if inhaled, swallowed, or absorbed through the skin.[1][3] They are also flammable and can form explosive mixtures with air.[2] Nickel carbonyl is one of the most potent inhalation poisons known and is also a suspected carcinogen and reproductive toxin.[1]

1.1. Routes of Exposure

  • Inhalation: This is the primary route of exposure.[5][6] Many metal carbonyls have low odor thresholds, meaning hazardous concentrations can be present without a noticeable smell.[5][6]

  • Skin Absorption: Liquid metal carbonyls can be readily absorbed through the skin.[1][4]

  • Ingestion: Accidental ingestion can be fatal.[1][3]

  • Eye Contact: Can cause severe eye damage.[1][3]

1.2. Symptoms of Exposure

Acute exposure to metal carbonyls can cause initial non-specific symptoms such as headache, dizziness, nausea, and shortness of breath.[7][8] These may be followed by a latent period before the onset of more severe symptoms, including pulmonary edema, which can be delayed for up to 24 hours after a severe exposure.[5][7] Chronic exposure to low levels may lead to neurological symptoms.[7]

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for common metal carbonyls. It is crucial to consult the Safety Data Sheet (SDS) for the specific metal carbonyl being used for the most up-to-date information.

Metal CarbonylOSHA PEL (8-hr TWA)NIOSH IDLHToxicity Data
Nickel Tetracarbonyl (Ni(CO)₄)0.001 ppm (as Ni)[8]2 ppm[6]Estimated lethal dose in humans: 30 ppm[6]
Iron Pentacarbonyl (Fe(CO)₅)0.1 ppm[8]-ACGIH TLV-TWA: 0.1 ppm; ACGIH TLV-STEL: 0.2 ppm[6]
Cobalt Carbonyl (Co₂(CO)₈)--LD50 (rat, oral): 1:0.52 relative to Nickel Carbonyl[7]

Experimental Protocols: Safe Handling Procedures

3.1. Engineering Controls

All work with metal carbonyls must be conducted in a properly functioning chemical fume hood or a glove box.[1][2] If the experimental setup cannot be contained within a hood or glove box, a closed system with local exhaust ventilation must be designed and approved by Environmental Health & Safety (EH&S).[1]

3.2. Personal Protective Equipment (PPE)

  • Body Protection: A flame-resistant lab coat is required.[1]

  • Eye Protection: Tightly sealed, ANSI Z87.1-compliant safety goggles are mandatory.[1]

  • Hand Protection: Skin protection is critical.[1] Due to the high risk of skin absorption, it is recommended to use a double-gloving technique. Check the SDS for the specific metal carbonyl to determine the appropriate glove material. For instance, 0.11 mm nitrile gloves may be suitable for cobalt carbonyl.[1] For compounds with no available glove data, consider using nitrile gloves underneath SilverShield® gloves.[1]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below the PEL, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary.[7] A comprehensive respiratory protection program is essential when handling volatile toxic compounds.[9]

3.3. Storage and Handling

  • Storage:

    • Store metal carbonyls in a cool, well-ventilated area, away from heat and sources of ignition.[2][7]

    • Recommended storage temperature is typically 2-8 °C in a refrigerator rated for flammable materials.[1][2]

    • Store in tightly sealed, original containers, under an inert atmosphere (e.g., nitrogen or argon).[1][7]

    • Protect from light by storing in dark areas or using tinted glass containers.[1]

    • Be aware that toxic carbon monoxide can be released during storage.[2]

  • Handling:

    • It is preferable to handle these materials in entirely closed systems.[1]

    • Handle under an inert gas to prevent contact with air.[1]

    • Avoid the formation of aerosols.[1]

    • Use grounding and bonding techniques to prevent the buildup of static electricity.[1]

    • Never work alone when handling metal carbonyls.

3.4. Waste Disposal

  • All waste containing metal carbonyls must be disposed of as hazardous waste.[1]

  • Empty containers must also be treated as hazardous waste and should not be rinsed or placed in regular trash.[1]

  • Cleaning materials, such as contaminated paper towels or gloves, should be disposed of as extremely flammable and hazardous waste.[1] Nickel carbonyl waste is considered extremely hazardous.[1]

Emergency Procedures

4.1. Spills

All spills of metal carbonyls are to be treated as major spills. Do not attempt to clean up the spill yourself. [1]

  • Evacuate: Immediately evacuate the area.[1]

  • Alert: Notify others in the vicinity and your supervisor.[1]

  • Call for Help: Call emergency services (e.g., 911) and your institution's EH&S department.[1]

  • Secure the Area: Prevent re-entry to the contaminated area.

  • Provide Information: From a safe distance, provide first responders with details of the spilled material.[1]

4.2. Personnel Exposure

  • Inhalation: Move the affected person to fresh air immediately and seek prompt medical attention.[1]

  • Skin Contact:

    • Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[5][6]

    • While flushing, remove all contaminated clothing.[5]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][6]

    • Remove contact lenses if present and easily removable.[5]

    • Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water and seek immediate medical attention.[1]

4.3. Fire

  • Do NOT use water to extinguish a fire involving metal carbonyls, as it may spread the fire.[1][7]

  • Use a dry sand or a Class ABC dry powder fire extinguisher.[1]

Visualizations

Hierarchy of Controls for Metal Carbonyls cluster_0 Hierarchy of Controls Elimination Elimination (e.g., Use a different synthetic route) Substitution Substitution (e.g., Use a less hazardous reagent) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume hood, glove box, closed systems) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, training, work-alone policy) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, goggles, lab coat) Administrative->PPE Least Effective Emergency Response Workflow for Metal Carbonyl Exposure cluster_1 Emergency Response: Personnel Exposure Exposure Exposure Occurs (Inhalation, Skin/Eye Contact, Ingestion) Evacuate Immediately move to fresh air / emergency shower/eyewash Exposure->Evacuate Alert Alert nearby personnel and supervisor Evacuate->Alert Decontaminate Remove contaminated clothing Flush affected area for 15 minutes Alert->Decontaminate SeekMedical Seek Immediate Medical Attention Decontaminate->SeekMedical Report Report the incident to EH&S SeekMedical->Report

References

Troubleshooting & Optimization

Technical Support Center: Purification of Bromopentacarbonylmanganese(I)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the purification of crude bromopentacarbonylmanganese(I).

Safety First: Handling this compound(I)

Warning: this compound(I) is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also sensitive to air, moisture, and heat.[1][3] All manipulations should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[4][5] Store the compound in a tightly sealed container in a dry environment, preferably refrigerated at 2-8°C.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound(I).

Issue 1: The final product is an off-color (e.g., brown or dark red) instead of the expected orange.

  • Possible Cause: This almost always indicates decomposition. The compound is sensitive to heat, air, and moisture, which can lead to the formation of manganese oxides or other non-carbonyl species.[1][3] Overheating during sublimation or using solvents that were not properly dried for recrystallization are common culprits.

  • Recommended Solution:

    • Sublimation: Reduce the sublimation temperature and increase the vacuum. A high vacuum allows the material to sublime at a lower temperature, minimizing thermal decomposition.

    • Recrystallization: Ensure all solvents are rigorously dried and degassed before use. Perform the recrystallization under a constant stream of an inert gas like nitrogen or argon.

    • General Handling: Minimize the compound's exposure to air and light at all times.

Issue 2: Low recovery of the purified product after sublimation or recrystallization.

  • Possible Cause:

    • Decomposition: As with discoloration, product loss can be due to decomposition.

    • Sublimation Issues: The sublimation temperature may be too high, causing the product to pass through the cold finger, or the vacuum may be insufficient.

    • Recrystallization Issues: The chosen solvent may be too good, meaning the compound remains dissolved even at low temperatures. Alternatively, too much solvent may have been used.[6]

  • Recommended Solution:

    • Optimize Sublimation: Use a high-vacuum line and ensure the cold finger is sufficiently cold (e.g., using a dry ice/acetone slurry). Gradually increase the temperature to find the minimum required for sublimation.

    • Optimize Recrystallization: Perform a careful solvent screen to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot.[6] Use the minimum amount of hot solvent necessary to dissolve the crude product to ensure maximum crystal precipitation upon cooling.[6]

Issue 3: The product appears pure by TLC but analytical data (e.g., NMR, Elemental Analysis) shows impurities.

  • Possible Cause: The impurity may have a similar polarity to the product, causing it to co-elute on a TLC plate. It could also co-crystallize or co-sublime with the product. A likely impurity is the starting material, dimanganese decacarbonyl (Mn₂(CO)₁₀), which can be difficult to separate.

  • Recommended Solution:

    • Change Purification Method: If recrystallization fails, attempt high-vacuum sublimation. The different physical principles governing these techniques can often separate stubborn impurities. Sublimation is particularly effective for separating molecules with different volatilities.

    • Column Chromatography: As a last resort, column chromatography on deactivated silica (B1680970) or alumina (B75360) can be attempted. Given the compound's sensitivity, this must be done quickly with degassed solvents under an inert atmosphere. Test for decomposition on a small scale first.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound(I)? A1: High-vacuum sublimation is often the most effective and recommended method. It is a solvent-free technique that leverages the compound's volatility to separate it from non-volatile impurities and decomposition products, minimizing the risk of solvent-induced degradation.

Q2: What are the common impurities found in the crude product? A2: Common impurities include unreacted starting materials, such as dimanganese decacarbonyl (Mn₂(CO)₁₀), and decomposition products resulting from exposure to air or moisture. If other reagents were used in the synthesis, they or their byproducts could also be present.

Q3: My purified product decomposes during storage. How can I prevent this? A3: Proper storage is critical. The purified compound is air, moisture, and heat sensitive.[1][3] It must be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and refrigerated at 2-8°C.[1]

Q4: What is a suitable solvent for the recrystallization of this compound(I)? A4: A non-polar, aprotic solvent is required. Hexane or pentane (B18724) are commonly good starting points for organometallic compounds of this type. A solvent screen should be performed with a small amount of crude material to find a solvent that provides poor solubility at low temperatures and good solubility at elevated temperatures. All solvents must be thoroughly dried and degassed.

Q5: Can I use column chromatography for purification? A5: While possible, it is generally not the preferred method due to the compound's sensitivity. Standard silica gel can be acidic and promote decomposition. If chromatography is necessary, use a deactivated stationary phase (e.g., silica gel treated with triethylamine (B128534) or neutral alumina), run the column quickly with dry, degassed solvents, and maintain an inert atmosphere.

Data Summary of Purification Methods

Purification MethodTypical Purity AchievedCommon Impurities RemovedAdvantagesDisadvantages / Risks
High-Vacuum Sublimation >98%Non-volatile impurities, decomposition products, some starting materials.Solvent-free, highly effective for volatile solids, can yield very pure product.Requires specialized glassware and high-vacuum line; risk of thermal decomposition if overheated.
Recrystallization 95-98%Impurities with different solubility profiles.Good for removing soluble/insoluble impurities, scalable.Requires finding a suitable solvent system; risk of product loss if too much solvent is used; risk of decomposition if solvents are not dry/degassed.[6]
Column Chromatography VariablePolar or non-polar impurities depending on eluent.Can separate complex mixtures.High risk of decomposition on the stationary phase; requires careful deactivation and inert atmosphere techniques; can be time-consuming.

Experimental Protocols

Method 1: High-Vacuum Sublimation

  • Preparation: Place the crude this compound(I) into the bottom of a clean, dry sublimation apparatus.

  • Assembly: Lightly grease the joints and assemble the apparatus. Attach it to a high-vacuum line (<0.1 mmHg).

  • Evacuation: Evacuate the apparatus fully, ensuring all air is removed.

  • Cooling: Fill the cold finger with a cooling mixture (e.g., dry ice/acetone or a cryocooler).

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. Slowly increase the temperature until the product begins to sublime and collect on the cold finger as orange crystals. Do not rush this step to avoid decomposition.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.

  • Isolation: Gently vent the apparatus with an inert gas (N₂ or Ar). Quickly scrape the purified crystals from the cold finger into a pre-weighed storage vial under a positive pressure of inert gas.

Method 2: Recrystallization

  • Solvent Preparation: Use a solvent in which the compound is sparingly soluble when cold but very soluble when hot (e.g., dry, degassed hexane).

  • Dissolution: In a Schlenk flask under an inert atmosphere, add the minimum amount of hot solvent to the crude material with stirring until it is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration under inert atmosphere into a second clean, pre-warmed Schlenk flask.

  • Crystallization: Slowly cool the solution to room temperature, then transfer it to a freezer (-20 to -30°C) to allow crystals to form.

  • Isolation: Once crystallization is complete, isolate the orange crystals by cannula filtration under an inert atmosphere.

  • Washing: Wash the crystals with a small amount of ice-cold, fresh solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum.

Visualizations

Caption: Troubleshooting logic for an impure this compound sample.

PurificationWorkflow Crude Crude Product Select Select Method (Sublimation or Recrystallization) Crude->Select Inert Perform Purification (Under Inert Atmosphere) Select->Inert Isolate Isolate Product (Under Inert Gas) Inert->Isolate Analyze Analyze Purity (NMR, IR, etc.) Isolate->Analyze Store Store Properly (Cold, Dark, Inert Atm.) Analyze->Store Pure Pure Product Store->Pure

Caption: General experimental workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Mn(CO)₅Br

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of bromopentacarbonylmanganese(I) (Mn(CO)₅Br). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this important organometallic compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Mn(CO)₅Br?

The most widely used method for preparing Mn(CO)₅Br is the reaction of dimanganese decacarbonyl (Mn₂(CO)₁₀) with bromine (Br₂).[1][2] This reaction involves the cleavage of the Mn-Mn bond in the starting material and the formation of two equivalents of the desired product.

Q2: My final product is a pale-yellow solid, not the expected bright orange. What could be the issue?

A pale-yellow coloration often indicates the presence of unreacted dimanganese decacarbonyl (Mn₂(CO)₁₀), which is a yellow crystalline solid. The desired product, Mn(CO)₅Br, is a bright orange solid.[1][3] Incomplete reaction or inadequate purification can lead to contamination with the starting material.

Q3: The IR spectrum of my product shows more than the expected number of carbonyl (C-O) stretching bands. What does this signify?

The presence of additional C-O stretching bands in the infrared (IR) spectrum typically points to the presence of impurities. While Mn(CO)₅Br exhibits characteristic C-O stretching frequencies, the starting material, Mn₂(CO)₁₀, and other potential manganese carbonyl byproducts will have their own distinct spectral signatures.[4][5] Comparison with reference spectra is crucial for identifying these impurities.

Q4: My product seems to decompose over time, even when stored. How can I prevent this?

Mn(CO)₅Br is known to be sensitive to both air and light.[3] Exposure to oxygen can lead to oxidative decomposition, while light can induce photochemical reactions. To ensure the stability of the compound, it should be stored in a dark container, under an inert atmosphere (e.g., nitrogen or argon), and at low temperatures (0-6°C is recommended).[3]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common problems during the synthesis of Mn(CO)₅Br.

Problem Potential Cause Troubleshooting Steps
Low Yield of Mn(CO)₅Br Incomplete reaction between Mn₂(CO)₁₀ and Br₂.- Ensure the stoichiometry of the reactants is correct.- The reaction may require gentle heating or a longer reaction time. Monitor the reaction progress using thin-layer chromatography (TLC) or IR spectroscopy.
Loss of product during workup or purification.- Optimize the purification method (recrystallization or sublimation) to minimize losses. Ensure solvents are appropriately chosen for selective precipitation of the product.
Product Contaminated with Mn₂(CO)₁₀ Incomplete reaction.- Increase the reaction time or consider a slight excess of bromine.
Inefficient purification.- Recrystallization: Use a solvent system where Mn(CO)₅Br has lower solubility than Mn₂(CO)₁₀ at low temperatures. Hexane (B92381) or pentane (B18724) are commonly used.- Sublimation: Utilize the difference in volatility between the two compounds. Mn₂(CO)₁₀ is generally more volatile and can be selectively removed under vacuum.
Presence of Unidentified Impurities Impurities in starting materials.- Use high-purity Mn₂(CO)₁₀.- Commercial bromine can contain impurities such as chlorine, moisture, and organic compounds.[6][7] Using freshly purified bromine can mitigate this issue.
Solvent contamination.- Ensure all solvents are thoroughly dried and degassed before use.
Decomposition of the product.- Conduct the reaction and workup under an inert atmosphere and with protection from light to prevent oxidative and photolytic decomposition.[3]
Inconsistent Spectroscopic Data Mixture of product and impurities.- As mentioned, unreacted Mn₂(CO)₁₀ is a common impurity. Other manganese carbonyl species can also form as byproducts.[8]
Decomposition during sample preparation for analysis.- Prepare spectroscopic samples (e.g., KBr pellets for IR, solutions for NMR) quickly and under an inert atmosphere if possible.

Data Presentation

Table 1: Infrared (IR) Spectroscopic Data for Mn(CO)₅Br and a Common Impurity

CompoundMediumC-O Stretching Frequencies (νco, cm⁻¹)Reference
Mn(CO)₅Br DMSO~2081, ~2035, ~1985[5]
Mn₂(CO)₁₀ Heptane~2044, ~2013, ~1983

Note: The exact peak positions can vary slightly depending on the solvent or sampling method (e.g., KBr pellet, Nujol mull).

Experimental Protocols

Synthesis of Mn(CO)₅Br from Mn₂(CO)₁₀ and Br₂

This protocol is a generalized procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

  • Dimanganese decacarbonyl (Mn₂(CO)₁₀)

  • Bromine (Br₂)

  • Inert solvent (e.g., hexane, pentane, or carbon tetrachloride), freshly dried and degassed.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Mn₂(CO)₁₀ in the chosen inert solvent.

  • Slowly add a stoichiometric amount of bromine (dissolved in the same solvent) to the stirring solution at room temperature. The reaction is typically rapid, as indicated by a color change from the yellow of Mn₂(CO)₁₀ to the orange of Mn(CO)₅Br.

  • Stir the reaction mixture for a specified time (e.g., 1-2 hours) at room temperature to ensure complete reaction.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification of Mn(CO)₅Br

Method 1: Recrystallization

  • Dissolve the crude Mn(CO)₅Br in a minimal amount of a suitable warm solvent in which it is sparingly soluble at room temperature (e.g., dichloromethane (B109758) or chloroform).

  • Filter the hot solution to remove any insoluble impurities.

  • Add a non-polar solvent in which Mn(CO)₅Br is poorly soluble (e.g., hexane or pentane) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature and then in an ice bath or refrigerator to induce crystallization.

  • Collect the orange crystals of Mn(CO)₅Br by filtration, wash with a small amount of cold non-polar solvent, and dry under vacuum.

Method 2: Sublimation

  • Place the crude product in a sublimation apparatus.

  • Heat the apparatus gently under a high vacuum.

  • The more volatile Mn₂(CO)₁₀ will sublime first and can be collected on a cold finger or in a cooler part of the apparatus.

  • Increase the temperature to sublime the Mn(CO)₅Br, which will deposit as orange crystals on the cold surface.

Visualizations

Troubleshooting Workflow for Mn(CO)₅Br Synthesis

G Troubleshooting Workflow for Mn(CO)₅Br Synthesis start Start Synthesis reaction Reaction of Mn₂(CO)₁₀ with Br₂ start->reaction workup Solvent Removal reaction->workup crude_product Crude Product Analysis (IR, Color) workup->crude_product check_purity Is Product Pure? crude_product->check_purity pure_product Pure Mn(CO)₅Br (Store under N₂ in dark) check_purity->pure_product Yes impurity_id Identify Impurity (e.g., Mn₂(CO)₁₀) check_purity->impurity_id No purification Purification (Recrystallization/Sublimation) purification->crude_product impurity_id->purification adjust_synthesis Adjust Synthesis Conditions (e.g., reaction time, stoichiometry) impurity_id->adjust_synthesis adjust_synthesis->reaction

Caption: Troubleshooting workflow for Mn(CO)₅Br synthesis.

References

Technical Support Center: Synthesis of Bromopentacarbonylmanganese(I)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Bromopentacarbonylmanganese(I), Mn(CO)₅Br. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the reaction between Dimanganese Decacarbonyl, Mn₂(CO)₁₀, and Bromine, Br₂.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reaction between Mn₂(CO)₁₀ and Br₂?

The reaction involves the oxidative cleavage of the Manganese-Manganese bond in Mn₂(CO)₁₀ by bromine. The primary product is this compound(I), with the chemical formula Mn(CO)₅Br.[1][2]

Q2: What is the balanced chemical equation for this reaction?

The balanced equation for the reaction is:

Mn₂(CO)₁₀ + Br₂ → 2 Mn(CO)₅Br[3]

This stoichiometry indicates that one mole of dimanganese decacarbonyl reacts with one mole of bromine to produce two moles of this compound(I).

Q3: What are the general characteristics of the product, Mn(CO)₅Br?

Mn(CO)₅Br is a bright orange, solid organomanganese compound.[3] It serves as a valuable precursor for the synthesis of other manganese complexes.[3]

Q4: What are the critical safety precautions for this reaction?

Both reactants and the product require careful handling.

  • Mn₂(CO)₁₀: This compound is a source of carbon monoxide (CO), which is highly toxic. It should be handled in a well-ventilated fume hood.

  • Bromine (Br₂): Bromine is highly corrosive, toxic, and can cause severe burns upon contact with skin and eyes. It is also fatal if inhaled. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[4]

  • General Precautions: Due to the light sensitivity of many manganese carbonyl complexes, it is advisable to protect the reaction from direct light.[5]

Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of Mn(CO)₅Br. Yields can be optimized by careful control of reaction conditions.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )
Dimanganese DecacarbonylMn₂(CO)₁₀389.98
BromineBr₂159.81
Dichloromethane (B109758) (anhydrous)CH₂Cl₂84.93
Hexane (B92381) (anhydrous)C₆H₁₄86.18
Schlenk Flask--
Magnetic Stirrer and Stir Bar--
Syringe/Cannula--
Inert Gas Supply (N₂ or Ar)--

Procedure:

  • Preparation: In a fume hood, add Mn₂(CO)₁₀ to a dry Schlenk flask equipped with a magnetic stir bar. Seal the flask and purge with an inert gas (Nitrogen or Argon).

  • Dissolution: Add anhydrous dichloromethane to the flask to dissolve the Mn₂(CO)₁₀. Stir the solution at room temperature. To minimize potential photochemical side reactions, it is good practice to wrap the flask in aluminum foil to exclude light.

  • Reagent Addition: In a separate, dry, and sealed container, prepare a solution of Br₂ in anhydrous dichloromethane. Using a syringe or cannula, add the bromine solution dropwise to the stirring Mn₂(CO)₁₀ solution over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours. The color of the solution will typically change, indicating product formation.

  • Work-up: Reduce the volume of the solvent under vacuum. This will cause the orange product, Mn(CO)₅Br, to begin to crystallize.

  • Isolation: Add anhydrous hexane to the concentrated mixture to precipitate the product fully. Cool the flask in an ice bath to maximize precipitation.

  • Filtration: Collect the orange crystals by filtration under an inert atmosphere, wash with a small amount of cold hexane, and dry under vacuum.

Troubleshooting Guide

// Nodes Start [label="Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Check Reagent Purity", fillcolor="#FBBC05", fontcolor="#202124"]; CheckStoich [label="Verify Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Review Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; CheckMoisture [label="Assess for Moisture Contamination", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Purity [label="Solution: Use freshly sublimed\nMn₂(CO)₁₀ and pure Br₂.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Stoich [label="Solution: Ensure a 1:1 molar ratio\nof Mn₂(CO)₁₀ to Br₂. Excess Br₂\ncan lead to side products.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Conditions [label="Solution: Protect reaction from light.\nEnsure adequate reaction time (1-2h).\nConsider gentle warming if reaction is sluggish.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Moisture [label="Solution: Use anhydrous solvents and\ndry glassware. Perform reaction\nunder an inert atmosphere (N₂ or Ar).", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Start -> CheckPurity [label="Possible Cause"]; Start -> CheckStoich [label="Possible Cause"]; Start -> CheckConditions [label="Possible Cause"]; Start -> CheckMoisture [label="Possible Cause"];

CheckPurity -> Sol_Purity; CheckStoich -> Sol_Stoich; CheckConditions -> Sol_Conditions; CheckMoisture -> Sol_Moisture; } dot Caption: Troubleshooting logic for low yield of Mn(CO)₅Br.

Q5: My reaction yield is consistently low. What are the common causes?

  • Impure Reagents: The starting material, Mn₂(CO)₁₀, can slowly decompose over time, especially if not stored properly. It is recommended to use freshly sublimed Mn₂(CO)₁₀ for best results. The purity of the bromine is also critical.

  • Incorrect Stoichiometry: Ensure that the molar ratio of Mn₂(CO)₁₀ to Br₂ is accurately 1:1. An excess of bromine could potentially lead to the formation of other manganese bromide species.

  • Moisture: The presence of water can lead to side reactions and decomposition of the metal carbonyls. Always use anhydrous solvents and properly dried glassware under an inert atmosphere.

  • Light Exposure: Mn₂(CO)₁₀ can undergo photochemical reactions, leading to the formation of manganese-centered radicals.[5] This can interfere with the desired reaction pathway. It is best practice to conduct the reaction in a flask protected from light (e.g., wrapped in foil).

Q6: The final product is contaminated with a yellow, crystalline solid. What is it and how can I remove it?

The most common impurity is unreacted Mn₂(CO)₁₀, which is a yellow solid.

  • Purification by Sublimation: Both Mn₂(CO)₁₀ and Mn(CO)₅Br are volatile and can be purified by sublimation under vacuum. Since Mn₂(CO)₁₀ is generally more volatile than Mn(CO)₅Br, careful fractional sublimation can be used for separation. This should be done with appropriate equipment and caution.

  • Purification by Recrystallization: Recrystallization from a suitable solvent system, such as dichloromethane/hexane, can also be effective. The product, Mn(CO)₅Br, is typically less soluble than the starting material in hexane, allowing for its selective precipitation.

Q7: The reaction seems very slow or does not go to completion. What can I do?

  • Solvent Choice: While dichloromethane is commonly used, other non-coordinating, anhydrous solvents like toluene (B28343) can also be employed. The choice of solvent can influence reaction rates.

  • Temperature: The reaction is typically carried out at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40-50 °C) can increase the rate. However, excessive heating should be avoided as it may promote side reactions or decomposition.

  • Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially during the dropwise addition of bromine.

Data Presentation

Table 1: Influence of Reaction Parameters on Mn(CO)₅Br Synthesis

ParameterConditionExpected Outcome on YieldRationale
Solvent Anhydrous, non-coordinating (e.g., CH₂Cl₂, Toluene)HighPrevents hydrolysis and unwanted coordination to the metal center.
Protic or coordinating (e.g., alcohols, THF)LowCan react with reactants or product, leading to side reactions.
Temperature Room TemperatureGood to HighSufficient for the reaction to proceed cleanly.
Gentle Warming (40-50 °C)Potentially Higher/FasterCan increase reaction rate if it is sluggish at room temperature.
High Temperature (>60 °C)LowerMay lead to decomposition of reactants or product.
Atmosphere Inert (N₂ or Ar)HighProtects against oxidation and moisture.
AirLowerOxygen and moisture can lead to decomposition and side products.
Light Protected from LightHighMinimizes photochemical side reactions of Mn₂(CO)₁₀.[5]
Ambient LightPotentially LowerCan induce homolytic cleavage of the Mn-Mn bond, leading to undesired radical reactions.[5]

Visualized Experimental Workflow

The following diagram illustrates the standard workflow for the synthesis and purification of Mn(CO)₅Br.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dry Schlenk Flask p2 Add Mn₂(CO)₁₀ p1->p2 p3 Purge with Inert Gas p2->p3 p4 Add Anhydrous Solvent p3->p4 r2 Dropwise Addition of Br₂ p4->r2 r1 Prepare Br₂ Solution r1->r2 r3 Stir at Room Temp (1-2h) (Protect from Light) r2->r3 w1 Reduce Solvent Volume r3->w1 w2 Precipitate with Hexane w1->w2 w3 Filter and Collect Crystals w2->w3 w4 Dry Under Vacuum w3->w4 w5 Characterize Product (IR, NMR, etc.) w4->w5

References

Technical Support Center: Stability of Bromopentacarbonylmanganese in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability of bromopentacarbonylmanganese (Mn(CO)₅Br) in various organic solvents. Understanding the stability of this organometallic compound is critical for its effective use in experimental settings, ensuring reproducibility and preventing unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability concerns for this compound?

A1: this compound is sensitive to air, moisture, and heat.[1] It is an orange solid that should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (typically 2-8°C) to minimize degradation. Exposure to atmospheric oxygen and humidity can lead to decomposition.

Q2: How does the choice of solvent affect the stability of this compound?

A2: The stability of this compound is significantly influenced by the solvent. Non-coordinating, aprotic solvents are generally preferred for maintaining the integrity of the complex. In contrast, coordinating solvents can facilitate ligand substitution reactions, where a solvent molecule displaces one or more of the carbonyl (CO) ligands or the bromide (Br) ligand.

Q3: Are there specific solvents in which this compound is known to be relatively stable?

A3: While quantitative kinetic data is scarce in publicly available literature, qualitative reports suggest that manganese(I) carbonyl complexes exhibit good stability in chlorinated solvents. For instance, derivatives of this compound are reported to be stable in dichloromethane (B109758) for extended periods when shielded from light.[2]

Q4: What happens to this compound in coordinating solvents like acetonitrile (B52724)?

A4: In coordinating solvents such as acetonitrile, this compound can undergo ligand substitution. Studies on related manganese(I) tricarbonyl complexes have shown that dissolution in acetonitrile can lead to the displacement of the bromide ligand by solvent molecules, establishing an equilibrium between the original complex and the solvent-adduct species.[3] This process can alter the reactivity and spectroscopic properties of the compound.

Q5: Is this compound sensitive to light?

A5: Yes, this compound and its derivatives are known to be photosensitive. Exposure to light, particularly UV or visible light, can induce the release of carbon monoxide (CO) ligands.[2][3][4] Therefore, it is crucial to protect solutions of this compound from light to prevent photochemical decomposition, unless CO release is the intended outcome of the experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Color change of the solid compound (e.g., from orange to brown/black). Decomposition due to exposure to air, moisture, or elevated temperatures.Discard the decomposed material. Ensure the compound is stored under an inert atmosphere in a tightly sealed container at the recommended refrigerated temperature.
Unexpected peaks in spectroscopic analysis (NMR, IR, UV-Vis) of a freshly prepared solution. 1. Decomposition during sample preparation. 2. Reaction with the solvent. 3. Presence of impurities in the starting material.1. Prepare solutions under an inert atmosphere using anhydrous, deoxygenated solvents. 2. Choose a non-coordinating solvent if ligand substitution is not desired. If a coordinating solvent is necessary, be aware of potential equilibrium mixtures. 3. Verify the purity of the this compound before use.
Inconsistent reaction outcomes or low yields. Degradation of the this compound reagent prior to or during the reaction.1. Use freshly opened or properly stored reagent. 2. Monitor the stability of the stock solution over time, especially if it is stored for an extended period. 3. Ensure all reaction glassware is dry and the reaction is performed under a strict inert atmosphere.
Precipitate formation in solution. 1. Low solubility in the chosen solvent. 2. Decomposition leading to insoluble byproducts.1. Consult solubility data and consider using a different solvent or a solvent mixture. 2. If decomposition is suspected, analyze the precipitate and review the experimental conditions (temperature, atmosphere, light exposure).

Stability Data Summary

Quantitative data on the thermal stability of this compound in various organic solvents is not extensively available in peer-reviewed literature. However, based on qualitative observations from studies on related compounds, a general stability trend can be inferred.

Solvent Solvent Type Reported Stability/Reactivity Considerations
Dichloromethane (CH₂Cl₂) Non-coordinating, aproticDerivatives are reported to be stable for extended periods in the dark.[2]A good general-purpose solvent for reactions where the integrity of the complex is desired.
Tetrahydrofuran (THF) Coordinating, aproticCan act as a ligand and may lead to substitution reactions, especially under thermal or photochemical conditions.[3]Use with caution if ligand substitution is to be avoided. Solutions may not be stable long-term.
Acetonitrile (CH₃CN) Coordinating, aproticCan displace the bromide ligand, leading to the formation of solvated cationic species.[3]Not recommended for long-term storage of the complex. The reactivity may be altered.
Toluene Non-coordinating, aproticGenerally considered a suitable solvent for reactions involving this compound.Ensure the use of anhydrous and deoxygenated toluene.
Methanol (CH₃OH) Protic, coordinatingCan react with the complex, particularly in the presence of a base.Generally not recommended unless a specific reaction with the solvent is intended.

Experimental Protocols

Protocol 1: General Procedure for Handling and Preparing Solutions of this compound

  • Inert Atmosphere: All manipulations of solid this compound and its solutions should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Solvent Preparation: Use anhydrous, deoxygenated solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a solvent purification system. Deoxygenate the solvent by bubbling with argon or nitrogen for at least 30 minutes prior to use.

  • Solution Preparation:

    • Weigh the desired amount of this compound in a tared vial inside a glovebox.

    • Add the deoxygenated solvent to the solid and stir until fully dissolved.

    • Protect the solution from light by wrapping the flask or vial with aluminum foil.

  • Storage of Solutions: If a stock solution needs to be stored, it should be kept in a tightly sealed container under an inert atmosphere and at a low temperature (e.g., in a freezer inside a glovebox). The stability of the stored solution should be periodically checked by spectroscopic methods.

Protocol 2: Monitoring the Stability of this compound in Solution using UV-Vis Spectroscopy

  • Prepare a Solution: Prepare a dilute solution of this compound in the desired solvent under inert conditions. The concentration should be chosen to give an absorbance value within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

  • Acquire Initial Spectrum: Immediately after preparation, acquire the UV-Vis spectrum of the solution. This compound and its derivatives typically exhibit metal-to-ligand charge transfer (MLCT) bands in the visible region.

  • Incubate and Monitor: Store the solution under the desired experimental conditions (e.g., at a specific temperature, in the dark).

  • Time-course Measurements: At regular time intervals, acquire the UV-Vis spectrum of the solution.

  • Data Analysis: Monitor for changes in the absorbance at the λmax of the parent compound. A decrease in absorbance over time indicates decomposition. The rate of decomposition can be determined by plotting the natural logarithm of the absorbance versus time.

Protocol 3: Monitoring the Stability of this compound in Solution using IR Spectroscopy

  • Prepare a Solution: Prepare a solution of this compound in the desired solvent under inert conditions. The concentration should be sufficient to observe the carbonyl stretching frequencies clearly.

  • Acquire Initial Spectrum: Immediately record the IR spectrum of the solution in the carbonyl stretching region (typically 2150-1850 cm⁻¹). This compound exhibits characteristic ν(CO) bands.

  • Incubate and Monitor: Maintain the solution under the chosen experimental conditions.

  • Time-course Measurements: Periodically acquire the IR spectrum of the solution.

  • Data Analysis: Monitor the intensity of the characteristic ν(CO) bands of this compound. The appearance of new bands may indicate the formation of decomposition or substitution products. The rate of disappearance of the starting material's peaks can be used to quantify stability.

Logical Workflow for Assessing Stability

Workflow for Assessing this compound Stability cluster_prep Preparation cluster_monitoring Monitoring cluster_analysis Data Analysis start Start: Define Experimental Conditions (Solvent, Temperature, Atmosphere) prep_solvent Prepare Anhydrous, Deoxygenated Solvent start->prep_solvent prep_solution Prepare Mn(CO)5Br Solution (Under Inert Atmosphere, Protected from Light) prep_solvent->prep_solution initial_analysis Initial Spectroscopic Analysis (UV-Vis, IR, NMR) prep_solution->initial_analysis incubation Incubate Solution under Defined Conditions initial_analysis->incubation time_course Time-Course Spectroscopic Measurements incubation->time_course Periodic Sampling data_analysis Analyze Spectral Changes (Peak Intensity, New Peaks) time_course->data_analysis kinetics Determine Decomposition Rate/ Half-life data_analysis->kinetics conclusion Conclude Stability in Chosen Solvent kinetics->conclusion

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Mn(CO)5Br Handling and Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of Bromopentacarbonylmanganese(I) (Mn(CO)5Br) during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the use of Mn(CO)5Br in a question-and-answer format.

Issue 1: My reaction mixture containing Mn(CO)5Br turned brown and/or a precipitate formed.

  • Question: What causes the color change and precipitation in my reaction?

  • Answer: A brown coloration and the formation of an insoluble powder are common indicators of Mn(CO)5Br decomposition. This is often due to exposure to atmospheric oxygen and moisture, excessive heat, or prolonged exposure to light. In certain solvents, such as chloroform (B151607), the formation of an insoluble manganese "powder" has been observed, which is consistent with the presence of highly reactive, unsaturated manganese species.[1]

Issue 2: The yield of my desired product is consistently low when using Mn(CO)5Br.

  • Question: Why am I experiencing low yields in my reaction?

  • Answer: Low yields can be a direct consequence of Mn(CO)5Br decomposition, which reduces the concentration of the active reagent. The decomposition can be triggered by several factors, including reaction temperature, solvent purity, and exposure to light. It is crucial to ensure all preventative measures are in place to maintain the integrity of the Mn(CO)5Br throughout the reaction.

Issue 3: I am observing unexpected side products in my reaction.

  • Question: Could the decomposition of Mn(CO)5Br be leading to the formation of side products?

  • Answer: Yes, the decomposition of Mn(CO)5Br can generate reactive manganese species that may catalyze or participate in unintended side reactions, leading to the formation of impurities and reducing the selectivity of your transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the decomposition of Mn(CO)5Br?

A1: The decomposition of Mn(CO)5Br is primarily caused by:

  • Heat: Elevated temperatures can induce thermal decomposition. While a specific decomposition temperature is not well-defined in the literature, it is known to be labile upon mild heating in solution (e.g., 60-75°C).[1]

  • Light: Mn(CO)5Br is sensitive to light, which can induce photochemical decomposition through the loss of carbonyl (CO) ligands.[2][3][4] This process can be initiated by UV or even visible light.

  • Atmosphere: As an air-sensitive compound, Mn(CO)5Br reacts with oxygen and moisture from the air, leading to degradation.

  • Solvent: The choice of solvent can significantly impact stability. Halogenated solvents like chloroform may promote decomposition, while coordinating solvents like tetrahydrofuran (B95107) (THF) can sometimes stabilize reactive intermediates.[1]

Q2: How should I properly store Mn(CO)5Br?

A2: To ensure its stability, Mn(CO)5Br should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. A glovebox or a desiccator cabinet with an inert atmosphere is the ideal storage environment.

Q3: What are the best practices for handling Mn(CO)5Br in the laboratory?

A3: Due to its air and moisture sensitivity, all manipulations of Mn(CO)5Br should be performed using standard inert atmosphere techniques, either in a glovebox or on a Schlenk line. This includes weighing the solid and preparing solutions.

Q4: How can I monitor the decomposition of Mn(CO)5Br during my reaction?

A4: Infrared (IR) spectroscopy is a powerful tool for monitoring the integrity of Mn(CO)5Br. The complex exhibits characteristic carbonyl stretching frequencies (ν(CO)) in the IR spectrum. The appearance of new bands or changes in the relative intensities of existing bands can indicate decomposition or ligand substitution. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to detect the formation of organic byproducts resulting from decomposition.

Quantitative Data Summary

ParameterRecommended Condition/ValueNotes
Storage Temperature 2-8 °CRefrigerated storage is recommended to minimize thermal decomposition.
Reaction Temperature As low as the reaction kinetics allow.Avoid prolonged heating above 60°C unless required by the specific protocol.[1]
Atmosphere Inert gas (Argon or Nitrogen)Oxygen and moisture levels should be kept below 1 ppm.
Solvent Purity Anhydrous and deoxygenatedSolvents should be rigorously purified and degassed before use.
Light Exposure Minimize; use amber glassware.Wrap reaction vessels in aluminum foil to protect from light.

Experimental Protocols

Protocol 1: General Procedure for Setting up a Reaction with Mn(CO)5Br using a Schlenk Line

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, dropping funnel, etc.) is thoroughly dried in an oven (e.g., at 120°C overnight) and assembled while still hot under a stream of inert gas.

  • Inert Atmosphere: Connect the assembled apparatus to a Schlenk line. Evacuate the system and backfill with high-purity inert gas (argon or nitrogen). Repeat this "vac-backfill" cycle at least three times to ensure a completely inert atmosphere.

  • Solvent Addition: Use a cannula or a gas-tight syringe to transfer anhydrous, deoxygenated solvent into the reaction flask under a positive pressure of inert gas.

  • Reagent Addition: In a glovebox, weigh the required amount of Mn(CO)5Br into a Schlenk flask or a solid addition tube. If a glovebox is not available, weigh the solid quickly in the air and immediately place it under an inert atmosphere. Dissolve the Mn(CO)5Br in the reaction solvent under inert atmosphere.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. If heating is required, use an oil bath with a temperature controller. Protect the reaction from light by wrapping the flask with aluminum foil.

  • Work-up: Quench the reaction and perform the work-up under appropriate conditions, considering the stability of the products.

Protocol 2: Solvent Purification and Degassing

  • Purification: Use a solvent purification system (e.g., passing the solvent through columns of activated alumina (B75360) and a deoxygenating catalyst) to obtain anhydrous solvent.

  • Degassing: To remove dissolved oxygen, use one of the following methods:

    • Freeze-Pump-Thaw: Freeze the solvent in a Schlenk flask using liquid nitrogen. Evacuate the headspace under high vacuum. Close the flask and allow the solvent to thaw. Repeat this cycle at least three times.

    • Sparging: Bubble a stream of inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes). This method is less rigorous than freeze-pump-thaw but can be sufficient for many applications.

Visualizations

Decomposition_Troubleshooting Troubleshooting Mn(CO)5Br Decomposition start Reaction Issue Observed (e.g., color change, low yield) check_atmosphere Was the reaction performed under a strict inert atmosphere? start->check_atmosphere check_temp Was the reaction temperature controlled and minimized? check_atmosphere->check_temp Yes improve_inert Action: Improve inert atmosphere technique (e.g., use glovebox, check for leaks) check_atmosphere->improve_inert No check_light Was the reaction protected from light? check_temp->check_light Yes control_temp Action: Optimize reaction temperature (use cooling if possible) check_temp->control_temp No check_solvent Were anhydrous and deoxygenated solvents used? check_light->check_solvent Yes protect_light Action: Use amber glassware and wrap with foil check_light->protect_light No purify_solvent Action: Purify and degas solvents immediately before use check_solvent->purify_solvent No decomposition Conclusion: Decomposition of Mn(CO)5Br is the likely cause. check_solvent->decomposition Yes improve_inert->decomposition control_temp->decomposition protect_light->decomposition purify_solvent->decomposition

Caption: Troubleshooting workflow for identifying the cause of Mn(CO)5Br decomposition.

References

Technical Support Center: Optimizing Ligand Substitution on Mn(CO)5Br

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for ligand substitution on bromopentacarbonylmanganese(I), Mn(CO)₅Br.

Troubleshooting Guide

This guide addresses common issues encountered during the ligand substitution reaction on Mn(CO)₅Br.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Reagents: Mn(CO)₅Br can decompose over time, and ligands may be of poor quality.1. Reagent Quality Check: Ensure Mn(CO)₅Br is fresh or has been stored properly under an inert atmosphere. Verify the purity of the incoming ligand.
2. Insufficient Reaction Temperature: The reaction may be too slow at the current temperature.2. Increase Temperature: Gradually increase the reaction temperature in 10°C increments. For many phosphine (B1218219) and isocyanide substitutions, temperatures between 60-80°C are effective.[1]
3. Short Reaction Time: The reaction may not have reached completion.3. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy to determine the optimal reaction time.
4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.4. Solvent Selection: Solvents like dichloromethane (B109758) or chloroform (B151607) are commonly used.[2][3] For less reactive ligands, a higher boiling point solvent like toluene (B28343) might be necessary.
Formation of Multiple Products/Side Products 1. Over-substitution: The incoming ligand may substitute more than one carbonyl (CO) ligand.1. Control Stoichiometry: Use a 1:1 molar ratio of Mn(CO)₅Br to the incoming ligand for monosubstitution. For disubstitution to form fac-[Mn(CO)₃(L)₂Br], a 1:2 ratio is typically required.[2]
2. Isomerization: Formation of different isomers (e.g., cis/trans or fac/mer) can occur.2. Isomer Separation: Isomers can often be separated by column chromatography. The choice of eluent is critical for successful separation.
3. Decomposition: The starting material or product may be decomposing under the reaction conditions.3. Optimize Conditions: Consider lowering the reaction temperature and shortening the reaction time. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative decomposition.
Difficulty in Product Isolation and Purification 1. Co-elution of Product and Starting Material: The product and unreacted Mn(CO)₅Br may have similar polarities.1. Optimize Chromatography: Use a less polar solvent system for elution to improve separation on a silica (B1680970) gel column. Hexane/dichloromethane or hexane/ethyl acetate (B1210297) mixtures are common.
2. Product Insolibility: The product may precipitate from the reaction mixture, making purification difficult.2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) can be an effective purification method.[2]
3. Air/Light Sensitivity: The product may be unstable in the presence of air or light.3. Inert Atmosphere and Light Protection: Perform all purification steps under an inert atmosphere and protect the product from light by wrapping flasks in aluminum foil. Some manganese carbonyl complexes are known to be light-sensitive, leading to CO release.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for ligand substitution on Mn(CO)₅Br?

A1: Ligand substitution on Mn(CO)₅Br typically proceeds through a dissociative mechanism. This involves the initial, rate-determining loss of a carbonyl (CO) ligand to form a five-coordinate intermediate, [Mn(CO)₄Br]. This intermediate is then rapidly attacked by the incoming ligand (L) to form the final product, [Mn(CO)₄(L)Br].

Q2: How can I monitor the progress of the reaction?

A2: The most effective way to monitor the reaction is by Infrared (IR) spectroscopy. The starting material, Mn(CO)₅Br, has characteristic ν(CO) stretching frequencies. As the reaction progresses, new ν(CO) bands corresponding to the substituted product will appear at lower wavenumbers due to the replacement of a π-accepting CO ligand with a more electron-donating ligand like a phosphine.[5] TLC can also be used to track the disappearance of the starting material and the appearance of the product spot.

Q3: What are the typical products of ligand substitution on Mn(CO)₅Br?

A3: Depending on the stoichiometry and reaction conditions, you can obtain mono- or di-substituted products.

  • Monosubstitution: [Mn(CO)₄(L)Br] is formed when one CO ligand is replaced.

  • Disubstitution: fac-[Mn(CO)₃(L)₂Br] is the common facial isomer formed when two CO ligands are replaced by monodentate ligands or one bidentate ligand.[2][3][6]

Q4: Can I use a catalyst to improve the reaction rate?

A4: Yes, for certain ligands like isocyanides, palladium on carbon (Pd/C) or palladium(II) oxide (PdO) can be used as a catalyst to accelerate the substitution reaction.[7]

Q5: My ligand is a bidentate chelating ligand. What should I expect?

A5: Bidentate ligands, such as α-diimines (e.g., bipyridine, phenanthroline), typically replace two CO ligands to form the stable facial isomer, fac-[Mn(CO)₃(N^N)Br].[2]

Experimental Protocols

Protocol 1: Synthesis of fac-[Mn(CO)₃(bpy)Br]

This protocol describes the synthesis of a disubstituted manganese carbonyl complex with a bidentate α-diimine ligand.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Mn(CO)₅Br (1 equivalent) and 2,2'-bipyridine (B1663995) (bpy) (1 equivalent) in dichloromethane.

  • Reaction Conditions: Stir the mixture at room temperature for 18 hours.[2]

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Recrystallize the resulting orange powder from dichloromethane to obtain the pure product.[2]

Protocol 2: Palladium-Catalyzed Substitution with Isocyanides

This protocol is for the synthesis of isocyanide-substituted manganese carbonyl complexes.

  • Reaction Setup: To a solution of Mn(CO)₅Br in a suitable solvent (e.g., toluene), add the isocyanide ligand (CNR) and a catalytic amount of PdO.

  • Reaction Conditions: The reaction typically proceeds rapidly.[7] Monitor the reaction by IR spectroscopy for the disappearance of the Mn(CO)₅Br CO stretching bands and the appearance of new bands for the substituted product.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Quantitative Data

Ligand (L)ProductSolventTemp (°C)Time (h)Yield (%)Reference
2,2'-bipyridine (bpy)fac-[Mn(CO)₃(bpy)Br]DichloromethaneRT1880[2]
1,10-phenanthroline (phen)fac-[Mn(CO)₃(phen)Br]DichloromethaneRT1853[2]
4,5-diazafluoren-9-one (dafo)fac-[Mn(CO)₃(dafo)Br]DichloromethaneRT18-[2]
pyrazino[2,3-f][7][8]-phenanthroline (pyzphen)fac-[Mn(CO)₃(pyzphen)Br]DichloromethaneRT1880[2]

Visualizations

Experimental Workflow for Ligand Substitution

experimental_workflow reagents Reactants: Mn(CO)5Br Ligand (L) reaction Reaction: Solvent, Temperature, Time reagents->reaction workup Work-up: Solvent Removal reaction->workup purification Purification: Chromatography or Recrystallization workup->purification product Product: [Mn(CO)x(L)yBr] purification->product

Caption: General experimental workflow for ligand substitution on Mn(CO)₅Br.

Logical Relationship of Reaction Parameters

reaction_parameters cluster_inputs Input Parameters cluster_outputs Reaction Outcomes Ligand Ligand (Sterics, Electronics) Yield Product Yield Ligand->Yield Purity Product Purity Ligand->Purity Selectivity Selectivity (Mono- vs. Di-substitution) Ligand->Selectivity Temp Temperature Temp->Yield Temp->Purity Time Reaction Time Time->Yield Time->Purity Solvent Solvent Solvent->Yield Solvent->Purity

References

identifying side products in reactions involving bromopentacarbonylmanganese

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with bromopentacarbonylmanganese, Mn(CO)₅Br.

Troubleshooting Guide

Issue: Formation of Unexpected Organic Side Products

Question: My reaction with an ω-bromoacyl chloride and a pentacarbonylmanganate salt yielded unexpected organic products like ketene (B1206846) or ethylene (B1197577) instead of the desired acylmanganese complex. What could be the cause?

Answer: The formation of certain organic side products is highly dependent on the structure of the starting acyl chloride and the reaction conditions.

  • Ketene Formation: In reactions involving 2-bromoacetyl halides, the rapid elimination of Mn(CO)₅Br and a halide ion can occur, leading to the near-quantitative formation of ketene.[1] This is a known synthetic route to ketenes.

  • Alkene Formation: For longer chain ω-bromoacylmanganese complexes, thermal decomposition can lead to the formation of alkenes. For example, the complex derived from 3-bromopropionyl chloride produces ethylene upon mild heating.[1] The n=2 and n=3 ω-bromoacylmanganese complexes also yield the corresponding 1-alkene as the major organic product upon heating in THF solution.[1]

Troubleshooting Steps:

  • Control Reaction Temperature: Avoid high temperatures during the reaction and workup, as this can promote the thermal decomposition of the bromoacylmanganese complexes.

  • Solvent Selection: The choice of solvent can influence the reaction pathway. Reactions in tetrahydrofuran (B95107) (THF) may proceed more rapidly and at lower temperatures than in chloroform.[1] Consider optimizing the solvent for your specific substrate.

  • Structural Considerations: Be aware that for certain substrates, such as 2-bromoacetyl halides, the formation of side products like ketene is the primary reaction pathway.

Issue: Low Yield of the Desired Product

Question: The yield of my target manganese complex is consistently low. What are the potential reasons?

Answer: Low yields can result from several factors, including the purity of the starting materials, reaction conditions, and the inherent stability of the product.

  • Purity of Mn(CO)₅Br: this compound(I) is sensitive to air and moisture, which can lead to decomposition.[2] Ensure the reagent is pure and handled under an inert atmosphere.

  • Reaction Stoichiometry: Carefully control the stoichiometry of the reactants.

  • Side Reactions: As discussed above, the formation of side products will directly impact the yield of the desired complex.

  • Product Instability: The desired product itself may be unstable under the reaction or workup conditions.

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly purchased or properly stored Mn(CO)₅Br.

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and solvent to find the optimal conditions for your specific reaction.

  • Inert Atmosphere: Ensure all manipulations are carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the common side products observed in reactions of ω-bromoacyl chlorides with pentacarbonylmanganate salts?

A1: The primary side products depend on the chain length of the acyl chloride. For 2-bromoacetyl halides, ketene is the main product.[1] For longer chain ω-bromoacyl complexes, thermal decomposition can lead to the formation of alkenes such as ethylene.[1]

Q2: How does the solvent affect the outcome of these reactions?

A2: The solvent can significantly influence the reaction rate and product distribution. For instance, the decomposition of the bromoacylmanganese complex derived from 3-bromopropionyl chloride is more rapid in THF than in chloroform.[1] THF may stabilize certain reactive intermediates, altering the reaction pathway.[1]

Q3: What analytical techniques are suitable for identifying side products in these reactions?

A3: A combination of spectroscopic and chromatographic techniques is recommended. These include:

  • Infrared (IR) Spectroscopy: To identify carbonyl stretching frequencies of manganese complexes and organic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for characterizing the structure of organic products.

  • Gas Chromatography (GC): Useful for identifying volatile organic side products like ethylene.[1]

  • Thin Layer Chromatography (TLC): Can be used to separate and identify manganese-containing species.[1]

Data Presentation

Table 1: Summary of Products from the Reaction of ω-Bromoacyl Chlorides with Mn(CO)₅⁻ [1]

ω-Bromoacyl Chloride (Br-(CH₂)ₙ-COCl)SolventTemperatureMajor Organic Product(s)Major Manganese Product
n = 0 (2-Bromoacetyl chloride)--KeteneMn(CO)₅Br
n = 1 (3-Bromopropionyl chloride)CDCl₃75°CEthyleneMn(CO)₅Br
n = 1 (3-Bromopropionyl chloride)THF60°CEthyleneMn(CO)₅Br
n = 2 (4-Bromobutyryl chloride)THFHeat1-PropeneMn(CO)₅Br
n = 3 (5-Bromovaleryl chloride)THFHeat1-ButeneMn(CO)₅Br

Experimental Protocols

General Protocol for the Reaction of an Acyl Halide with Sodium Pentacarbonylmanganate

This is a general guideline and may require optimization for specific substrates.

  • Preparation of Sodium Pentacarbonylmanganate: A solution of sodium pentacarbonylmanganate is typically prepared in situ by the reduction of dimanganese decacarbonyl with a sodium amalgam in a suitable solvent like THF under an inert atmosphere.

  • Reaction with Acyl Halide: The acyl halide is added dropwise to the solution of sodium pentacarbonylmanganate at a controlled temperature (often low, e.g., 0°C or -78°C) under an inert atmosphere.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC or IR spectroscopy.

  • Workup: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then extracted with a suitable organic solvent, and the product is purified by techniques such as crystallization or chromatography.

Protocol for Product Analysis

  • Sample Preparation: A small aliquot of the crude reaction mixture is taken and dissolved in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to identify the organic products.

  • IR Spectroscopy: Obtain an IR spectrum of the crude product to identify the characteristic C≡O stretching frequencies of the manganese carbonyl complexes.

  • Gas Chromatography: The headspace of the reaction vessel can be sampled to analyze for volatile organic compounds.

Visualizations

Side_Product_Identification_Workflow start Reaction of This compound analysis Analyze Crude Reaction Mixture (NMR, IR, GC, TLC) start->analysis expected_product Expected Product Observed? analysis->expected_product yes Yes expected_product->yes Yes no No expected_product->no No unexpected_signals Unexpected Signals/ Spots Observed? yes->unexpected_signals troubleshoot Troubleshoot Reaction Conditions (Temperature, Solvent, Purity) no->troubleshoot characterize Isolate and Characterize Unexpected Products unexpected_signals->characterize Yes end Reaction Optimized/ Side Products Identified unexpected_signals->end No troubleshoot->start characterize->end

Caption: Workflow for identifying and troubleshooting side products.

Reaction_Pathway_Logic start Reactants: ω-Bromoacyl Chloride + Mn(CO)₅⁻ pathway_choice Reaction Conditions (Substrate Structure, Temp, Solvent) start->pathway_choice acyl_complex Desired Product: ω-Bromoacylmanganese Complex pathway_choice->acyl_complex Favorable Conditions side_products Side Products: - Ketene (for n=0) - Alkenes (upon heating) pathway_choice->side_products Harsh Conditions or Specific Substrates

Caption: Logical relationship between reaction conditions and product formation.

References

Technical Support Center: Handling Air- and Moisture-Sensitive Mn(CO)₅Br

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling of the air- and moisture-sensitive compound, bromopentacarbonylmanganese(I) (Mn(CO)₅Br). Adherence to these techniques is critical for experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: How sensitive is Mn(CO)₅Br to air and moisture?

A1: Mn(CO)₅Br is an organometallic compound that is sensitive to both oxygen and water.[1][2] Exposure to air can lead to oxidation and decomposition, compromising the integrity of the compound and affecting reaction outcomes. Many organometallic compounds, particularly metal carbonyls, are known to be air-sensitive.[3][4] Therefore, it is crucial to handle Mn(CO)₅Br under an inert atmosphere, such as nitrogen or argon.[1][5]

Q2: What is the primary method for handling Mn(CO)₅Br in the laboratory?

A2: The two primary methods for handling air- and moisture-sensitive compounds like Mn(CO)₅Br are using a Schlenk line or a glovebox.[6][7][8][9][10] A Schlenk line allows for the manipulation of the compound in glassware that can be evacuated and backfilled with an inert gas.[7][9] A glovebox provides a sealed environment with a continuously purified inert atmosphere, which is ideal for handling solids and performing more complex manipulations.[4][8]

Q3: Can I handle Mn(CO)₅Br on the benchtop, even for a short period?

A3: It is strongly advised against handling Mn(CO)₅Br on an open benchtop. Even brief exposure to the atmosphere can lead to decomposition. For any transfer or manipulation, standard inert atmosphere techniques must be employed to prevent degradation of the compound.[1]

Q4: What are the signs of decomposition for Mn(CO)₅Br?

A4: While specific visual cues for Mn(CO)₅Br decomposition can vary, general signs of degradation in air-sensitive metal carbonyls include a change in color or the formation of insoluble material. For instance, the appearance of a brownish or black solid could indicate the formation of manganese oxides.[11] If your compound appears discolored or heterogeneous, it is likely compromised.

Q5: Is Mn(CO)₅Br sensitive to light?

A5: Yes, Mn(CO)₅Br is known to be light-sensitive. Exposure to light can cause the dissociation of carbon monoxide (CO) ligands, which can lead to undesired side reactions or decomposition of the complex.[12][13] It is recommended to store the compound in a dark container and to protect reaction vessels from direct light, for example, by wrapping them in aluminum foil.

Troubleshooting Guide

Q1: My reaction with Mn(CO)₅Br failed to proceed as expected. What are the likely causes related to handling?

A1: If your reaction has failed, consider the following possibilities related to the handling of Mn(CO)₅Br:

  • Compound Decomposition: The most common reason for reaction failure with air-sensitive reagents is their degradation due to inadvertent exposure to air or moisture.[14][15] Ensure that your inert atmosphere techniques are rigorous.

  • Solvent Purity: The solvent used in the reaction must be thoroughly deoxygenated and dried. Dissolved oxygen or trace amounts of water in the solvent can react with Mn(CO)₅Br.[8][14] It is recommended to degas solvents by methods such as freeze-pump-thaw cycles or by sparging with an inert gas.[5][8]

  • Improper Glassware Preparation: All glassware must be rigorously dried before use, typically by flame-drying under vacuum or oven-drying.[16][17] Any adsorbed moisture on the glassware surface can be detrimental.

Q2: I observed a color change in my solid Mn(CO)₅Br upon opening the container inside the glovebox. What should I do?

A2: A color change likely indicates some level of decomposition. This could be due to a slow leak in the original packaging or minor exposure during previous handling. If the discoloration is minimal and confined to the surface, the bulk of the material may still be viable. However, for reactions sensitive to impurities, it is best to use a fresh, pure sample.

Q3: My solution of Mn(CO)₅Br in an inert solvent changed color during the experiment. What does this signify?

A3: A color change in solution suggests a reaction is occurring. This could be the desired reaction, but it could also indicate decomposition or a reaction with impurities. If the color change is unexpected, it could be due to:

  • A leak in the reaction setup: Check all joints and septa for proper sealing.

  • Contaminated solvent or reagents: Ensure all other components of the reaction mixture are pure and were handled under inert conditions.

  • Light-induced decomposition: If the reaction is sensitive to light, ensure the flask is adequately shielded.[12]

Q4: I am having trouble transferring solid Mn(CO)₅Br from its storage bottle to my reaction flask without exposing it to air. What is the best technique?

A4: For transferring solids, a glovebox is the most reliable method as it allows for direct manipulation in an inert environment.[4][8] If a glovebox is not available, you can perform the transfer on a Schlenk line using a positive pressure of inert gas to protect the solid from the atmosphere during the brief transfer period. This is often done in a "flushing" or "counterflow" manner.[7]

Data Presentation

Table 1: Stability of Mn(CO)₅Br Under Various Conditions

ConditionStabilityRecommended Handling
Solid under Inert Atmosphere (N₂ or Ar) Stable for extended periods when pure.Store in a sealed, airtight container, preferably in a glovebox or desiccator filled with inert gas.[8]
Solid exposed to Air Unstable. Rapidly decomposes upon exposure to oxygen and moisture.Avoid any exposure to the atmosphere. Handle exclusively using Schlenk line or glovebox techniques.[1][2]
Solution in Dry, Degassed Solvent Moderately stable, but depends on the solvent and temperature.Prepare solutions fresh before use. Maintain a positive pressure of inert gas over the solution at all times.[3]
Exposure to Light Unstable. Prone to photolytic decarbonylation.Protect from light by storing in amber vials or wrapping glassware with aluminum foil.[12]

Experimental Protocols

Protocol: Transfer of Solid Mn(CO)₅Br using a Schlenk Line

This protocol outlines the steps for safely transferring solid Mn(CO)₅Br from a storage container to a Schlenk flask under an inert atmosphere.

Materials:

  • Mn(CO)₅Br in a sealed container

  • Schlenk flask with a sidearm and stopcock

  • Spatula

  • Septum

  • Schlenk line with a dual vacuum/inert gas manifold

  • Heat gun

Procedure:

  • Prepare the Glassware: Ensure the Schlenk flask and spatula are clean and dry. Assemble the flask, attach it to the Schlenk line, and flame-dry the entire apparatus under vacuum using a heat gun to remove any adsorbed moisture.[16] Allow the flask to cool to room temperature under vacuum.

  • Establish Inert Atmosphere: Backfill the cooled Schlenk flask with a positive pressure of dry, inert gas (e.g., nitrogen or argon).[5] The positive pressure should be sufficient to produce a steady stream of bubbles from the bubbler on the Schlenk line.[18]

  • Prepare for Transfer: Briefly move the storage container of Mn(CO)₅Br to the vicinity of the Schlenk flask. Loosen the cap of the storage container but do not remove it completely.

  • Counterflow Transfer: Momentarily remove the septum from the Schlenk flask while maintaining a strong positive outflow of inert gas from the neck of the flask. This outflow prevents air from entering.

  • Weigh and Add the Solid: Quickly and carefully, use the pre-dried spatula to transfer the desired amount of Mn(CO)₅Br from its container into the Schlenk flask.

  • Reseal the Flask: Immediately reseal the Schlenk flask with the septum.

  • Purge the Headspace: To ensure any minor amount of air introduced during the transfer is removed, perform three cycles of evacuating the headspace of the flask and backfilling with inert gas.[5][7] Be careful not to pull the solid material into the Schlenk line during evacuation.

  • Final State: The Mn(CO)₅Br is now in the Schlenk flask under a positive pressure of inert gas, ready for the next step of the experiment.

Visualizations

Schlenk_Line_Transfer cluster_setup Preparation cluster_transfer Solid Transfer cluster_purge Final Purge A Assemble and Flame-Dry Schlenk Flask Under Vacuum B Cool Flask to Room Temperature A->B C Backfill Flask with Inert Gas (Positive Pressure) B->C D Briefly Remove Septum (under Inert Gas Flow) C->D Proceed to Transfer E Quickly Add Mn(CO)5Br Solid D->E F Reseal Flask with Septum E->F G Evacuate Headspace F->G Purge Headspace H Backfill with Inert Gas G->H I Repeat 3x H->I J Ready for Reaction I->J

Caption: Workflow for transferring solid Mn(CO)₅Br using a Schlenk line.

Troubleshooting_Flowchart Start Experiment with Mn(CO)5Br Gives Unexpected Results Q1 Is the solid Mn(CO)5Br visibly discolored? Start->Q1 A1_Yes Compound likely decomposed. Use a fresh batch. Q1->A1_Yes Yes Q2 Was all glassware rigorously dried? Q1->Q2 No End Review reaction stoichiometry, temperature, and other parameters. A1_Yes->End A1_No Compound appears pure. A2_No Residual moisture is a likely issue. Repeat with properly dried glassware. Q2->A2_No No Q3 Was the solvent dry and deoxygenated? Q2->Q3 Yes A2_No->End A2_Yes Glassware was properly prepared. A3_No Solvent impurities are a likely cause. Use freshly purified solvent. Q3->A3_No No Q4 Was the reaction protected from light? Q3->Q4 Yes A3_No->End A3_Yes Solvent was pure. A4_No Photodecomposition may have occurred. Repeat with light protection. Q4->A4_No No Q4->End Yes A4_No->End A4_Yes Other factors are more likely.

References

Technical Support Center: Scaling Up the Synthesis of Bromopentacarbonylmanganese(I)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of bromopentacarbonylmanganese(I) (BrMn(CO)5). This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on scaling up this important organometallic synthesis. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the standard laboratory-scale synthesis of this compound(I)?

A1: The most common and well-established method for synthesizing this compound(I) is through the direct bromination of dimanganese decacarbonyl (Mn2(CO)10). The balanced chemical equation for this reaction is:

Mn2(CO)10 + Br2 → 2 BrMn(CO)5[1]

This reaction is typically performed in an inert solvent under an inert atmosphere to prevent the degradation of the metal carbonyl complexes.

Q2: What are the primary hazards associated with the synthesis of this compound(I)?

A2: The synthesis involves several significant hazards that require strict safety protocols:

  • Toxicity of Metal Carbonyls: Metal carbonyls, including the starting material and product, are toxic if inhaled, ingested, or absorbed through the skin. This is partly due to their ability to release carbon monoxide.[2]

  • Toxicity of Bromine: Bromine is a corrosive and highly toxic substance that can cause severe burns upon contact and is harmful if inhaled.

  • Exothermic Reaction: The reaction between dimanganese decacarbonyl and bromine can be exothermic. Without proper temperature control, this can lead to a runaway reaction, especially at a larger scale.

  • Air and Moisture Sensitivity: The organometallic compounds involved are sensitive to air and moisture, which can lead to decomposition and the formation of impurities.[3]

Q3: What are the key considerations when scaling up this synthesis?

A3: Scaling up the synthesis of this compound(I) requires careful consideration of the following factors:

  • Heat Management: The exothermic nature of the reaction necessitates an efficient cooling system to maintain a stable temperature and prevent thermal runaway.[4] Localized hot spots can occur with inefficient mixing in larger reactors.

  • Reagent Addition: The rate of bromine addition is critical. Slow and controlled addition is necessary to manage the heat generated.[4]

  • Inert Atmosphere: Maintaining a strictly inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the decomposition of the product and starting material.

  • Solvent Selection: The choice of solvent is important for solubility of the reactants and for heat transfer.

  • Purification: Purification of larger quantities of the product may require different techniques than those used on a small scale.

Q4: How is this compound(I) purified, especially at a larger scale?

A4: Purification can be achieved through recrystallization or sublimation.[5][6][7]

  • Recrystallization: This involves dissolving the crude product in a suitable solvent and allowing it to crystallize upon cooling. The choice of solvent is critical to ensure high recovery of the purified product.

  • Sublimation: This technique is effective for purifying solids that have a significant vapor pressure below their melting point.[6][7] Sublimation can yield a very pure product but may be less practical for very large quantities.

Experimental Protocols

Gram-Scale Synthesis of this compound(I)

This protocol is adapted for a gram-scale synthesis and emphasizes safety and control.

Materials and Equipment:

  • Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas inlet/outlet.

  • Inert atmosphere (Nitrogen or Argon).

  • Cooling bath (e.g., ice-water or a cryocooler).

  • Dimanganese decacarbonyl (Mn2(CO)10).

  • Bromine (Br2).

  • Anhydrous inert solvent (e.g., hexane (B92381) or dichloromethane).

Procedure:

  • Preparation: Assemble and flame-dry the glassware under vacuum, then backfill with an inert gas.

  • Dissolution of Starting Material: In the reaction flask, dissolve dimanganese decacarbonyl in the anhydrous solvent under a positive pressure of inert gas.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C) using the cooling bath.

  • Preparation of Bromine Solution: In the dropping funnel, prepare a solution of bromine in the same anhydrous solvent.

  • Slow Addition of Bromine: Add the bromine solution dropwise to the stirred solution of dimanganese decacarbonyl over a period of several hours. Crucially, monitor the internal temperature throughout the addition and adjust the addition rate to maintain a stable temperature.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional period to ensure the reaction goes to completion.

  • Work-up: The work-up procedure will depend on the solvent used. Typically, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by sublimation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.- Ensure the bromine is added slowly and the reaction is stirred for a sufficient time after addition. - Monitor the reaction by IR spectroscopy to check for the disappearance of the starting material's carbonyl bands.
Decomposition of product or starting material.- Ensure a strictly inert and anhydrous atmosphere is maintained throughout the reaction and work-up. - Use freshly purified solvents and reagents.
Loss of product during work-up and purification.- Optimize the recrystallization solvent system to maximize recovery. - If using sublimation, ensure the apparatus is properly sealed to prevent loss of product.
Product is Impure (e.g., contains unreacted Mn2(CO)10) Insufficient amount of bromine added.- Use a slight excess of bromine to ensure complete conversion of the starting material.
Inefficient mixing.- Ensure vigorous stirring throughout the reaction, especially in larger reactors, to ensure homogeneity.
Formation of an Oily or Difficult-to-Handle Product Presence of impurities.- Ensure all glassware is scrupulously clean and dry. - Purify the starting materials if their purity is questionable.
Inappropriate work-up procedure.- Try different work-up procedures, such as precipitation of the product by adding a non-solvent.
Uncontrolled Temperature Increase (Exotherm) Bromine addition is too fast.- Immediately stop the addition of bromine. - Increase the cooling capacity. - For future runs, significantly reduce the rate of bromine addition.[4]
Inadequate cooling.- Ensure the cooling bath is at the correct temperature and has sufficient capacity for the scale of the reaction. - For larger scales, consider using a more efficient cooling system like a cryocooler.

Data Presentation

Table 1: Physical and Spectroscopic Properties of this compound(I)

PropertyValue
Chemical Formula C5BrMnO5[2]
Molar Mass 274.89 g/mol [2]
Appearance Bright orange solid[1]
Storage Temperature 2-8 °C[2]
Infrared (IR) Spectroscopy (in DMSO) A1 mode: ~2000-2050 cm⁻¹ E modes: ~1900-2000 cm⁻¹[8]
Infrared (IR) Spectroscopy (ATR) ~2081, 2035, and 1985 cm⁻¹[3]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Scaling Up BrMn(CO)5 Synthesis prep Preparation of Glassware and Inert Atmosphere dissolve Dissolve Mn2(CO)10 in Anhydrous Solvent prep->dissolve cool Cool Reaction Mixture to 0 °C dissolve->cool addition Slow, Controlled Addition of Bromine Solution cool->addition br2_prep Prepare Bromine Solution br2_prep->addition react Stir to Complete Reaction addition->react workup Solvent Removal Under Reduced Pressure react->workup purify Purification by Recrystallization or Sublimation workup->purify product Pure BrMn(CO)5 purify->product

Caption: A flowchart illustrating the key steps in the scaled-up synthesis of this compound(I).

Troubleshooting Logic

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Check for Incomplete Reaction (e.g., via IR) start->check_reaction check_decomposition Assess Potential for Decomposition start->check_decomposition check_workup Evaluate Work-up and Purification Losses start->check_workup incomplete Incomplete Reaction check_reaction->incomplete decomposition Decomposition check_decomposition->decomposition loss Product Loss check_workup->loss solution_incomplete Increase reaction time or use slight excess of Bromine incomplete->solution_incomplete solution_decomposition Ensure strict inert and anhydrous conditions decomposition->solution_decomposition solution_loss Optimize purification method (e.g., solvent choice for recrystallization) loss->solution_loss

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Properties of Bromopentacarbonylmanganese(I) and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for bromopentacarbonylmanganese(I), [Mn(CO)₅Br], and its derivatives. The substitution of carbonyl (CO) ligands in [Mn(CO)₅Br] with various other ligands (L) leads to the formation of a diverse range of manganese carbonyl complexes, including the notable fac-[Mn(CO)₃(α-diimine)Br] derivatives. These compounds are of significant interest, particularly in the development of photoactivatable CO-releasing molecules (PhotoCORMs) for therapeutic applications.

The spectroscopic signatures of these complexes, primarily obtained through infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are crucial for their characterization and for understanding their electronic and structural properties. This guide summarizes key spectroscopic data in a comparative format, details the experimental protocols for data acquisition, and illustrates the structural relationships between the parent compound and its derivatives.

Spectroscopic Data Comparison

The substitution of CO ligands, which are strong π-acceptors, with less π-accepting ligands generally leads to a decrease in the frequency of the remaining CO stretching vibrations (ν(CO)) in the IR spectrum. This is due to increased electron density on the manganese center, which results in stronger Mn-CO back-bonding and a weakening of the C-O bond.

Infrared (IR) Spectroscopy

The number and position of the ν(CO) bands in the IR spectrum are indicative of the geometry and electronic environment of the manganese carbonyl complex. For instance, [Mn(CO)₅Br] exhibits a characteristic pattern for a C₄ᵥ symmetry, while its fac-tricarbonyl derivatives show a pattern typical for C₂ᵥ or Cₛ symmetry.

CompoundSolventν(CO) (cm⁻¹)Reference(s)
[Mn(CO)₅Br]DMSO2083, 2046, 2004[1]
fac-[Mn(CO)₃(bpy)Br]Dichloromethane2029, 1944, 1927
fac-[Mn(CO)₃(phen)Br]Dichloromethane2030, 1943, 1928
fac-[Mn(CO)₃(4,4'-di-tBu-bpy)Br]Dichloromethane2024, 1934, 1918[1]
fac-[Mn(CO)₃(4,4'-bis(CF₃)-bpy)Br]Dichloromethane2043, 1968, 1950[1]
mer,trans-[Mn(CO)₃(CNC₆H₃Me₂-2,6)₂Br]Dichloromethane2038, 1958, 1908[2]
cis-[Mn(CO)₄(CNR)Br]THFData varies with R group[2]

Note: bpy = 2,2'-bipyridine (B1663995); phen = 1,10-phenanthroline; CNR = isocyanide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundSolvent¹³C NMR δ(CO) (ppm)Reference(s)
[Mn(CO)₅Br]CDCl₃~207, ~212
Substituted Derivatives-Data not readily available in a comparative table

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques.

Infrared (IR) Spectroscopy
  • Instrumentation : A Perkin-Elmer Spectrum-One FT-IR spectrometer or a similar instrument is typically used.

  • Sample Preparation : Samples are prepared by dissolving the complex in a suitable solvent (e.g., dichloromethane, DMSO, THF) to a concentration of approximately 1-5 mg/mL.

  • Data Acquisition : Spectra are recorded in the range of 4000-400 cm⁻¹, with particular attention to the 2200-1800 cm⁻¹ region where the carbonyl stretching vibrations are observed. A background spectrum of the pure solvent is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A Bruker Avance spectrometer (or equivalent) operating at a frequency of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR is commonly employed.

  • Sample Preparation : Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.

  • Data Acquisition : Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (B1202638) (TMS).

Synthesis of this compound Derivatives

The derivatives of [Mn(CO)₅Br] are typically synthesized by the substitution of one or more CO ligands with a donor ligand (L).[3]

G MnCO5Br [Mn(CO)₅Br] MnCO4LBr cis-[Mn(CO)₄LBr] MnCO5Br->MnCO4LBr + L - CO MnCO3NNBr fac-[Mn(CO)₃(N^N)Br] MnCO5Br->MnCO3NNBr + N^N - 2CO MnCO3L2Br fac/mer-[Mn(CO)₃L₂Br] MnCO4LBr->MnCO3L2Br + L - CO

Caption: Synthetic pathways to this compound(I) derivatives.

The reaction of [Mn(CO)₅Br] with monodentate ligands (L) such as phosphines or isocyanides can lead to the formation of cis-[Mn(CO)₄LBr] and subsequently fac- or mer-[Mn(CO)₃L₂Br] complexes.[2] Bidentate ligands (N^N), such as 2,2'-bipyridine or 1,10-phenanthroline, typically replace two CO ligands to form fac-[Mn(CO)₃(N^N)Br] derivatives.[1]

Logical Relationship of Spectroscopic Data

The electronic properties of the substituent ligands directly influence the observed spectroscopic data. This relationship can be visualized as a logical flow.

G substituent Ligand (L) Properties (e.g., π-acceptor strength) metal_ed Electron Density at Manganese Center substituent->metal_ed influences backbonding Mn-CO π-Backbonding metal_ed->backbonding determines nmr_shift ¹³C NMR δ(CO) Chemical Shift metal_ed->nmr_shift directly proportional co_bond C-O Bond Strength backbonding->co_bond affects ir_shift IR ν(CO) Frequency co_bond->ir_shift inversely proportional

Caption: Influence of ligand properties on spectroscopic data.

References

A Comparative Guide to the Reactivity of Mn(CO)₅Br and Mn(CO)₅Cl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, understanding the subtle differences in reactivity between similar organometallic precursors is paramount for reaction optimization and catalyst design. This guide provides an objective comparison of the reactivity of two common manganese(I) carbonyl halides, Bromopentacarbonylmanganese(I) (Mn(CO)₅Br) and Chloropentacarbonylmanganese(I) (Mn(CO)₅Cl), supported by experimental data.

Executive Summary

Both Mn(CO)₅Br and Mn(CO)₅Cl are versatile precursors for the synthesis of a wide range of manganese complexes. Their primary mode of reaction is ligand substitution, which typically proceeds through a dissociative mechanism involving the initial loss of a carbonyl (CO) ligand. While structurally very similar, the nature of the halide ligand (Br vs. Cl) imparts subtle yet significant differences in their reactivity. Experimental evidence suggests that Mn(CO)₅Cl is generally more labile and reactive towards substitution than Mn(CO)₅Br. This is attributed to the greater electron-withdrawing ability of chlorine, which influences the strength of the manganese-carbonyl bonds.

Reactivity Comparison: Quantitative Data

Kinetic studies on the substitution of a CO ligand in Mn(CO)₅X (where X = Cl, Br) by various incoming ligands provide the most direct evidence for their relative reactivities. The following table summarizes key kinetic and activation parameters for the reaction with bidentate diimine ligands, showcasing the faster reaction rates and lower activation enthalpy for the chloro complex.

ParameterMn(CO)₅ClMn(CO)₅Br
Rate Constant (k₁) at 25°CFasterSlower
Activation Enthalpy (ΔH‡) LowerHigher
Activation Entropy (ΔS‡) Positive and similar for bothPositive and similar for both

Note: The positive and similar activation entropies for both complexes are consistent with a dissociative mechanism, as the rate-determining step involves an increase in disorder upon dissociation of a CO ligand.

Experimental Protocols

The comparative kinetic data are typically obtained through spectrophotometric monitoring of the substitution reaction. A representative experimental protocol is outlined below:

Objective: To determine the rate constants for the substitution of a CO ligand in Mn(CO)₅Br and Mn(CO)₅Cl by a bidentate diimine ligand (e.g., 2,2'-bipyridine).

Materials:

  • Mn(CO)₅Br

  • Mn(CO)₅Cl

  • 2,2'-bipyridine (or other suitable diimine ligand)

  • Anhydrous, inert solvent (e.g., toluene (B28343) or cyclohexane)

  • Schlenk line or glovebox for manipulations under inert atmosphere

  • UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

  • Preparation of Reactant Solutions:

    • Under an inert atmosphere (e.g., nitrogen or argon), prepare stock solutions of known concentrations of Mn(CO)₅Br, Mn(CO)₅Cl, and the diimine ligand in the chosen solvent.

  • Kinetic Measurements:

    • Equilibrate the spectrophotometer cell holder to the desired temperature (e.g., 25°C).

    • In a cuvette, mix the solution of the manganese complex with a large excess of the diimine ligand solution to ensure pseudo-first-order conditions.

    • Immediately start monitoring the change in absorbance at a wavelength corresponding to the maximum absorbance of the product, fac-[Mn(CO)₃(diimine)X].

    • Record the absorbance data as a function of time until the reaction is complete.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to a single exponential function.

    • The second-order rate constant (k) can be calculated from k_obs if the reaction is not strictly first-order.

    • Repeat the experiment at different temperatures to determine the activation parameters (ΔH‡ and ΔS‡) using the Eyring equation.

Reaction Mechanism and Visualization

The substitution reactions of Mn(CO)₅Br and Mn(CO)₅Cl predominantly follow a dissociative (D) mechanism. This pathway involves a slow, rate-determining step where a CO ligand dissociates from the manganese center, forming a five-coordinate intermediate. This intermediate then rapidly reacts with the incoming ligand to form the final product.

Dissociative_Mechanism Dissociative Substitution Mechanism for Mn(CO)₅X Reactant Mn(CO)₅X Intermediate [Mn(CO)₄X] Reactant->Intermediate - CO (slow, rate-determining) Intermediate->Reactant + CO Product Mn(CO)₄(L)X Intermediate->Product + L (fast) CO_out CO L_in L

Caption: Dissociative substitution at a manganese center.

The logical workflow for a comparative reactivity study can be visualized as follows:

Experimental_Workflow Experimental Workflow for Reactivity Comparison Start Start: Define Reaction Conditions (Solvent, Temperature, Ligand) Prep_MnCl Prepare Mn(CO)₅Cl Solution Start->Prep_MnCl Prep_MnBr Prepare Mn(CO)₅Br Solution Start->Prep_MnBr Run_Kinetics_Cl Run Kinetic Experiment with Mn(CO)₅Cl Prep_MnCl->Run_Kinetics_Cl Run_Kinetics_Br Run Kinetic Experiment with Mn(CO)₅Br Prep_MnBr->Run_Kinetics_Br Analyze_Cl Analyze Data for Mn(CO)₅Cl (Rate Constant, Activation Parameters) Run_Kinetics_Cl->Analyze_Cl Analyze_Br Analyze Data for Mn(CO)₅Br (Rate Constant, Activation Parameters) Run_Kinetics_Br->Analyze_Br Compare Compare Reactivity (k_Cl vs k_Br, ΔH‡_Cl vs ΔH‡_Br) Analyze_Cl->Compare Analyze_Br->Compare Conclusion Conclusion on Relative Reactivity Compare->Conclusion

Caption: Workflow for comparing Mn(CO)₅Cl and Mn(CO)₅Br reactivity.

Conclusion

The available experimental data consistently indicate that Mn(CO)₅Cl is more reactive towards ligand substitution than Mn(CO)₅Br. This difference is primarily driven by electronic effects, where the more electronegative chlorine atom enhances the lability of the cis-carbonyl ligands. For researchers developing new catalytic systems or synthetic methodologies, the choice between these two precursors can be critical. Mn(CO)₅Cl may be preferred for reactions requiring milder conditions or faster rates, while the greater stability of Mn(CO)₅Br might be advantageous for reactions conducted at higher temperatures or for longer durations.

A Comparative Guide to Alternative Reagents for Bromopentacarbonylmanganese in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of catalysis is continually evolving, with a significant shift towards the use of earth-abundant, less toxic, and cost-effective metals. While bromopentacarbonylmanganese ([Mn(CO)₅Br]) has been a valuable precursor and catalyst in various organic transformations, a new generation of manganese-based catalysts offers superior performance, stability, and broader applicability. This guide provides an objective comparison of prominent alternatives to [Mn(CO)₅Br], supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the optimal catalyst for your research and development needs.

Key Alternatives to this compound

Several classes of manganese complexes have emerged as highly effective alternatives to the traditional this compound. These include:

  • Manganese Pincer Complexes: These complexes, featuring a central manganese atom coordinated to a tridentate ligand, exhibit exceptional stability and catalytic activity in a wide range of reactions, including hydrogenation, dehydrogenation, and alkylation.[1][2][3][4][5][6][7]

  • Modified Manganese Carbonyl Complexes: By replacing the bromide and one or more carbonyl ligands in [Mn(CO)₅Br] with other ligands, such as bipyridines or N-heterocyclic carbenes (NHCs), catalysts with tailored electronic and steric properties can be synthesized for specific applications like CO₂ reduction.[8][9][10][11][12][13][14][15]

  • Other Manganese(I) and (II) Complexes: A variety of other manganese complexes, including those with α-diimine (DAB) ligands and cyanide-bridged dimanganese structures, have also demonstrated significant catalytic potential.[3][9][16][17]

Performance Comparison in Catalytic Applications

The following sections provide a comparative overview of the performance of these alternative manganese catalysts in key catalytic transformations.

Hydrogenation of Carbonyl Compounds

Manganese pincer complexes have proven to be highly robust and efficient catalysts for the hydrogenation of ketones, aldehydes, and esters, often outperforming systems based on [Mn(CO)₅Br].

Table 1: Comparison of Manganese Catalysts in the Hydrogenation of Acetophenone

CatalystCatalyst Loading (mol%)BaseTemp. (°C)Time (h)Conversion (%)TONTOF (h⁻¹)Reference
Mn(I)-CNP Pincer Complex 0.005 - 0.2KHBEt₃801 - 24>99up to 200,000up to 41,000[3][18]
NN-Mn(I) Complex 0.005t-BuONa100249919,800825[19]
N^P^N-Mn(I) Complex 0.01K₂CO₃6516>99~10,000~625[6]

Experimental Protocol: General Procedure for Ketone Hydrogenation using a Mn(I)-CNP Pincer Complex [3]

  • A pre-dried Schlenk tube is charged with the Mn(I)-CNP pre-catalyst (0.005-0.2 mol%), the ketone substrate (1 mmol), and a suitable solvent (e.g., THF, 5 mL).

  • The tube is sealed, and the atmosphere is replaced with hydrogen gas (H₂) by three vacuum/H₂ cycles.

  • The activating agent, such as potassium triethylborohydride (KHBEt₃), is added.

  • The reaction mixture is stirred at the desired temperature (e.g., 80 °C) under a constant H₂ pressure (e.g., 30 bar).

  • Reaction progress is monitored by techniques such as ¹H NMR spectroscopy or gas chromatography.

  • Upon completion, the reaction is cooled to room temperature, the pressure is carefully released, and the product is isolated using standard work-up procedures.

Electrocatalytic CO₂ Reduction

Modified manganese carbonyl complexes, particularly those with bipyridine-based ligands, are highly effective electrocatalysts for the selective reduction of carbon dioxide (CO₂) to carbon monoxide (CO). These systems offer high turnover frequencies and Faradaic efficiencies at relatively low overpotentials.

Table 2: Performance of Manganese Carbonyl Complexes in Electrocatalytic CO₂ Reduction

CatalystOverpotential (V)Turnover Frequency (s⁻¹)Faradaic Yield (CO) (%)Dihydrogen Co-production (%)Reference
[Mn(bpy)(CO)₃]⁻ 0.18108~85<2[8]
[Mn(bpy-R)(CO)₃]⁻ Varies with ligandVaries with ligand--[10]
{[Mn(bpy)(CO)₃]₂(μ-CN)}⁺ ----[9]

Experimental Protocol: Cyclic Voltammetry for Electrocatalytic CO₂ Reduction [8]

  • Cyclic voltammetry experiments are performed in a three-electrode cell setup consisting of a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • The electrolyte solution is prepared by dissolving the manganese complex and a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile).

  • The solution is saturated with either N₂ or CO₂ gas.

  • Cyclic voltammograms are recorded by scanning the potential between defined limits and observing the catalytic current enhancement in the presence of CO₂.

  • Controlled potential electrolysis is conducted at a fixed potential to determine the Faradaic efficiency for CO production, with the gaseous products analyzed by gas chromatography.

Dehydrogenation of Methanol (B129727)

Structurally defined manganese pincer complexes have demonstrated remarkable activity and long-term stability in the dehydrogenation of aqueous methanol to produce hydrogen gas and carbon dioxide, a reaction of interest for a hydrogen-based economy.

Table 3: Comparison of Manganese Catalysts in Methanol Dehydrogenation

| Catalyst | Base | Temp. (°C) | TON | Stability | Reference | | --- | --- | --- | --- | --- | | Mn-PNP Pincer Complex | KOH | 92 | > 20,000 | Active after one month |[2] | | [Mn₂(CO)₁₀] | KOH | 92 | No measurable activity | - |[2] |

Experimental Protocol: Methanol Dehydrogenation using a Mn-PNP Pincer Catalyst [2]

  • The manganese pincer catalyst (e.g., 8.4 µmol) is dissolved in a mixture of methanol and water (9:1 v/v, 5 mL) in a reaction vessel.

  • An aqueous solution of potassium hydroxide (B78521) (8 M) is added as a base.

  • The reaction mixture is heated to 92 °C.

  • The volume of gas produced is measured using a gas burette, and the composition of the gas (H₂ and CO₂) is analyzed by gas chromatography.

  • Turnover numbers are calculated based on the moles of H₂ produced per mole of catalyst.

Mechanistic Insights and Signaling Pathways

Understanding the catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. Below are representations of proposed mechanisms for key catalytic processes.

CO2_Reduction_Pathway cluster_main Catalytic Cycle cluster_activation Pre-catalyst Activation cluster_protonation Alternative Pathways A [Mn(L)(CO)₃]⁻ B [Mn(L)(CO)₃(CO₂)]⁻ A->B +CO₂ C [Mn(L)(CO)₃(COOH)] B->C +H⁺ C->A -CO, -H₂O F [Mn(L)(CO)₃(COOH)]⁻ C->F +e⁻ (Reduction-first) G [Mn(L)(CO)₄]⁺ C->G -H₂O (Protonation-first) D [Mn(L)(CO)₃]₂ D->A +e⁻ E [Mn(L)(CO)₃Br] E->D +e⁻, -Br⁻ (dimerization) H [Mn(L)(CO)₄] F->H +H⁺ G->H +e⁻ H->A -CO

Caption: Proposed electrocatalytic pathway for CO₂ reduction by Mn-carbonyl complexes.

Hydrogenation_Workflow cluster_prep Catalyst Preparation and Activation cluster_reaction Catalytic Hydrogenation Cycle Precatalyst Mn(I) Pincer Pre-catalyst Active_Catalyst Active Mn-Hydride Species Precatalyst->Active_Catalyst Activation Activator Activating Agent (e.g., KHBEt₃) Activator->Active_Catalyst Intermediate Manganese Alkoxide Intermediate Active_Catalyst->Intermediate Hydride Transfer Substrate Carbonyl Substrate (Ketone/Ester) Substrate->Intermediate H2 H₂ H2->Active_Catalyst H₂ Activation Product Alcohol Product Intermediate->Product Protonolysis Product->Active_Catalyst Regeneration

References

Validating the Purity of Synthesized Mn(CO)5Br: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in experimental workflows. This guide provides a comparative analysis of spectroscopic methods for validating the purity of bromopentacarbonylmanganese(I) (Mn(CO)5Br), a common precursor in organometallic chemistry and catalysis.

This guide details the expected spectroscopic signatures of Mn(CO)5Br in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Mass Spectrometry (MS). It also provides data for a common impurity, dimanganese decacarbonyl (Mn2(CO)10), the typical starting material in the synthesis of Mn(CO)5Br. Furthermore, alternative methods for purity validation are discussed, offering a broader perspective on quality control for organometallic compounds.

Spectroscopic Data for Purity Assessment

The following table summarizes the key spectroscopic data for Mn(CO)5Br and the potential impurity, Mn2(CO)10. These values serve as a benchmark for assessing the purity of a synthesized sample.

Spectroscopic TechniqueMn(CO)5BrMn2(CO)10 (Impurity)Comparison and Purity Indication
Infrared (IR) ν(CO) stretching bands (cm⁻¹): • ~2138 (weak)• ~2081 (strong)• ~2053 (very strong)• ~2007 (weak)• ~1985 (strong)ν(CO) stretching bands (cm⁻¹): • ~2044 (strong)• ~2014 (strong)• ~1983 (strong)The presence of bands around 2044 and 2014 cm⁻¹ in the spectrum of synthesized Mn(CO)5Br is a strong indicator of contamination with unreacted Mn2(CO)10. A pure sample of Mn(CO)5Br should exhibit its characteristic pattern of multiple carbonyl stretches at higher wavenumbers.
¹³C NMR δ(CO) (ppm): • Expected in the range of 200-220 ppm.Due to the C4v symmetry, two resonances for the axial and equatorial carbonyls are expected, though they may be unresolved.δ(CO) (ppm): • ~211 ppm.A single resonance is typically observed due to the rapid exchange (fluxionality) of axial and equatorial carbonyl ligands on the NMR timescale.A single sharp peak around 211 ppm would suggest the presence of Mn2(CO)10. A pure sample of Mn(CO)5Br is expected to show signals in a slightly different region, potentially as a broader peak or two distinct peaks depending on the solvent and instrument resolution.
Mass Spectrometry Molecular Ion (M⁺): m/z 274/276 (due to ⁷⁹Br/⁸¹Br isotopes).Fragmentation: • Sequential loss of five CO ligands (m/z 246/248, 218/220, 190/192, 162/164, 134/136).• [MnBr]⁺ fragment (m/z 134/136).• [Mn]⁺ fragment (m/z 55).Molecular Ion (M⁺): m/z 390.Fragmentation: • Sequential loss of ten CO ligands.• Cleavage of the Mn-Mn bond to give [Mn(CO)5]⁺ (m/z 195).• [Mn2]⁺ fragment (m/z 110).The presence of a molecular ion at m/z 390 and a fragment at m/z 195 are clear indicators of Mn2(CO)10 contamination. The mass spectrum of pure Mn(CO)5Br will be characterized by the isotopic pattern of bromine in the molecular ion and subsequent fragments.

Experimental Protocols

Accurate spectroscopic data is contingent on appropriate sample preparation and instrument parameters. Below are detailed methodologies for the key experiments cited.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solution: Dissolve a small amount of the synthesized Mn(CO)5Br in a suitable IR-transparent solvent (e.g., hexane, dichloromethane, or chloroform). The solvent should be chosen to avoid reaction with the complex. Record the spectrum in a liquid IR cell with appropriate path length.

    • Solid-State (ATR): If the sample is a solid, an Attenuated Total Reflectance (ATR) accessory can be used. Place a small amount of the solid directly on the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition:

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are typically sufficient.

    • Background: A background spectrum of the pure solvent (for solution) or the empty ATR crystal should be collected and subtracted from the sample spectrum.

  • Analysis: Focus on the 2200-1800 cm⁻¹ region, which is characteristic for metal carbonyl stretches. Compare the observed peak positions and relative intensities with the reference data.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.

  • Data Acquisition:

    • Technique: Proton-decoupled ¹³C NMR.

    • Pulse Program: A standard single-pulse experiment with proton decoupling.

    • Spectral Width: A wide spectral width is necessary to observe the carbonyl region (e.g., 0-250 ppm).

    • Relaxation Delay: A sufficient relaxation delay (e.g., 2-5 seconds) should be used to ensure quantitative observation of all carbon signals, although for routine purity checks, a shorter delay may be acceptable.

  • Analysis: Examine the chemical shift region for metal carbonyls (typically 200-220 ppm). Compare the observed chemical shifts and the number of signals with the expected data for Mn(CO)5Br and potential impurities.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is common for volatile, stable organometallic compounds.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and stable, via gas chromatography (GC-MS).

  • Data Acquisition (EI-MS):

    • Ionization Energy: Standard 70 eV.

    • Mass Range: Scan a mass range that includes the expected molecular ions of the product and potential impurities (e.g., m/z 50-500).

  • Analysis: Identify the molecular ion peak (M⁺) for Mn(CO)5Br, paying attention to the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br have nearly equal natural abundance, leading to two peaks of similar intensity separated by 2 m/z units). Analyze the fragmentation pattern for the sequential loss of carbonyl ligands and compare it to the expected fragmentation of both the product and potential impurities.

Workflow for Purity Validation

The following diagram illustrates a logical workflow for validating the purity of synthesized Mn(CO)5Br using the spectroscopic methods described.

Purity_Validation_Workflow Workflow for Spectroscopic Purity Validation of Mn(CO)5Br cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_evaluation Purity Evaluation cluster_action Action Synthesized_Product Synthesized Mn(CO)5Br IR IR Spectroscopy Synthesized_Product->IR NMR 13C NMR Spectroscopy Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS Data_Comparison Compare Spectra to Reference Data IR->Data_Comparison NMR->Data_Comparison MS->Data_Comparison Pure Product is Pure Data_Comparison->Pure Spectra Match Reference Impure Product is Impure (Presence of Mn2(CO)10 or other species) Data_Comparison->Impure Spectra Show Impurity Peaks Proceed Proceed with Further Experiments Pure->Proceed Purification Purification Required (e.g., Recrystallization, Sublimation) Impure->Purification

A Comparative Vibrational Analysis of Mn(CO)₅Br and Re(CO)₅Br for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the vibrational properties of two important organometallic compounds, Bromopentacarbonylmanganese(I) (Mn(CO)₅Br) and Bromopentacarbonylrhenium(I) (Re(CO)₅Br). This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for molecular characterization. The comparison focuses on the carbonyl (CO) stretching frequencies, which are sensitive probes of the electronic environment of the metal center.

Introduction

Mn(CO)₅Br and Re(CO)₅Br are isostructural molecules, both adopting a C₄ᵥ symmetry. They serve as valuable precursors and catalysts in a variety of chemical transformations.[1][2] Understanding their vibrational characteristics is crucial for in-situ reaction monitoring and for elucidating the nature of the metal-ligand bonding. The primary difference between these two compounds lies in the central metal atom—manganese and rhenium—which belong to the same group (Group 7) but different periods of the periodic table. This variation in the metal center significantly influences the vibrational frequencies of the carbonyl ligands.

Data Presentation: Vibrational Frequencies

The vibrational spectra of Mn(CO)₅Br and Re(CO)₅Br in the carbonyl stretching region are characterized by two primary infrared-active modes: a lower-frequency A₁ mode and a higher-frequency, doubly degenerate E mode.[3] The A₁ mode is primarily associated with the stretching of the axial carbonyl ligand, while the E mode corresponds to the stretching of the four equatorial carbonyl ligands.[3]

The following table summarizes the experimentally observed CO stretching frequencies for both compounds in dimethyl sulfoxide (B87167) (DMSO) solution.[3]

CompoundVibrational ModePeak Position (cm⁻¹)[3]
Mn(CO)₅Br A₁2008.5
E2053.1
Re(CO)₅Br A₁1983.7
E2043.2

The data clearly shows that the CO stretching frequencies for Re(CO)₅Br are lower (red-shifted) compared to those of Mn(CO)₅Br.[3] This phenomenon is attributed to the greater extent of π-backbonding from the rhenium center to the π* orbitals of the CO ligands. Rhenium, being a third-row transition metal, has more diffuse and higher-energy d-orbitals compared to manganese, a first-row transition metal. This allows for more effective overlap with the CO π* orbitals, leading to a weakening of the C-O bond and a consequent decrease in its vibrational frequency.[3]

Furthermore, the frequency separation between the E and A₁ modes is larger for the Re complex than for the Mn complex.[3] This is also a consequence of the stronger π-backbonding in the rhenium compound, which has a more pronounced effect on the axial CO ligand.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of these compounds are crucial for reproducible research. While specific parameters can vary between laboratories, the following sections outline generalized procedures based on established methods.

Synthesis of Mn(CO)₅Br

Materials:

  • Dimanganese decacarbonyl (Mn₂(CO)₁₀)

  • Bromine (Br₂)

  • Inert solvent (e.g., hexane (B92381) or dichloromethane)

  • Standard Schlenk line or glovebox equipment for handling air-sensitive compounds.[4]

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a known quantity of Mn₂(CO)₁₀ in a minimal amount of the chosen inert solvent.

  • Slowly add a stoichiometric amount of a solution of bromine in the same solvent to the stirred solution of Mn₂(CO)₁₀ at room temperature. The reaction is typically rapid, as indicated by a color change.

  • Continue stirring for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The product, Mn(CO)₅Br, can be purified by recrystallization from a suitable solvent system (e.g., layering hexane over a dichloromethane (B109758) solution) or by sublimation under vacuum.[5]

Synthesis of Re(CO)₅Br

Materials:

  • Dirhenium decacarbonyl (Re₂(CO)₁₀)

  • Bromine (Br₂)

  • Inert solvent (e.g., carbon tetrachloride or chloroform)[6]

  • Standard Schlenk line or glovebox equipment.[4]

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve Re₂(CO)₁₀ in an appropriate inert solvent.

  • Slowly add a solution of bromine in the same solvent to the stirred solution of Re₂(CO)₁₀ at room temperature.

  • The reaction mixture is typically stirred for several hours to ensure complete conversion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or IR spectroscopy.

  • Upon completion, the solvent is removed in vacuo to yield the crude Re(CO)₅Br.

  • Purification can be achieved by recrystallization from a suitable solvent or by sublimation.[2][6]

Vibrational Spectroscopy

FTIR Spectroscopy:

  • Sample Preparation: For solution-phase measurements, dissolve a small amount of the purified compound in an appropriate IR-transparent solvent (e.g., DMSO, hexane, or dichloromethane) inside a glovebox or under an inert atmosphere.[4][7] The concentration should be adjusted to yield absorbance values within the linear range of the spectrometer. The solution is then transferred to a sealed IR cell with windows transparent in the region of interest (e.g., CaF₂ or NaCl plates). For solid-state measurements, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[7]

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the pure solvent (for solutions) or a blank KBr pellet (for solids) should be recorded and subtracted from the sample spectrum. Typical acquisition parameters include a resolution of 2-4 cm⁻¹ and an accumulation of 16-64 scans to improve the signal-to-noise ratio.

Raman Spectroscopy:

  • Sample Preparation: Samples for Raman spectroscopy can be prepared in a similar manner to those for FTIR. Solutions can be placed in a sealed cuvette, and solid samples can be packed into a capillary tube or mounted on a microscope slide.[4]

  • Data Acquisition: The Raman spectrum is obtained using a Raman spectrometer equipped with a suitable laser excitation source (e.g., a 532 nm or 785 nm laser). The laser power should be kept low to avoid sample decomposition. The scattered light is collected and dispersed onto a detector. The spectral range should be set to include the carbonyl stretching region.

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the comparative vibrational analysis of Mn(CO)₅Br and Re(CO)₅Br.

G Comparative Vibrational Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation s1 Synthesize Mn(CO)5Br p1 Purify Mn(CO)5Br s1->p1 s2 Synthesize Re(CO)5Br p2 Purify Re(CO)5Br s2->p2 a1 FTIR Spectroscopy p1->a1 a2 Raman Spectroscopy p1->a2 p2->a1 p2->a2 d1 Obtain ν(CO) frequencies (A1 and E modes) a1->d1 a2->d1 d2 Compare Frequencies (Mn vs. Re) d1->d2 d3 Analyze Frequency Shifts (π-backbonding effects) d2->d3 conclusion Conclusion: Elucidate Metal-Ligand Bonding Differences d3->conclusion

References

A Comparative Guide to the Electrochemical Properties of Halopentacarbonylmanganese(I) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of halopentacarbonylmanganese(I) complexes, specifically focusing on Mn(CO)₅Cl, Mn(CO)₅Br, and Mn(CO)₅I. Understanding the redox behavior of these fundamental organometallic compounds is crucial for their application in various fields, including catalysis and the development of CO-releasing molecules (CORMs).

Introduction

Halopentacarbonylmanganese(I) complexes, with the general formula Mn(CO)₅X (where X = Cl, Br, I), are an important class of organometallic compounds. Their electrochemical properties, particularly their oxidation and reduction potentials, provide insights into their electronic structure and reactivity. The nature of the halogen ligand is expected to influence the electron density at the manganese center, thereby affecting the ease of electron transfer. This guide summarizes key electrochemical data obtained from cyclic voltammetry studies and outlines the typical experimental protocols for these measurements.

Comparative Electrochemical Data

The electrochemical behavior of halopentacarbonylmanganese(I) complexes is characterized by both oxidation and reduction processes. The following table summarizes the key electrochemical data for Mn(CO)₅Cl, Mn(CO)₅Br, and Mn(CO)₅I. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, the data presented here is a compilation from various sources and should be interpreted with consideration of the differing experimental conditions.

ComplexOxidation Potential (Epa vs. Ag/AgCl)Reduction Potential (Epc vs. Ag/AgCl)SolventSupporting ElectrolyteReference Electrode
Mn(CO)₅Cl Data not available in a directly comparable formatData not available in a directly comparable formatAcetonitrileTBAPF₆Ag/AgCl
Mn(CO)₅Br Data not available in a directly comparable formatData not available in a directly comparable formatAcetonitrileTBAPF₆Ag/AgCl
Mn(CO)₅I Data not available in a directly comparable formatData not available in a directly comparable formatAcetonitrileTBAPF₆Ag/AgCl

Electrochemical Signaling Pathway

The electrochemical reduction of halopentacarbonylmanganese(I) complexes typically proceeds through a dissociative electron transfer mechanism. Upon one-electron reduction, the resulting 19-electron intermediate is unstable and rapidly loses the halide anion to form a 17-electron radical species, [Mn(CO)₅]•. This radical can then undergo further reactions, such as dimerization.

Mn(CO)5X Mn(CO)5X Intermediate [Mn(CO)5X]- Mn(CO)5X->Intermediate + e- Radical [Mn(CO)5]• Intermediate->Radical - X- Product Further Reactions (e.g., Dimerization) Radical->Product

Caption: Electrochemical reduction pathway of Mn(CO)₅X complexes.

Experimental Protocols

The following provides a generalized experimental protocol for determining the electrochemical properties of halopentacarbonylmanganese(I) complexes using cyclic voltammetry.

1. Materials and Reagents:

  • Halopentacarbonylmanganese(I) complex (Mn(CO)₅Cl, Mn(CO)₅Br, or Mn(CO)₅I)

  • Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), freshly distilled and deoxygenated.

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or a similar inert salt, dried under vacuum.

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

  • Working Electrode: Glassy carbon or platinum disk electrode.

  • Counter Electrode: Platinum wire or foil.

2. Instrumentation:

  • A potentiostat capable of performing cyclic voltammetry.

  • A three-electrode electrochemical cell.

3. Experimental Procedure:

  • Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen solvent.

  • Preparation of the Analyte Solution: Prepare a ~1 mM solution of the halopentacarbonylmanganese(I) complex in the electrolyte solution.

  • Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

  • Electrode Polishing: Polish the working electrode with alumina (B75360) slurry on a polishing pad, rinse thoroughly with the solvent, and dry before use.

  • Cyclic Voltammetry Measurement:

    • Assemble the three-electrode cell with the prepared solution.

    • Set the potential window to scan a range that encompasses the expected oxidation and reduction events.

    • Set the scan rate, typically starting at 100 mV/s.

    • Record the cyclic voltammogram.

    • Vary the scan rate to investigate the nature of the electrochemical processes (e.g., reversibility, diffusion control).

Experimental Workflow

The following diagram illustrates the typical workflow for conducting a cyclic voltammetry experiment to analyze the electrochemical properties of halopentacarbonylmanganese(I) complexes.

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Electrolyte Solution B Prepare Analyte Solution A->B C Deoxygenate Solution B->C E Assemble 3-Electrode Cell C->E D Polish Working Electrode D->E F Set CV Parameters E->F G Record Voltammogram F->G H Determine Peak Potentials (Epa, Epc) G->H I Analyze Scan Rate Dependence H->I J Characterize Redox Processes I->J

Caption: Workflow for cyclic voltammetry analysis.

Conclusion

The electrochemical properties of halopentacarbonylmanganese(I) complexes are influenced by the nature of the halide ligand, although a comprehensive, directly comparative dataset remains to be fully established in the literature. The typical electrochemical behavior involves an irreversible reduction due to the lability of the manganese-halogen bond in the reduced state. The standardized experimental protocols and workflows provided in this guide offer a foundation for researchers to conduct their own comparative studies and further elucidate the structure-property relationships within this important class of organometallic compounds. Further research providing a side-by-side comparison of the electrochemical data for Mn(CO)₅Cl, Mn(CO)₅Br, and Mn(CO)₅I under identical conditions would be of significant value to the scientific community.

References

A Comparative Guide to the Bonding in Bromopentacarbonylmanganese: Insights from Computational Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the electronic structure and bonding in organometallic complexes is paramount for predicting reactivity and designing novel therapeutic agents. This guide provides a comprehensive computational analysis of the bonding in bromopentacarbonylmanganese(I), Mn(CO)₅Br, and compares it with related manganese carbonyl complexes. The data presented herein, derived from Density Functional Theory (DFT), Natural Bond Orbital (NBO), and Quantum Theory of Atoms in Molecules (QTAIM) analyses, offers a quantitative and objective comparison of the metal-ligand interactions.

Introduction to Bonding in Manganese Carbonyls

Manganese carbonyl complexes are a cornerstone of organometallic chemistry, exhibiting diverse reactivity stemming from the nature of the manganese-ligand bonds. The bonding in these complexes is typically described by the Dewar-Chatt-Duncanson model, which involves σ-donation from the ligand to the metal and π-backdonation from the metal to the ligand. The interplay of these electronic effects dictates the geometry, stability, and spectroscopic properties of the complex. Computational methods provide a powerful lens through which to dissect these interactions with high precision.

This guide focuses on this compound, a representative example of a halopentacarbonylmanganese(I) complex. We will explore the nuances of the Mn-Br and Mn-CO bonds and draw comparisons with other relevant species, including chloropentacarbonylmanganese (Mn(CO)₅Cl), iodopentacarbonylmanganese (Mn(CO)₅I), the cationic hexacarbonylmanganese(I) complex ([Mn(CO)₆]⁺), and the dimeric decacarbonyldimanganese (B1676019) (Mn₂(CO)₁₀).

Experimental Protocols: A Glimpse into the Computational Workflow

The quantitative data presented in this guide is a synthesis of results from various computational studies. The general workflow for these studies is depicted below.

computational_workflow cluster_setup 1. System Setup cluster_optimization 2. Geometry Optimization cluster_analysis 3. Bonding Analysis a Initial Structure Generation b DFT Calculation (e.g., B3LYP/def2-SVP) a->b Input Geometry c Frequency Calculation b->c Optimized Geometry c->b Check for Imaginary Frequencies (Transition State vs. Minimum) d NBO Analysis c->d Wavefunction e QTAIM Analysis c->e Wavefunction f Property Calculation (e.g., Vibrational Frequencies) c->f Hessian Matrix

A Comparative Guide to Manganese Precatalysts: Benchmarking Mn(CO)₅Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of Mn(CO)₅Br in comparison to other prevalent manganese precatalysts, supported by experimental data.

Manganese-based catalysts have emerged as a cost-effective and sustainable alternative to precious metal catalysts in a variety of organic transformations. Among the commercially available options, bromopentacarbonylmanganese(I), Mn(CO)₅Br, is a common starting point for many catalytic investigations. However, its performance can vary significantly depending on the reaction conditions and the specific application. This guide provides a comparative benchmark of Mn(CO)₅Br against other notable manganese precatalysts, namely dimanganese decacarbonyl (Mn₂(CO)₁₀) and manganese(I) tricarbonyl complexes, to aid in the selection of the optimal catalyst for your research needs.

Performance Comparison in Key Catalytic Reactions

The catalytic efficacy of Mn(CO)₅Br is highly dependent on the reaction type. Below is a summary of its performance in hydrosilylation and hydroarylation reactions compared to other manganese precatalysts.

Hydrosilylation of Alkynes and Alkenes

In the realm of hydrosilylation, the choice between Mn(CO)₅Br and Mn₂(CO)₁₀ can lead to divergent outcomes in terms of yield and selectivity.

A study on the visible-light-initiated hydrosilylation of alkynes revealed that Mn₂(CO)₁₀ provides a significantly higher yield (84%) compared to Mn(CO)₅Br (40%) under identical conditions.[1] This difference is attributed to the higher bond dissociation energy of the Mn-Br bond in Mn(CO)₅Br, which can hinder the catalytic cycle.[1]

Conversely, in the hydrosilylation of alkenes, Mn(CO)₅Br can be advantageous. At lower temperatures (60 °C) or under UV irradiation, Mn(CO)₅Br efficiently catalyzes the hydrosilylation of styrene, achieving a 95% yield of the desired hydrosilylation product.[1] In contrast, at a higher temperature (150 °C), Mn₂(CO)₁₀ favors the formation of the dehydrogenative silylation product.[1] This demonstrates a temperature-dependent switch in selectivity between the two precatalysts.

ReactionPrecatalystCatalyst Loading (mol%)Temperature (°C)Yield (%)SelectivityReference
Hydrosilylation of AlkynesMn(CO)₅BrNot SpecifiedNot Specified40-[1]
Mn₂(CO)₁₀Not SpecifiedNot Specified84-[1]
Hydrosilylation of StyreneMn(CO)₅BrNot Specified6095Hydrosilylation[1]
Mn₂(CO)₁₀Not Specified150-Dehydrogenative Silylation[1]
Hydroarylation of Alkenes and Alkynes

The development of more active manganese catalysts has been a significant focus, particularly for C-H activation reactions like hydroarylation. In this area, Mn(I)-tricarbonyl complexes have shown marked superiority over Mn(CO)₅Br.

Specifically, the air-stable complex MnBr(CO)₃(MeCN)₂ has demonstrated exceptional activity in the hydroarylation of both alkenes and alkynes at near room temperature (35 °C), achieving a 98% yield.[2] Under the same conditions, the commonly used Mn(CO)₅Br yielded only trace amounts of the product.[2] To achieve a moderate yield with Mn(CO)₅Br, significantly higher temperatures (100 °C) and higher catalyst loadings are required.[2] The enhanced performance of the Mn(I)-tricarbonyl catalyst is attributed to its ability to avoid the formation of inactive off-cycle Mn(CO)₄-species, which are a known issue with the Mn(CO)₅Br precatalyst.[2]

ReactionPrecatalystCatalyst Loading (mol%)Temperature (°C)Yield (%)Reference
HydroarylationMnBr(CO)₃(MeCN)₂Not Specified3598[2]
Mn(CO)₅Br10100Moderate[2]
Mn(CO)₅BrNot Specified35Trace[2]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the comparative reactions discussed.

General Procedure for Visible-Light-Initiated Hydrosilylation of Alkynes

A mixture of the alkyne (0.2 mmol), silane (B1218182) (0.3 mmol), and the manganese precatalyst (Mn(CO)₅Br or Mn₂(CO)₁₀, specified mol%) in a suitable solvent is placed in a reaction vessel. The mixture is then irradiated with a visible light source at a specified temperature for a designated time. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by chromatography to isolate the desired vinylsilane product. The yield is determined by weighing the purified product.[1]

General Procedure for Hydroarylation of Alkenes/Alkynes

In a glovebox, an oven-dried reaction vessel is charged with the arene (if solid), the manganese precatalyst (MnBr(CO)₃(MeCN)₂ or Mn(CO)₅Br), and a cocatalyst such as Cy₂NH. The vessel is sealed, and the arene (if liquid), the alkene or alkyne, and the solvent are added via syringe. The reaction mixture is then stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is concentrated, and the residue is purified by flash column chromatography to give the desired product.[2]

Visualizing the Catalytic Workflow

To better understand the process of catalyst comparison, the following diagram illustrates a typical experimental workflow.

G Experimental Workflow for Precatalyst Comparison cluster_prep Reaction Setup cluster_analysis Analysis start Select Precatalysts (e.g., Mn(CO)5Br, Mn2(CO)10) reactants Prepare Reactants (Substrate, Reagent) start->reactants conditions Define Reaction Conditions (Solvent, Temperature, Time) reactants->conditions run1 Run Reaction with Precatalyst A conditions->run1 run2 Run Reaction with Precatalyst B conditions->run2 workup Reaction Workup & Purification run1->workup run2->workup characterization Characterize Products (NMR, GC-MS) workup->characterization compare Compare Results (Yield, Selectivity) characterization->compare

Caption: A generalized workflow for benchmarking different manganese precatalysts in a given chemical reaction.

Signaling Pathways and Catalyst Activation

The activation of Mn(CO)₅Br often involves the loss of a CO ligand to generate a coordinatively unsaturated and catalytically active species. However, this process can also lead to the formation of less active or inactive species, impacting the overall catalytic efficiency. The design of newer catalysts, such as the Mn(I)-tricarbonyl complexes, aims to control this activation step to favor the desired catalytic cycle.

G Precatalyst Activation Pathways MnCO5Br Mn(CO)5Br (Precatalyst) ActiveSpecies [Mn(CO)4Br] (Active Species) MnCO5Br->ActiveSpecies -CO OffCycle [Mn(CO)4]-species (Off-cycle Sink) ActiveSpecies->OffCycle Dimerization/ Deactivation CatalyticCycle Catalytic Cycle ActiveSpecies->CatalyticCycle CatalyticCycle->ActiveSpecies Regeneration Product Product CatalyticCycle->Product

References

structural comparison of isoelectronic iron and manganese carbonyls

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the structural and spectroscopic properties of isoelectronic iron and manganese carbonyl complexes, featuring iron pentacarbonyl (Fe(CO)₅) and hexacarbonylmanganese(I) cation ([Mn(CO)₆]⁺).

In the realm of organometallic chemistry, the principle of isoelectronic analogy serves as a powerful tool for predicting and understanding the structure, bonding, and reactivity of coordination compounds. This guide provides a detailed structural comparison of two classic isoelectronic carbonyl complexes: the neutral, 18-electron iron pentacarbonyl, Fe(CO)₅, and the cationic, 18-electron hexacarbonylmanganese(I), [Mn(CO)₆]⁺. Both complexes feature a central transition metal in a low oxidation state surrounded by carbon monoxide ligands, yet their differing nuclear charges and coordination numbers give rise to distinct structural and spectroscopic characteristics. This comparison is supported by experimental data from X-ray crystallography, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Structural and Spectroscopic Data Comparison

The fundamental differences in the coordination environment and overall charge between Fe(CO)₅ and [Mn(CO)₆]⁺ are reflected in their molecular geometries and spectroscopic signatures. The following tables summarize key experimental data for a direct comparison.

ParameterIron Pentacarbonyl (Fe(CO)₅)Hexacarbonylmanganese(I) Cation ([Mn(CO)₆]⁺)
Molecular Geometry Trigonal BipyramidalOctahedral
Point Group D₃hOh
Fe/Mn-C Bond Lengths (Å) Axial: ~1.83, Equatorial: ~1.81[1][2]~1.89[3]
C-O Bond Lengths (Å) Axial: ~1.14, Equatorial: ~1.15[1][2]~1.14[3]
IR ν(CO) (cm⁻¹) ~2025 (A₂"), ~2000 (E') (in solution)[4]~2090[3][5]
¹³C NMR δ (ppm) ~212 (at low temp, two signals for axial and equatorial COs), single peak at room temp due to fluxionality[6]~180-190 (estimated based on related manganese carbonyls)

Comparative Analysis

Molecular Structure: Fe(CO)₅ adopts a trigonal bipyramidal geometry, a common structure for five-coordinate complexes.[1][2] In contrast, the six-coordinate [Mn(CO)₆]⁺ exhibits a highly symmetric octahedral geometry.[3] This fundamental difference in coordination number and geometry is a direct consequence of accommodating six ligands around the manganese center.

Bonding and Bond Lengths: The increased positive charge on the manganese atom in [Mn(CO)₆]⁺ leads to a contraction of the metal d-orbitals, resulting in less effective π-backbonding to the CO ligands compared to Fe(CO)₅. This is reflected in the shorter M-C bonds and a higher ν(CO) stretching frequency for the manganese complex. The stronger σ-donation from the CO ligands to the more electrophilic Mn(I) center also contributes to the observed bond lengths.

Spectroscopic Properties: The IR spectrum of Fe(CO)₅ in solution shows two distinct ν(CO) bands, consistent with its D₃h symmetry.[4] The single, sharp ν(CO) band observed for [Mn(CO)₆]⁺ is characteristic of its high-symmetry octahedral structure, where all C-O stretching vibrations are degenerate.[3] The higher frequency of this band in [Mn(CO)₆]⁺ is a clear indicator of stronger C-O bonds and weaker M-C π-backbonding.

In ¹³C NMR spectroscopy, Fe(CO)₅ exhibits a fascinating dynamic behavior known as fluxionality. At room temperature, rapid exchange between the axial and equatorial carbonyl ligands on the NMR timescale results in a single sharp resonance.[6] Upon cooling, this process slows down, and two distinct signals for the two types of carbonyls can be observed.[6] For the rigid octahedral [Mn(CO)₆]⁺, a single ¹³C NMR signal is expected due to the equivalence of all six carbonyl ligands.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these isoelectronic carbonyls are crucial for reproducible research.

Synthesis of Hexacarbonylmanganese(I) Tetrafluoroborate ([Mn(CO)₆][BF₄])

This procedure is adapted from a known one-step synthesis.[3]

Materials:

  • Dimanganese decacarbonyl (Mn₂(CO)₁₀)

  • Anhydrous hydrogen fluoride (B91410) (HF)

  • Boron trifluoride (BF₃)

  • Sulfur dioxide (SO₂) (solvent)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere, a reaction vessel is charged with Mn₂(CO)₁₀.

  • The vessel is cooled, and anhydrous HF and BF₃ are condensed into it.

  • The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed.

  • The volatile components are removed under vacuum to yield the crude [Mn(CO)₆][BF₄] salt.

  • The product can be purified by recrystallization from liquid SO₂.

X-ray Crystallography

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.[7] For air-sensitive compounds like these carbonyls, crystallization should be performed under an inert atmosphere.[8][9]

Data Collection and Structure Refinement:

  • A suitable crystal is mounted on the goniometer of a single-crystal X-ray diffractometer, typically under a stream of cold nitrogen to minimize thermal motion.[8]

  • X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å).[8]

  • The collected diffraction intensities are processed, and the crystal structure is solved using direct methods or Patterson methods.

  • The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.[8]

Infrared (IR) Spectroscopy

Sample Preparation:

  • For solution-phase IR, the metal carbonyl is dissolved in a suitable solvent (e.g., hexane (B92381) or chloroform) that is transparent in the carbonyl stretching region.

  • The solution is placed in an IR cell with appropriate window materials (e.g., CaF₂ or NaCl).

Data Acquisition:

  • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • A background spectrum of the pure solvent is collected and subtracted from the sample spectrum to obtain the spectrum of the metal carbonyl.

  • The ν(CO) stretching frequencies are reported in wavenumbers (cm⁻¹).[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • The diamagnetic metal carbonyl is dissolved in a deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • The solution is transferred to an NMR tube under an inert atmosphere.

Data Acquisition:

  • ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum and improve signal-to-noise.[12][13]

  • For fluxional molecules like Fe(CO)₅, variable-temperature NMR studies can be performed to observe changes in the spectrum as a function of temperature.

  • Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).[13]

Visualizing Structural Differences and Experimental Workflow

The following diagrams illustrate the structural comparison of the two carbonyls and a typical experimental workflow for the synthesis and characterization of the manganese complex.

Structural Comparison of Isoelectronic Carbonyls cluster_Fe cluster_Mn Fe_structure Fe(CO)₅ Trigonal Bipyramidal (D₃h) Mn_structure [Mn(CO)₆]⁺ Octahedral (O_h) Fe Fe CO1 CO Fe->CO1 ax CO2 CO Fe->CO2 ax CO3 CO Fe->CO3 eq CO4 CO Fe->CO4 eq CO5 CO Fe->CO5 eq Mn Mn⁺ CO6 CO Mn->CO6 CO7 CO Mn->CO7 CO8 CO Mn->CO8 CO9 CO Mn->CO9 CO10 CO Mn->CO10 CO11 CO Mn->CO11

Figure 1: Comparison of the molecular geometries of Fe(CO)₅ and [Mn(CO)₆]⁺.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Mn₂(CO)₁₀ + HF/BF₃ reaction Reaction in SO₂ start->reaction product [Mn(CO)₆][BF₄] reaction->product xray X-ray Crystallography product->xray Structure ir IR Spectroscopy product->ir ν(CO) nmr ¹³C NMR Spectroscopy product->nmr Chemical Shift

Figure 2: Workflow for the synthesis and characterization of [Mn(CO)₆][BF₄].

References

A Comparative Guide to the Catalytic Efficiency of Mn(CO)₅Br and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, cost-effective, and environmentally benign catalysts is a cornerstone of modern chemical synthesis. In this context, manganese-based catalysts have emerged as a promising alternative to precious metal systems. This guide provides a comparative assessment of the catalytic efficiency of bromopentacarbonylmanganese(I), Mn(CO)₅Br, and its derivatives in three key chemical transformations: hydrosilylation, carbon dioxide (CO₂) reduction, and hydroarylation. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in selecting the optimal catalytic system for their specific applications.

Executive Summary

Mn(CO)₅Br is a versatile and commercially available catalyst precursor for a range of organic transformations.[1][2][3] Its catalytic activity can be significantly enhanced and modulated by the substitution of its carbonyl (CO) or bromide (Br) ligands, leading to the development of more efficient and selective catalysts. This guide will delve into the performance of Mn(CO)₅Br and its derivatives, offering a side-by-side comparison with relevant alternatives.

Hydrosilylation of Alkenes

Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon double bond, is a fundamental process in organosilicon chemistry. While platinum-based catalysts have traditionally dominated this field, their high cost and low abundance have driven the search for alternatives.[4] Mn(CO)₅Br has proven to be a robust and highly active catalyst for the anti-Markovnikov hydrosilylation of olefins.[4]

Performance Comparison
CatalystSubstrateSilaneCatalyst Loading (mol%)Temperature (°C)Yield (%)Notes
Mn(CO)₅Br Various functional olefins1,1,1,3,5,5,5-heptamethyltrisiloxane (MDHM), polymethylhydrosiloxanes (PMHS)270>99Tolerates unpurified substrates and can be used in green solvents under ambient air.[4]
Mn(CO)₅Br StyrenePhenylsilane-15038Lower efficiency at higher temperatures without UV irradiation.[1]
Mn(CO)₅Br + UV irradiation StyrenePhenylsilane-6095UV irradiation significantly improves hydrosilylation efficiency at lower temperatures.[1]
Mn₂(CO)₁₀ Terminal/Internal AlkynesVarious silanes--84Higher yield compared to Mn(CO)₅Br in visible-light initiated hydrosilylation of alkynes.[1]
Mn(CO)₅Br/AsPh₃ Alkynes---up to 89Addition of triphenylarsine (B46628) significantly improves E-selective hydrosilylation.[1]

Key Insights:

  • Mn(CO)₅Br is a highly effective catalyst for olefin hydrosilylation, particularly for producing anti-Markovnikov products in high yields.[4]

  • The efficiency of Mn(CO)₅Br-catalyzed hydrosilylation can be significantly enhanced by external stimuli like UV irradiation.[1]

  • For alkyne hydrosilylation, Mn₂(CO)₁₀ often exhibits higher activity than Mn(CO)₅Br under visible light conditions.[1]

  • The modification of Mn(CO)₅Br with ligands like triphenylarsine can dramatically improve both the yield and stereoselectivity of the reaction.[1]

Reduction of Carbon Dioxide (CO₂)

The catalytic reduction of CO₂ into valuable chemical feedstocks is a critical area of research for sustainable chemistry. Manganese carbonyl complexes, including derivatives of Mn(CO)₅Br, have been extensively studied as electrocatalysts and photocatalysts for this transformation, primarily yielding carbon monoxide (CO) or formate (B1220265) (HCOO⁻).[5][6]

Performance Comparison: Electrocatalytic and Photocatalytic CO₂ Reduction
Catalyst/SystemMethodProductTurnover Number (TON)Faradaic Efficiency (FE) / SelectivityNotes
[Mn(bpy)(CO)₃Br] ElectrocatalysisCO--Active and selective catalyst for CO₂ to CO reduction in organic solvents.[5][7]
[Mn(bpy(COOH)₂)(CO)₃Br] Electrocatalysis (aqueous)CO103.8:1 (CO/H₂)Water-soluble derivative with excellent selectivity at pH 9.[8]
[Mn(bpy)(CO)₃Br] immobilized in Nafion/MWCNT Electrocatalysis (aqueous)CO-CO:H₂ ~ 1:2Immobilization enhances current density and stability in aqueous media.[9]
Mn(bpy)(CO)₃Br / [Ru(dmb)₃]²⁺ PhotocatalysisCO and HCOO⁻--A well-established system for photocatalytic CO₂ reduction.[10]
MnMes-CO₂TFE / 4DPAIPN PhotocatalysisCO8770>99%A highly durable system with excellent selectivity for CO, even at low CO₂ concentrations.[6]
Mn-CO₂-TEOA / Os(II) complex PhotocatalysisHCOO⁻>1700>95%Highly durable system for selective formate production.[11]

Key Insights:

  • Derivatives of Mn(CO)₅Br, particularly those with modified bipyridine ligands, are highly effective for the electrocatalytic and photocatalytic reduction of CO₂.[5][6]

  • The introduction of functional groups, such as carboxylic acids, can render the catalyst water-soluble, enabling CO₂ reduction in aqueous environments with high selectivity.[8]

  • Immobilization of these catalysts on electrode materials can enhance their performance and stability for practical applications.[9]

  • The choice of photosensitizer and the specific ligand environment around the manganese center can dramatically influence the product selectivity (CO vs. HCOO⁻) and the overall durability of the photocatalytic system.[6][11]

Hydroarylation of Alkenes and Alkynes

C-H functionalization reactions, such as hydroarylation, offer a direct and atom-economical route to construct carbon-carbon bonds. However, Mn(CO)₅Br and Mn₂(CO)₁₀ often suffer from low catalytic activity, requiring high temperatures and catalyst loadings.[12]

Performance Comparison
CatalystAreneAlkene/AlkyneCatalyst Loading (mol%)Temperature (°C)Yield (%)Notes
Mn(CO)₅Br 2-PhenylpyridineButyl acrylate10100TraceLow activity at lower temperatures.[12]
MnBr(CO)₃(MeCN)₂ 2-PhenylpyridineButyl acrylate103598Significantly improved catalytic activity at near room temperature.[12]
Mn₂(CO)₈Br₂ Arylboronic acidsα,β-Unsaturated amides512092Dimeric manganese catalyst showing higher yield than Mn(CO)₅Br in this specific reaction.

Key Insights:

  • Simple substitution of two carbonyl ligands in Mn(CO)₅Br with acetonitrile (B52724) to form MnBr(CO)₃(MeCN)₂ leads to a dramatic increase in catalytic activity for hydroarylation, allowing reactions to proceed at much lower temperatures.[12]

  • The enhanced activity of the tricarbonyl derivative is attributed to the avoidance of forming an off-cycle, less active tetracarbonyl manganacycle species.[12]

  • For certain hydroarylation reactions, dimeric manganese complexes like Mn₂(CO)₈Br₂ can be more effective than Mn(CO)₅Br.

Experimental Protocols

General Procedure for Hydrosilylation of Olefins using Mn(CO)₅Br[4]

In a typical experiment, a vial is charged with the olefin substrate, the silane, and a solvent (e.g., anisole (B1667542) or water). The catalyst, Mn(CO)₅Br (2 mol%), is then added. The reaction mixture is stirred at 70 °C under ambient air. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. After completion, the product can be isolated using standard purification methods like column chromatography.

General Procedure for Photocatalytic CO₂ Reduction[10]

A solution containing the manganese complex catalyst (e.g., Mn(bpy)(CO)₃Br, 1 mM), a photosensitizer (e.g., [Ru(dmb)₃]²⁺, 1 mM), and a sacrificial electron donor (e.g., 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH), 0.1 M) in a suitable solvent mixture (e.g., DMF/TEOA 4:1 v/v) is prepared. The solution is placed in a reaction vessel and purged with CO₂ for at least 30 minutes. The reaction mixture is then irradiated with a light source of an appropriate wavelength (e.g., 480 nm). The gaseous products (CO, H₂) are analyzed by gas chromatography, and liquid products (formate) can be quantified by ion chromatography or NMR spectroscopy.

General Procedure for Electrocatalytic CO₂ Reduction[14]

Electrochemical experiments are typically conducted in a three-electrode cell. The working electrode can be a glassy carbon electrode modified with the catalyst immobilized in a polymer matrix like Nafion, often mixed with multi-walled carbon nanotubes to enhance conductivity. A platinum wire can serve as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode. The electrolyte is a solution (e.g., 0.5 M KHCO₃ in water) saturated with CO₂. The catalytic activity is evaluated by cyclic voltammetry and controlled-potential electrolysis. The gaseous products are analyzed by gas chromatography.

Visualizing Catalytic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate simplified conceptual workflows and relationships in the catalytic systems discussed.

Hydrosilylation_Workflow cluster_reactants Reactants Olefin Olefin Catalyst Mn(CO)₅Br Olefin->Catalyst Silane Silane Silane->Catalyst Activation Catalyst Activation (e.g., Heat, UV) Catalyst->Activation Product Anti-Markovnikov Hydrosilylated Product Activation->Product

Caption: Conceptual workflow for Mn(CO)₅Br-catalyzed hydrosilylation.

CO2_Reduction_Pathways cluster_inputs Inputs cluster_products Products CO2 CO₂ ActiveSpecies [Mn(bpy)(CO)₃]⁻ Active Species CO2->ActiveSpecies Protons Proton Source (H⁺) Protons->ActiveSpecies Electrons Electron Source (Electrode or Photosensitizer) Catalyst Mn(I) Catalyst Derivative Electrons->Catalyst Catalyst->ActiveSpecies CO Carbon Monoxide (CO) ActiveSpecies->CO Formate Formate (HCOO⁻) ActiveSpecies->Formate

Caption: Simplified pathways in catalytic CO₂ reduction by Mn complexes.

Hydroarylation_Comparison MnCO5Br Mn(CO)₅Br High Temperature (100°C) High Catalyst Loading Low Activity OffCycle Formation of Off-Cycle Intermediate MnCO5Br->OffCycle Leads to MnCO3_derivative MnBr(CO)₃(MeCN)₂ Near Room Temperature (35°C) Lower Catalyst Loading High Activity

Caption: Comparison of Mn(CO)₅Br and a derivative in hydroarylation.

References

Safety Operating Guide

Proper Disposal of Bromopentacarbonylmanganese: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide providing essential safety and logistical information for the proper disposal of bromopentacarbonylmanganese is outlined below. This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous organometallic compound. Adherence to these procedures is critical for laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

This compound is a toxic compound that can be harmful if inhaled, ingested, or absorbed through the skin.[1] It is also sensitive to air and moisture, which can lead to its decomposition.[2] All handling of this compound must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times. In case of exposure, refer to the First Aid Measures table below.

Personal Protective Equipment (PPE) and Reagents
ItemSpecificationPurpose
Gloves Nitrile glovesSkin protection from chemical contact.
Eye Protection Safety goggles or a face shieldProtection from splashes and airborne particles.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respirator N95 (US) or type P1 (EU EN 143) particle respiratorTo prevent inhalation of dust or aerosols.
Sodium Hypochlorite Standard household bleach (approx. 5-6% NaOCl)Oxidizing agent for decontamination.
Sodium Thiosulfate (B1220275) 10% (w/v) aqueous solutionTo quench excess bleach.
pH Paper To verify the neutrality of the final waste solution.
Waste Container Clearly labeled hazardous waste containerFor collection of the final neutralized waste.

Disposal and Decontamination Protocol

For small, residual amounts of this compound typically encountered in a research setting, a chemical quenching procedure is recommended prior to disposal as hazardous waste. This procedure utilizes the strong oxidizing power of household bleach (sodium hypochlorite) to decompose the manganese carbonyl complex into less hazardous manganese oxides.[3]

Experimental Protocol: Quenching of this compound
  • Preparation: In a designated chemical fume hood, prepare a quenching solution of household bleach. The volume of the bleach solution should be at least 10 times the estimated volume of the this compound waste.

  • Slow Addition: Slowly and carefully add the this compound waste to the bleach solution with gentle stirring. Be aware that the reaction may generate gas (carbon monoxide) and heat.[4] A color change and the formation of a dark brown precipitate (manganese dioxide) should be observed.[3]

  • Reaction Time: Allow the mixture to stir at room temperature for at least one hour to ensure complete decomposition of the manganese carbonyl complex.

  • Quenching Excess Bleach: After the initial reaction, test for the presence of excess oxidant by adding a drop of the solution to potassium iodide-starch paper (if available); a blue-black color indicates excess bleach. To quench the excess sodium hypochlorite, add a 10% solution of sodium thiosulfate dropwise until the solution no longer tests positive for an oxidizing agent.

  • Neutralization: Check the pH of the final solution using pH paper. Neutralize the solution by adding a weak acid (e.g., 1M HCl) or a weak base (e.g., sodium bicarbonate) as needed until the pH is between 6 and 8.

  • Final Disposal: The resulting neutralized slurry containing the manganese precipitate should be transferred to a clearly labeled hazardous waste container for collection by your institution's environmental health and safety (EHS) office. Do not dispose of the final solution down the drain.

Visualizing the Disposal Workflow

The following diagram illustrates the step-by-step process for the safe disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_quench Decontamination cluster_neutralize Neutralization & Disposal prep 1. Prepare Quenching Solution (Household Bleach in Fume Hood) add_waste 2. Slowly Add This compound Waste prep->add_waste react 3. Stir for 1 Hour (Complete Decomposition) add_waste->react quench_bleach 4. Quench Excess Bleach (10% Sodium Thiosulfate) react->quench_bleach neutralize 5. Neutralize Solution (Adjust pH to 6-8) quench_bleach->neutralize dispose 6. Transfer to Hazardous Waste Container neutralize->dispose

Caption: Logical workflow for the safe disposal of this compound.

First Aid Measures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

This guide is intended to supplement, not replace, your institution's specific safety protocols. Always consult your organization's Chemical Hygiene Plan and your Environmental Health and Safety office for complete guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bromopentacarbonylmanganese

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety protocols, operational procedures, and disposal plans for the handling of Bromopentacarbonylmanganese. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance in research and development settings.

Immediate Safety and Handling Protocols

This compound is a hazardous chemical that is harmful if swallowed, in contact with skin, or inhaled. It may cause irritation and targets the nervous and pulmonary systems. Due to its sensitivity to air, moisture, and heat, meticulous handling procedures are required.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate exposure risks.

PPE CategoryRecommended SpecificationRationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Neoprene or Nitrile).Provides robust protection against organometallic compounds and solvents.[1]
Eye Protection Chemical safety goggles with a face shield.Protects against splashes and airborne particles that can cause serious eye damage.
Body Protection Flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also recommended.Minimizes skin contact and protects from potential splashes.
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filters.[2][3][4][5]Essential for preventing the inhalation of harmful dust and vapors.
Emergency Equipment

An eyewash station and safety shower must be readily accessible in the immediate work area. All personnel must be trained in their operation.

Quantitative Safety Data

The following table summarizes key quantitative parameters relevant to the safe handling of this compound.

ParameterGuideline / ValueRegulatory Body / Source
CAS Number 14516-54-2N/A
OSHA PEL (Manganese) 5 mg/m³ (Ceiling)OSHA[6][7][8]
ACGIH TLV (Manganese) 0.02 mg/m³ (Respirable), 0.1 mg/m³ (Inhalable) TWAACGIH[8]
Storage Temperature 2-8°C (Refrigerated)Multiple SDS

Experimental Protocols: Step-by-Step Handling Procedure

This protocol outlines the essential steps for safely handling this compound in a laboratory setting. All operations involving the solid compound must be conducted within a certified chemical fume hood or a glovebox.

Preparation
  • Fume Hood/Glovebox Preparation : Ensure the chemical fume hood is operational with the sash at the appropriate height, or the glovebox has a stable inert atmosphere.[9]

  • Don PPE : Put on all required PPE as specified in the table above.

  • Prepare Equipment : Assemble all necessary clean and dry glassware and equipment (e.g., Schlenk flask, spatulas, cannula) before handling the chemical.[9]

  • Inert Atmosphere : If handling on a Schlenk line, ensure the flask is under a positive pressure of an inert gas (e.g., argon or nitrogen).

Weighing and Transferring the Solid
  • Designated Area : Conduct all manipulations of the solid compound in a designated area within the fume hood to contain any potential contamination.

  • Weighing :

    • In a Glovebox : The ideal method is to weigh the solid inside an inert atmosphere glovebox.

    • In a Fume Hood : If a glovebox is unavailable, tare a sealed container (e.g., a vial with a septum cap) on the balance. Transfer the container to the fume hood, add the this compound, and seal it before returning to the balance for weighing. This "tare method" minimizes exposure.

  • Transferring :

    • Solid Addition : For adding the solid to a reaction, use a solid addition tube under a positive flow of inert gas.

    • Solution Addition : Alternatively, dissolve the solid in a suitable dry, degassed solvent within a Schlenk flask and transfer the resulting solution via a cannula.[10]

Post-Handling and Decontamination
  • Decontamination : Decontaminate all surfaces and non-disposable equipment that may have come into contact with this compound. A recommended procedure is to rinse with a solvent in which the compound is soluble (e.g., THF or toluene), followed by a wash with a mild detergent and water.[11][12][13][14][15]

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination, removing gloves last.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste : Collect all solid waste, including contaminated consumables (e.g., gloves, weigh paper), in a designated, labeled, and sealed container for hazardous solid waste.

  • Liquid Waste : Collect all liquid waste containing this compound in a labeled, sealed container for halogenated or organometallic waste, according to your institution's guidelines.

  • Treatment : Manganese-containing waste should be disposed of through your institution's hazardous waste management program. Do not discharge to sewer systems.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_fume_hood Prepare Fume Hood/ Glovebox don_ppe Don all required PPE prep_fume_hood->don_ppe prep_equipment Prepare clean, dry equipment don_ppe->prep_equipment weigh Weigh solid using appropriate method prep_equipment->weigh Proceed to handling transfer Transfer solid or as a solution weigh->transfer decontaminate Decontaminate equipment and work area transfer->decontaminate After experiment segregate_waste Segregate solid and liquid waste transfer->segregate_waste Collect waste during handling remove_ppe Remove PPE correctly decontaminate->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands dispose Dispose through hazardous waste program segregate_waste->dispose

Caption: This diagram outlines the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.